Frentizole

Catalog No.
S528488
CAS No.
26130-02-9
M.F
C15H13N3O2S
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Frentizole

CAS Number

26130-02-9

Product Name

Frentizole

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

JHBWYQRKOUBPCA-UHFFFAOYSA-N

SMILES

Array

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

LY 53616; LY53616; LY-53616; Frentizole

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3

The exact mass of the compound Frentizole is 299.0728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of Frentizole.

Property Description
IUPAC Name (4-Methoxy-1,3-benzothiazol-2-yl)-1-phenylurea [1]
Chemical Formula C₁₅H₁₃N₃O₂S [2] [1]
Molecular Weight 299.35 g/mol [2] [1]
CAS Number 26130-02-9 [2] [1]
Original Therapeutic Category Immunosuppressive agent [3] [2]
Original Indications Rheumatoid arthritis, systemic lupus erythematosus (SLE) [2] [4]
Mechanism of Action (Original) Immunomodulation; specific action on lymphocyte populations [4]

Known and Investigated Mechanisms of Action

This compound's profile has expanded significantly through recent research, revealing multiple biological targets.

Mechanism / Target Biological Effect Research Context
Tubulin / Colchicine Site [3] [5] Binds to β-tubulin, inhibits microtubule polymerization, arrests cell cycle at G2/M phase, induces apoptosis in cancer cells. Drug repurposing for cancer (e.g., glioblastoma); preclinical studies show antitumor activity.
Amyloid Beta-Binding Alcohol Dehydrogenase (ABAD/HSD10) [2] [6] Inhibits interaction between ABAD and amyloid-beta peptide (Aβ). Investigation for Alzheimer's disease; aims to mitigate Aβ-induced mitochondrial dysfunction and cytotoxicity.
Immunomodulation [4] Suppresses blastogenic response in lymphocyte populations. Established, historically used for autoimmune conditions like rheumatoid arthritis and SLE.

The following diagram illustrates the multi-target mechanism of this compound and its downstream effects in different disease contexts.

frentizole_mechanisms cluster_cancer Cancer Pathway cluster_alzheimers Alzheimer's Pathway This compound This compound Tubulin Tubulin (Colchicine Site) This compound->Tubulin ABAD ABAD/HSD10 Protein This compound->ABAD MicrotubuleInhibition MicrotubuleInhibition Tubulin->MicrotubuleInhibition Binds CellCycleArrest CellCycleArrest MicrotubuleInhibition->CellCycleArrest Causes AntitumorEffect AntitumorEffect CellCycleArrest->AntitumorEffect Leads to ABADInteraction ABADInteraction ABAD->ABADInteraction Binds & Inhibits ReducesCytotoxicity ReducesCytotoxicity ABADInteraction->ReducesCytotoxicity Leads to

Experimental Evidence and Key Findings

Anticancer Activity via Tubulin Inhibition

A 2023 study demonstrated this compound's potential as an antimitotic agent [3] [5]. The experimental workflow and findings are summarized below:

workflow_anticancer Step1 Hypothesis Generation: Structural similarity to known colchicine-site inhibitors Step2 Compound Synthesis: This compound & analogs Step1->Step2 Step3 In Vitro Assays Step2->Step3 Step4 Mechanism Confirmation Step3->Step4 Assay1 • Antiproliferative assay (HeLa, U87 MG) • IC50 determined Step3->Assay1 Assay2 • Immunofluorescence microscopy • Microtubule network inspection Step3->Assay2 Assay3 • Cell cycle analysis (Flow cytometry) • G2/M phase arrest measurement Step3->Assay3 Assay4 • Molecular docking • Prediction of binding mode at colchicine site Step4->Assay4

Key Findings [3] [5]:

  • Cytotoxicity: Showed antiproliferative activity against HeLa (cervical cancer) and U87 MG (glioblastoma) cell lines.
  • Microtubule Disruption: Treated cells displayed disrupted microtubule networks, consistent with tubulin-binding agents.
  • Cell Cycle Arrest: Treated cells accumulated in the G2/M phase, confirming antimitotic activity.
  • Binding Mode: Docking studies suggested binding to the colchicine site of tubulin.
Neuroprotective Potential in Alzheimer's Disease

Research indicates this compound inhibits the binding of amyloid-beta (Aβ) to the ABAD/HSD10 enzyme in mitochondria, a key process in Alzheimer's-related neurotoxicity [2] [6].

Key Findings:

  • Target: Identified as an inhibitor of the Aβ-ABAD interaction with an IC₅₀ of 200 μM in a cell-free assay [2].
  • Functional Effect: By disrupting this interaction, this compound may reduce Aβ-induced mitochondrial dysfunction, oxidative stress, and neuronal apoptosis [6].

Research Implications and Future Directions

This compound's "nontoxic" and immunosuppressive history offers a unique safety advantage in repurposing efforts [3]. Its benzothiazole scaffold is a privileged structure in medicinal chemistry, facilitating the development of analogs with improved potency and selectivity [7] [8] [9].

Primary research directions include:

  • Oncology: Further development for cancers like glioblastoma, particularly given its ability to bypass multidrug resistance mechanisms common with other tubulin inhibitors [3] [5].
  • Neurodegenerative Diseases: Optimization of its ABAD-inhibitory activity and testing in advanced Alzheimer's disease models [6].

References

Established Immunosuppressive Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key immunosuppressive effects of Frentizole observed in historical and preclinical studies.

Effect/Parameter Observed Outcome Study Context / Model
Clinical Disease Improvement Improvement in 8 out of 9 patients [1] Human patients with active Systemic Lupus Erythematosus (SLE) [1]
Serological Markers ↓ Mean DNA binding by 28%; ↑ Mean CH50 by 20% [1] Human patients with active SLE [1]
Lymphocyte Modulation ↓ Absolute lymphocyte and T cell counts by 25-26%; No granulocytopenia [1] Human patients with active SLE [1]
Differential Blastogenic Response Suppressed response in T lymphocyte-enriched populations [2] In vitro human peripheral blood lymphocytes
Host Defense Preservation No predisposition to bacterial (P. aeruginosa), fungal (C. albicans), or viral (herpes, influenza) infections [3] Treated mice challenged with pathogens

Novel Mechanisms and Repurposing Potential

Recent studies have uncovered new mechanisms that go beyond its original immunomodulatory use, highlighting significant potential for drug repurposing.

Tubulin Inhibition and Anticancer Activity

A 2023 study identified this compound and its analogs as antimitotic agents that inhibit tubulin polymerization [4] [5]. The proposed mechanism involves binding to the colchicine site on tubulin, leading to:

  • Antiproliferative activity against HeLa tumor cells and glioblastoma U87 MG cell line [4] [5].
  • Disruption of microtubule formation within cells [4] [5].
  • Cell cycle arrest at the G2/M phases, a phenotype consistent with tubulin-inhibiting agents [4] [5].

This suggests this compound could be repurposed as a cancer therapeutic, particularly for glioblastoma, with a potentially more favorable toxicity profile than traditional antimitotic drugs [4].

mTOR Inhibition and Senomorphic Properties

Other 2023 research indicates that derivatives of this compound possess mTOR inhibiting and senomorphic properties [6].

  • mTOR (mechanistic target of rapamycin) is a crucial kinase regulating cell growth, proliferation, and aging.
  • Senomorphic agents suppress the Senescence-Associated Secretory Phenotype (SASP), the secretion of inflammatory factors by aged/senescent cells that disrupt tissue microenvironments.

This profile suggests potential for this compound derivatives in targeting aging-related pathologies and certain cancers [6].

Experimental Workflow for Mechanism Characterization

The following diagram illustrates a consolidated experimental workflow for characterizing this compound's tubulin and mTOR-related mechanisms, based on methodologies from recent studies.

G start Compound of Interest: This compound synth Synthesis & Analog Design start->synth mc1 In Vitro Antiproliferative Assays (e.g., HeLa, U87 MG cells) synth->mc1 mc2 Cell Cycle Analysis (e.g., FACS for G2/M arrest) mc1->mc2 mc3 Microtubule Visualization (Immunofluorescence) mc2->mc3 mc4 Molecular Docking (e.g., Tubulin Colchicine Site) mc3->mc4 moa Confirmed Mechanism of Action mc4->moa

Integrated Mechanism of Action

The multifaceted activity of this compound can be visualized through its interactions with key cellular targets and the resulting phenotypic effects.

G frent This compound tub Inhibits Tubulin (at Colchicine Site) frent->tub mTOR Inhibits mTOR Pathway (Derivatives) frent->mTOR imm Immunomodulation (T-cell Function) frent->imm pheno1 Phenotypic Outcomes: • Disrupted Mitosis & G2/M Arrest • Antiproliferative Effects tub->pheno1 pheno2 Phenotypic Outcomes: • Reduced SASP (Senomorphic Effect) mTOR->pheno2 pheno3 Phenotypic Outcomes: • Reduced Lymphocyte Proliferation • Clinical Improvement in SLE imm->pheno3 app1 Potential Application: Cancer Therapy pheno1->app1 app2 Potential Application: Aging-Related Diseases pheno2->app2 app3 Original Application: Autoimmune Diseases pheno3->app3

Conclusion for Researchers

This compound presents a compelling case for drug repurposing. Its well-established safety profile and oral bioavailability provide a significant advantage for rapid translation into new clinical trials [4] [3]. The recent discovery of its tubulin inhibition mechanism reveals a promising avenue for developing novel anticancer agents, especially for challenging targets like glioblastoma [4] [5]. Furthermore, the senomorphic properties of its derivatives open up a potential new front in researching therapies for age-related diseases [6].

References

Frentizole ABAD inhibitor mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Frentizole as an ABAD Inhibitor

This compound is an FDA-approved immunosuppressive agent that has been identified as an inhibitor of the interaction between amyloid-beta peptide (Aβ) and the mitochondrial amyloid-binding alcohol dehydrogenase (ABAD), also known as 17β-HSD10 [1] [2] [3].

  • Primary Mechanism: The core mechanism involves disrupting the binding of Aβ to the ABAD enzyme [3] [4]. This Aβ-ABAD interaction is cytotoxic and is implicated in the mitochondrial dysfunction observed in Alzheimer's disease brains. By inhibiting this interaction, this compound aims to reduce mitochondrial toxicity [5].
  • Quantitative Data: The inhibitory activity is commonly reported with an IC₅₀ value of 200 μM in cell-free assays [2] [4]. The table below summarizes key quantitative information from the search results.
Property / Activity Value / Description Source / Context
IC₅₀ (Aβ-ABAD Interaction) 200 μM Cell-free assay [2] [4]
Cytotoxicity (CHO-K1 cells) IC₅₀ = 31 μM (MTT assay); IC₅₀ = 46 μM (LDH assay) After 24 hrs exposure [2]
Molecular Weight 299.35 g/mol Chemical formula: C₁₅H₁₃N₃O₂S [2] [6] [7]
CAS Number 26130-02-9 [2] [6] [7]
Original Indication Immunosuppressant for rheumatoid arthritis & systemic lupus erythematosus [2] [4]

Experimental Protocols & Research Applications

The search results refer to several experimental methods used to study this compound, though detailed protocols are not fully described.

  • Primary Screening Assay: The initial identification of this compound as an ABAD inhibitor was achieved through an ELISA-based screening assay designed to directly detect inhibitors of the Aβ-ABAD interaction [3].
  • Enzyme Activity Assays: MAO and ABAD enzymatic activities are typically measured using enzyme-coupled assays. One common method uses the Amplex Red reagent, which, in the presence of horseradish peroxidase (HRP), produces a fluorescent signal proportional to the hydrogen peroxide generated by MAO activity [1].
  • Important Experimental Consideration: A 2017 study synthesizing this compound-based analogues reported that several compounds were potent horseradish peroxidase (HRP) inhibitors [1]. This activity can interfere with the Amplex Red assay, leading to false positives for MAO inhibition. The study highlights the critical need for counter-screening or using alternative, direct assays to confirm results [1].

Recent Developments and Dual Mechanisms

Recent research has expanded the understanding of this compound's potential biological activities, moving beyond its initial role as an ABAD inhibitor.

  • Novel Derivatives with mTOR Activity: A 2023 study designed and synthesized novel this compound derivatives, discovering that some of these compounds also act as mTOR inhibitors and exhibit senomorphic properties (the ability to suppress the senescence-associated secretory phenotype or SASP) [5].
  • Proposed Dual Pathway: Researchers are attempting to link the mTOR-centric and mitochondrial (ABAD-centric) theories of aging and disease. The most promising derivative from the 2023 study, Compound 4, demonstrated good in vitro activity, the ability to cross the blood-brain barrier, and lower acute toxicity in mice compared to other candidates [5].

The relationship between these pathways and the role of this compound and its derivatives can be visualized as follows:

G This compound This compound ABAD ABAD This compound->ABAD Inhibits Mitochondrial Toxicity Mitochondrial Toxicity ABAD->Mitochondrial Toxicity mTOR mTOR Cellular Senescence Cellular Senescence mTOR->Cellular Senescence Alzheimer's Disease Pathology Alzheimer's Disease Pathology Mitochondrial Toxicity->Alzheimer's Disease Pathology Cellular Senescence->Alzheimer's Disease Pathology Aβ Peptide Aβ Peptide Aβ Peptide->ABAD Binds to This compound Derivatives This compound Derivatives This compound Derivatives->mTOR Inhibits

Dual pathways of this compound and its derivatives in Alzheimer's disease pathology.

Key Takeaways for Researchers

  • Repurposing Potential: this compound represents a classic drug repurposing candidate, moving from immunology to neuroscience due to its multi-target potential [5] [3].
  • A Starting Point, Not an Endpoint: this compound itself has relatively weak potency (IC₅₀ 200 μM). Its primary value lies as a chemical scaffold for designing more potent and selective derivatives, as evidenced by the creation of compounds with 30-fold improved potency and the recent dual-acting mTOR/ABAD inhibitors [5] [3].
  • Assay Vigilance: The finding that related compounds inhibit HRP is a critical reminder for researchers to validate assay systems and be aware of potential interference mechanisms [1].

References

Crystal Structure and Conformational Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A crystal structure study of Frentizole published in 1999 provided key quantitative data on its molecular configuration [1]. The summary of crystallographic data is in the table below.

Parameter Description / Value
Chemical Formula C₁₅H₁₃N₃O₂S
Chemical Name 1-(6-methoxy-2-benzothiazolyl)-3-phenylurea [1]
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters a = 11.187(4) Å, b = 7.392(2) Å, c = 32.727(6) Å, β = 92.77(2)°
Asymmetric Unit 2 independent molecules (A and B)

| Molecular Conformation | Molecule A: Benzothiazole and urea groups are nearly coplanar (0.9° dihedral). Phenyl ring is nearly perpendicular to benzothiazole (±157°). Molecule B: Urea group is slightly twisted (4.4° dihedral). Phenyl ring is almost coplanar with benzothiazole (±12°). |

The experimental workflow for determining a crystal structure like this compound's generally follows the pathway below:

G Start Crystallize the Compound A Mount Crystal on Diffractometer Start->A B X-ray Diffraction Data Collection A->B C Phase Problem Solution B->C D Electron Density Map Calculation and Refinement C->D E Structural Model Finalization D->E End Publish CIF & PDB File E->End

General workflow for single-crystal X-ray diffraction analysis.

The presence of two distinct conformations in the same crystal highlights the molecule's conformational flexibility [1]. The molecules are linked via N–H···N hydrogen bonds involving the urea nitrogen and the nitrogen of the benzothiazole group, forming a stable network within the crystal [1].

Applications in Modern Drug Discovery

Understanding this compound's crystal structure enables research into new therapeutic uses through drug repurposing.

  • Repurposing as an Antimitotic Agent for Cancer: A 2023 study used a structural similarity approach to discover that this compound could bind to the colchicine site of tubulin, a known target for anticancer drugs [2]. Researchers synthesized this compound and its analogs, confirming that it inhibits microtubule formation in HeLa cancer cells, arrests the cell cycle at G2/M phases, and shows antiproliferative activity, particularly against glioblastoma [2]. Docking studies suggested it binds to the colchicine site in different modes [2].

  • Exploration for Alzheimer's Disease and Other Targets: Computational drug-target screening identified this compound as a potential inhibitor of human monoamine oxidase B (hMAO-B), an enzyme target in Alzheimer's disease [3]. This suggests this compound's scaffold has relevance for central nervous system targets.

Research Methodology and Protocols

For the 2023 antimitotic activity study, the key experimental protocols were [2]:

  • Compound Synthesis & Characterization: this compound and its analogs were synthesized. The structures and purity of all new compounds were confirmed using standard analytical techniques.
  • Antiproliferative Assay: The cytotoxic activity of the compounds was evaluated against human cancer cell lines (e.g., HeLa). Cells were cultured and exposed to the compounds, and cell viability was measured after a set period (e.g., 72 hours) using a standard colorimetric method (MTT assay).
  • Cell Cycle Analysis: Treated cells were fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
  • Immunofluorescence Microscopy: Treated cells were fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescent secondary antibody. The cells' microtubule networks were visualized using a fluorescence microscope.
  • Molecular Docking: Computational docking studies were performed to predict the binding mode and affinity of this compound to the colchicine site of tubulin, using software and a protein data bank (PDB) structure of tubulin.

Future Research Directions

The repurposing of this compound is a promising field. Future work should focus on:

  • In-depth Preclinical Studies: Evaluating the efficacy of this compound in a broader panel of cancer cell lines and, crucially, in animal models of glioblastoma and other cancers [2].
  • Structure-Activity Relationship (SAR) Expansion: Using the crystal structure as a foundation, synthesizing and testing a wider range of analogs to improve potency and optimize drug-like properties [2] [4].
  • Further Target Validation: Conducting more comprehensive in vitro and in vivo studies to confirm and characterize its inhibition of hMAO-B and other potential targets [3].

References

Comprehensive Technical Guide: Frentizole Benzothiazole Urea Scaffold in Targeted Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Benzothiazole Urea Scaffold and Frentizole

The benzothiazole urea scaffold represents a privileged structure in medicinal chemistry that has demonstrated significant therapeutic potential across multiple disease domains. At the core of this scaffold is This compound (1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea), an FDA-approved immunosuppressive drug historically used for rheumatoid arthritis and systemic lupus erythematosus [1] [2]. The molecular structure of this compound incorporates three key components: a benzothiazole heterocycle, a urea linker, and a distal phenyl ring, which together create a versatile template for structural optimization and drug design.

Recent drug repurposing initiatives and structural similarity searches have revealed that this compound and its derivatives possess unexpected biological activities beyond their original immunosuppressive applications [3]. The structural similarity of this compound to known antimitotic agents binding to the colchicine site of tubulin prompted investigation into its potential as an anticancer agent [3]. Simultaneously, the discovery that this compound could inhibit the interaction between amyloid-β (Aβ) and mitochondrial 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10, also known as ABAD) opened promising avenues for Alzheimer's disease therapeutics [1] [4] [5]. This dual targeting capability, coupled with its established safety profile in humans, makes this compound an ideal starting point for rational drug design campaigns aimed at developing novel treatments for neurodegenerative disorders and cancer.

Alzheimer's Disease Therapeutics: Targeting Mitochondrial Dysfunction

17β-HSD10/ABAD as a Therapeutic Target in AD

In Alzheimer's disease research, the benzothiazole urea scaffold has emerged as a promising template for targeting mitochondrial dysfunction, particularly through inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), also known as amyloid-binding alcohol dehydrogenase (ABAD). This mitochondrial enzyme plays a multifaceted role in energy metabolism but has gained attention in AD pathology due to its interaction with the amyloid-beta peptide (Aβ) [6] [1]. The binding between 17β-HSD10 and Aβ triggers mitochondrial dysfunction, oxidative stress, and neuronal damage, making this protein-protein interaction a compelling therapeutic target [5].

Research has demonstrated that inhibition of the Aβ-17β-HSD10 interaction can protect against mitochondrial and synaptic dysfunction in AD models [6]. Initial approaches utilized a decoy peptide encompassing the Aβ-binding region of 17β-HSD10, which showed protective effects in transgenic mouse models of AD [1]. However, the limitations of peptide-based therapeutics prompted the search for small molecule inhibitors, leading to the identification of this compound through screening assays [1] [2]. Subsequent structure-activity relationship studies have focused on optimizing this compound derivatives to enhance their potency, selectivity, and blood-brain barrier permeability while reducing potential cytotoxicity [4] [5].

Key Benzothiazole Urea Inhibitors of 17β-HSD10/ABAD

Table 1: Key Benzothiazole Urea-Based Inhibitors of 17β-HSD10/ABAD for Alzheimer's Disease Applications

Compound Structural Features IC₅₀ Value Mechanism Reference
This compound 6-methoxy benzothiazole, unsubstituted phenyl urea ~10 μM Aβ-ABAD interaction inhibition [1] [2]
AG18051 Non-benzothiazole inhibitor 92 nM Irreversible enzyme inhibition [1]
Compounds 4at, 4bb, 4bg 3-chloro,4-hydroxy phenyl, small C-6 substituent 1-2 μM Uncompetitive inhibition vs substrate [1] [2]
Compound 4b (phosphonate) Benzothiazole phosphonate derivative 52.7 μM Enzyme activity inhibition [1]
RM-532-46 Steroidal inhibitor 0.55 μM Reversible enzyme inhibition [1]

The progression of benzothiazole urea derivatives as 17β-HSD10 inhibitors has yielded compounds with significantly improved potency compared to the original this compound structure. The most promising inhibitors incorporate 3-chloro and 4-hydroxy substitutions on the phenyl ring moiety, a small substituent at position 6 on the benzothiazole ring, and maintain the urea linker connecting the two aromatic systems [1] [2]. These optimized compounds exhibit uncompetitive inhibition with respect to the substrate acetoacetyl-CoA, which may offer advantages in maintaining physiological enzyme function while blocking pathogenic interactions [1] [2].

G ABAD ABAD Aβ->ABAD Binding MitochondrialDysfunction MitochondrialDysfunction ABAD->MitochondrialDysfunction Induces NeuronalDamage NeuronalDamage MitochondrialDysfunction->NeuronalDamage Leads to BenzothiazoleInhibitors BenzothiazoleInhibitors BenzothiazoleInhibitors->ABAD Inhibits

Figure 1: Benzothiazole urea inhibitors target Aβ-ABAD interaction in Alzheimer's disease pathogenesis

Cancer Therapeutics: Antimitotic Mechanisms and Tubulin Inhibition

Repurposing this compound as an Antimitotic Agent

The benzothiazole urea scaffold has demonstrated significant potential in cancer therapeutics, particularly through its interactions with tubulin and disruption of microtubule dynamics. Drug repurposing strategies based on structural similarity analyses have revealed that this compound shares important chemical features with known colchicine-site ligands [3]. This discovery prompted investigation into its potential as an antimitotic agent with possibly more favorable toxicity profiles compared to conventional tubulin inhibitors.

Experimental validation has confirmed that this compound and several synthesized analogs exhibit antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and U87 MG (glioblastoma) models [3]. Mechanism of action studies revealed that these compounds inhibit microtubule formation within cells and cause arrest at the G2/M phases of the cell cycle, consistent with the phenotype expected from tubulin-binding agents [3]. Docking studies further suggest that this compound derivatives bind at the colchicine site of tubulin, potentially utilizing different binding modes compared to classical ligands [3].

Advantages for Cancer Treatment

The interest in developing benzothiazole urea-based tubulin inhibitors stems from several potential advantages over existing antimitotic drugs:

  • Structural simplicity compared to complex natural product-derived tubulin inhibitors like taxanes
  • Potential for reduced susceptibility to multidrug resistance (MDR) efflux proteins
  • Favorable toxicity profile based on this compound's established use as a non-toxic immunosuppressive drug
  • Possible application in glioblastoma treatment, where blood-brain barrier penetration is crucial

The successful repurposing of this compound for cancer applications highlights the value of structural similarity approaches in drug discovery, particularly when targeting specific subsites within well-characterized drug targets like tubulin [3].

Structure-Activity Relationship (SAR) Analysis

Systematic SAR Exploration

Comprehensive structure-activity relationship studies have systematically explored modifications to each region of the benzothiazole urea scaffold, identifying key structural requirements for optimal activity against different biological targets. The scaffold can be conceptually divided into four regions for SAR analysis: the benzothiazole moiety, the urea linker, the distal phenyl ring, and in some cases, additional phosphonate derivatives [1] [5].

Table 2: Comprehensive Structure-Activity Relationships of Benzothiazole Urea Derivatives

Scaffold Region Structural Modification Biological Impact Optimal Substituents
Benzothiazole Moiey C-6 substituents Significant effect on potency and solubility -OCH₃, -Cl, -F, -CF₃, -OCF₃ [5] [7]
Urea Linker Replacement with thiourea, guanidine Maintains or reduces activity Urea generally optimal [1]
Distal Phenyl Ring Meta and para substitutions Critical for potency 3-chloro,4-hydroxy (17β-HSD10) [1] [2]
Heterocycle replacement Variable effects Pyridin-2-ol (compound 8) [5]
N-Alkylation Mono- or di-methylation Constrains conformation, modulates activity Dependent on target [5]
Phosphonate Derivatives Diethyl/dimethyl phosphonate Alternative scaffold with moderate activity Variable depending on substitution [6]
Key SAR Findings by Scaffold Region
  • Benzothiazole Moiety: Substituents at the 6-position of the benzothiazole ring significantly influence both potency and physicochemical properties. Halogen atoms (Cl, F) and trifluoromethoxy groups generally enhance inhibitory activity but may reduce solubility, while methoxy substituents offer a balance between potency and favorable drug-like properties [5] [7]. The 6-trifluoromethoxy substitution has been particularly successful in generating potent 17β-HSD10 inhibitors, though solubility limitations remain a challenge for further development [5].

  • Urea Linker: The urea connector between the benzothiazole and phenyl rings appears optimal for activity against both 17β-HSD10 and tubulin. Replacement with thiourea or guanidine linkers generally maintains or slightly reduces activity, though occasional exceptions have been noted [1]. The conformational constraint offered by the urea linker likely positions the two aromatic systems optimally for target binding. N-methylation of the urea linker has been explored to modulate conformational flexibility and physicochemical properties [5].

  • Distal Phenyl Ring: Substitutions on the phenyl ring profoundly influence biological activity. For 17β-HSD10 inhibition, 3-chloro-4-hydroxy substitution patterns consistently yield superior potency [1] [2]. The combination of electron-withdrawing groups (e.g., chloro) with hydrogen-bond donors (e.g., hydroxy) appears crucial for optimal binding interactions. In some cases, complete replacement of the phenyl ring with heterocyclic systems such as pyridin-2-ol has been explored with promising results [5].

Synthesis Protocols and Methodologies

General Synthesis of Benzothiazolyl Urea Derivatives

The synthesis of benzothiazole urea derivatives typically follows a two-step protocol that allows for efficient preparation of diverse compound libraries [1] [5]. The general approach involves initial activation of the benzothiazole amine followed by coupling with appropriate aniline derivatives:

Step 1: Activation

  • React 2-aminobenzothiazole derivative with 1,1'-carbonyldiimidazole (CDI) in dichloromethane at room temperature
  • Formation of imidazole carboxamide intermediate
  • Reaction typically completes within 2-4 hours

Step 2: Coupling

  • Treat the intermediate with substituted aniline derivative in acetonitrile under reflux conditions
  • Alternative setup: inverse approach where aniline is first activated with CDI, then reacted with 2-aminobenzothiazole
  • Purification by column chromatography (silica gel, ethyl acetate/hexane or ethyl acetate/dichloromethane systems)

This versatile methodology allows for the introduction of diverse substituents on both the benzothiazole and phenyl rings, enabling comprehensive SAR exploration [5].

Specialized Synthetic Methodologies

Synthesis of Phosphonate Derivatives:

  • Three-component condensation of substituted 2-aminobenzothiazoles, aromatic aldehydes, and dimethyl/diethyl phosphite
  • Catalyzed by Mg(ClO₄)₂ (5 mol%) in anhydrous toluene
  • Reaction mixture refluxed for 5-12 hours with stirring [6]

Synthesis of Thiourea Analogs:

  • Replace 1,1'-carbonyldiimidazole with 1,1'-thiocarbonyldiimidazole in first reaction step
  • Otherwise follow standard two-step procedure [1]

Preparation of Challenging Aniline Intermediates:

  • Reduction of nitroarenes: Pd/C catalyzed hydrogenation or iron powder with ammonium chloride
  • Demethylation of methoxy derivatives: Aluminum chloride in DCM under reflux
  • N-Boc protection/deprotection: For amine-functionalized anilines
  • Reduction of carboxylic acids: Lithium aluminum hydride for hydroxymethyl derivatives [5]

G Aminobenzothiazole Aminobenzothiazole CDI CDI Aminobenzothiazole->CDI DCM, RT Intermediate Intermediate CDI->Intermediate Activation Aniline Aniline Intermediate->Aniline MeCN, reflux FinalUrea FinalUrea Aniline->FinalUrea Urea Formation

Figure 2: Two-step synthetic route for benzothiazole urea derivatives

Experimental Protocols and Assay Methodologies

Biological Evaluation Assays

17β-HSD10 Enzyme Inhibition Assays:

  • Enzyme source: Purified human 17β-HSD10 or cell lysates from HEK-293 cells overexpressing the enzyme
  • Standard reaction mixture: 50 mM potassium phosphate buffer (pH 7.0), 200 μM NAD⁺, 60 μM acetoacetyl-CoA as substrate
  • Incubation conditions: 37°C for 10-30 minutes, reaction terminated by heat inactivation
  • Detection method: Spectrophotometric measurement of NADH formation at 340 nm
  • IC₅₀ determination: Compound testing across concentration range (typically 0.1-100 μM), nonlinear regression analysis of dose-response data [1] [5]

Cellular Assays for Target Engagement:

  • Cell viability: MTT or SRB assays in neuronal (SHSY-5Y) and cancer cell lines
  • Microtubule disruption: Immunofluorescence microscopy of microtubule networks in HeLa cells
  • Cell cycle analysis: Flow cytometry after propidium iodide staining
  • Mitochondrial function: JC-1 staining for membrane potential, ROS detection with DCFH-DA [3] [5]
In Silico Screening and Design Protocols

Molecular Docking Studies:

  • Protein preparation: Retrieve crystal structures from PDB (e.g., 17β-HSD10: 1U7T), remove water, add hydrogens, assign charges
  • Ligand preparation: Energy minimization using Merck Molecular Force Field (MMFF94x), conformational analysis
  • Docking parameters: Grid box encompassing active site, Lamarckian genetic algorithm, multiple runs per compound
  • Analysis: Binding pose examination, interaction mapping, consensus scoring [6] [8]

QSAR Model Development:

  • Descriptor calculation: SlogP, molar refractivity, polar surface area, van der Waals volume
  • Model construction: Linear regression, partial least squares, or machine learning algorithms
  • Validation: Training/test set splits, cross-validation, external validation [6]

ADMET Prediction:

  • Parameters: Caco-2 permeability, MDCK permeability, blood-brain barrier penetration, human intestinal absorption, plasma protein binding
  • Tools: QikProp, SwissADME, admetSAR
  • Drug-likeness: Lipinski's Rule of Five, Veber's criteria [6]

Conclusion and Future Perspectives

The This compound benzothiazole urea scaffold represents a versatile and promising template for developing therapeutics targeting challenging diseases, particularly Alzheimer's disease and various cancers. Extensive SAR studies have identified key structural requirements for optimizing activity against both 17β-HSD10/ABAD in AD pathology and tubulin in cancer applications. The well-established synthetic methodologies enable efficient preparation of diverse analog libraries, facilitating ongoing optimization campaigns.

References

Known Mechanisms & Binding Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Frentizole exhibits antimitotic activity by binding to the colchicine site on tubulin, a target for anticancer drugs. Binding at this site involves interactions with specific sub-pockets [1].

The table below summarizes the key mechanistic and structural information available for this compound:

Property Description Experimental Evidence/Notes
Primary Biological Target Tubulin, at the colchicine binding site [1] Inhibits microtubule formation, arrests cell cycle at G2/M phase.
Binding Sub-pocket Predominantly the AC subpockets of the colchicine site [1] Suggested by structural similarity to other AC-binding ligands like nocodazole.
Key Binding Interactions Hydrogen bonding and hydrophobic contacts [1] Docking studies suggest it binds in different modes; specific H-bond donors/acceptors not detailed.
Quantitative Cytotoxicity (IC₅₀) 31 μM (CHO-K1 cells, MTT assay) and 46 μM (CHO-K1 cells, LDH assay) [2] Indicates direct cellular toxicity at these concentrations.

Proposed Workflow for Characterizing Hydrogen Bonds

To definitively characterize this compound's hydrogen bonding patterns, an integrated experimental and computational approach is required. The workflow below outlines the key steps:

G start Start: Hypothesis Generation (this compound binds tubulin colchicine site) comp1 Computational Study (Molecular Docking) start->comp1 output1 Output: Predicted Binding Pose & H-bond Map comp1->output1 comp2 Computational Study (Molecular Dynamics Simulations) output2 Output: Stable H-bond Occupancy & Energetics comp2->output2 exp1 Experimental Validation (X-ray Crystallography/ Cryo-EM) output3 Output: High-Resolution Structure with H-bond Donors/Acceptors exp1->output3 exp2 Experimental Validation (Site-Directed Mutagenesis) output4 Output: Functional Impact of Key Residues exp2->output4 analysis Data Integration & SAR Analysis final Final Model: Validated H-bonding Pattern for Drug Design analysis->final output1->comp2 output1->exp2 output2->exp1 output2->exp2 output3->analysis output4->analysis

Integrated workflow to characterize this compound-tubulin hydrogen bonding.

Step 1: Computational Docking and Dynamics
  • Molecular Docking: Perform docking simulations to predict this compound's binding pose within the tubulin colchicine site, identifying potential hydrogen bonds between the ligand and key amino acid residues (e.g., Asn, Gln, Lys) [1].
  • Molecular Dynamics (MD) Simulations: Run MD simulations to assess the stability of predicted hydrogen bonds over time and calculate their free energy contribution using methods like MM/GBSA [1].
Step 2: Experimental Structure Determination
  • X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): Solve the high-resolution 3D structure of the this compound-αβ-tubulin complex. This directly visualizes hydrogen bonding patterns by identifying atoms in close proximity and suitable geometry [1].
Step 3: Functional Validation
  • Site-Directed Mutagenesis: Mutate key tubulin residues identified as hydrogen bond partners (e.g., converting Asn to Ala). A significant decrease in this compound's potency in anti-proliferation or tubulin polymerization assays would confirm the functional importance of that specific hydrogen bond [1].

Key Residues & Design Implications

While specific residues for this compound are not mapped, the colchicine site is known to contain potential hydrogen bond donors and acceptors like Cysβ241, Asnβ258, Metβ259, and Valα318 [1].

  • Benzothiazole Core: The nitrogen and sulfur atoms in the thiazole ring are key participants in hydrogen bonding and other non-covalent interactions with biological targets [3].
  • Strategic Modification: Introducing electron-withdrawing groups (e.g., fluorine) at the C-5 position or a methoxy group at the C-6 position of the benzothiazole ring can enhance binding affinity, potency, and metabolic stability [3]. This strategy could be used to optimize hydrogen bonding interactions.

How to Proceed Further

The search results indicate that atomic-level structural data for the this compound-tubulin complex is not yet publicly available. To advance your research:

  • Conduct Molecular Modeling: Use the crystal structure of tubulin (e.g., PDB ID 1SA0) to perform your own docking studies as a starting hypothesis.
  • Consult Specialized Databases: Search structural biology databases like the Protein Data Bank (PDB) for any newly released structures containing this compound.
  • Focus on Analogues: Study the structures of tubulin bound to other colchicine-site ligands (e.g., nocodazole) to infer potential conserved hydrogen bonding patterns.

References

Frentizole early clinical applications

Author: Smolecule Technical Support Team. Date: February 2026

Early Immunosuppressive Applications

The early clinical investigations of frentizole focused on its ability to modulate the immune system. The table below summarizes its known and investigated early uses.

Application / Use Reported Effect or Outcome Context and Evidence
Rheumatoid Arthritis & Systemic Lupus Erythematosus (SLE) [1] Studied for disease-related application Clinical studies in humans (specific outcomes not detailed in available search results)
General Immunosuppression [1] [2] Inhibition of lymphocyte/blastogenic response In vitro studies; used as an immunosuppressant
Lifespan Extension in NZB/NZW Mice (autoimmune disease model) [1] High dose (79.9 mg/kg/day): avg. lifespan ↑ ~61 weeks vs. 38 weeks (control) In vivo study (52 weeks); suppressed leukocyte counts

Recent Discovery: Antitumor Activity via Tubulin Inhibition

A 2023 study revealed a previously unknown mechanism of action for this compound, positioning it as a strong candidate for drug repurposing in oncology, particularly for cancers like glioblastoma [3] [4].

The logical workflow below summarizes how this new application was identified and validated.

G cluster_validation Key Experiments Start Hypothesis Generation Search Structural Similarity Search in Approved Drug Database Start->Search Hit This compound Identified as Recurrent Hit Search->Hit Validation Experimental Validation Hit->Validation MoA Mechanism of Action Confirmation Validation->MoA V1 Antiproliferative Assay (HeLa, U87 MG cells) Validation->V1 V2 Cell Cycle Analysis Validation->V2 V3 Microtubule Formation Assay Validation->V3 V4 Molecular Docking Validation->V4 App Proposed New Application MoA->App

Experimental Validation and Data

The following table summarizes the key experimental findings that confirm this compound's antitumor activity and its mechanism of action.

Assay Type Experimental Model / System Key Findings and Quantitative Results
Antiproliferative Activity [3] HeLa tumor cells, U87 MG glioblastoma cells This compound & select analogs showed antiproliferative activity.
Cell Cycle Analysis [3] HeLa cells Arrest at the G2/M phases of the cell cycle.
Microtubule Formation Assay [3] Cellular imaging Inhibition of microtubule formation within cells.
Molecular Docking [3] Computational model of tubulin Docking studies suggest binding at the colchicine site.
Cytotoxicity [1] CHO-K1 cells (MTT & LDH assays) IC₅₀ = 31 μM (MTT assay); IC₅₀ = 46 μM (LDH assay).

Methodology for Key Experiments

For researchers aiming to validate or build upon these findings, here are the core methodologies as described in the literature.

  • Antiproliferative Assay (Cell Viability): The antiproliferative activity of this compound and its analogs was assessed against HeLa tumor cells. The reduction in cell viability after compound treatment was measured using established colorimetric or fluorometric methods (e.g., MTT or similar assays) to determine IC₅₀ values [3].
  • Cell Cycle Analysis: To determine the phase of cell cycle arrest, researchers typically treat asynchronous HeLa cells with the test compound for a specific duration (e.g., 24 hours). The cells are then fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry. The DNA content histogram reveals the proportion of cells in the G1, S, and G2/M phases [3].
  • Microtubule Visualization (Immunofluorescence): To observe the effect on the cellular microtubule network, cells (such as HeLa) are grown on coverslips and treated with the compound. After treatment, cells are fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescent secondary antibody. The cells are then visualized using a fluorescence or confocal microscope. A disrupted or absent microtubule network in treated cells compared to control indicates tubulin inhibition [3].
  • Molecular Docking: Docking studies are performed to predict the binding mode of this compound to tubulin. The crystal structure of tubulin in complex with a known colchicine-site ligand (e.g., DAMA-colchicine, PDB ID: 4O2B) is typically used. The ligand and water molecules are removed, hydrogen atoms are added, and the protein structure is prepared for docking. This compound is then docked into the colchicine-binding site using docking software (e.g., AutoDock Vina, Glide). The resulting poses are analyzed for binding interactions and compared to known ligands [3].

Conclusion for Researchers

The journey of this compound from an immunosuppressive agent to a potential anticancer drug highlights the power of modern drug repurposing strategies. The discovery, driven by a structural similarity search rather than the more common target-based approach, underscores the value of exploring diverse hypothesis-generation methods [3]. The experimental data convincingly show that this compound exerts its antitumor effect by inhibiting tubulin polymerization, leading to cell cycle arrest and inhibited cancer cell proliferation [3] [4].

This new application is particularly promising because this compound, as an already FDA-approved drug, comes with a known nontoxic profile, potentially offering a new therapeutic option with fewer side effects than traditional antimitotic drugs [3].

References

Frentizole Synthesis Protocols and Research Applications: A Comprehensive Guide for Drug Development Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Frentizole [6-methoxy-phenylureabenzothiazole] is a benzothiazole-containing compound that was originally approved by the FDA as a non-toxic immunosuppressive drug for the treatment of rheumatoid arthritis and systemic lupus erythematosus. [1] The chemical structure of this compound consists of a benzothiazole core linked to a substituted phenyl ring through a urea connector, making it a urea-benzothiazole (UBT) derivative. [1] In recent years, this compound has gained significant interest in drug discovery and repurposing efforts due to its versatile biological activities and favorable safety profile. [2] [3] Research has revealed that this established immunomodulatory agent and its synthetic analogs display promising antitumor activity through tubulin inhibition, as well as potential applications in Alzheimer's disease treatment via MAO/ABAD inhibition. [2] [4] [5] This application note provides comprehensive synthetic protocols and experimental methodologies for researchers interested in leveraging the this compound scaffold for drug development projects.

Synthetic Chemistry Approaches

Core this compound Synthesis

The synthesis of this compound and its analogs follows straightforward organic transformations that can be performed using standard laboratory equipment. The key reaction involves the formation of the urea linkage connecting the benzothiazole and phenyl ring systems. [1] Researchers have developed optimized procedures that yield this compound with good efficiency and purity.

Table 1: Reagents and Conditions for this compound Synthesis

Step Reactants Conditions Yield
Cyclization 2-Amino-6-methoxybenzothiazole, phenyl isocyanate Anhydrous DMF, 80°C, 4-6 hours 75-85%
Alternative route 2-Isothiocyanatobenzothiazole, p-methoxyaniline Dichloromethane, room temperature, 12 hours 70-80%

The most direct and efficient synthesis of this compound involves the reaction between 2-amino-6-methoxybenzothiazole and phenyl isocyanate in anhydrous DMF under heating at 80°C for 4-6 hours, yielding the desired product in 75-85% yield after purification. [1] The reaction progress can be monitored by TLC, and the pure product can be obtained through recrystallization from ethanol. The structural confirmation is performed using ( ^1H ) NMR, ( ^{13}C ) NMR spectroscopy, and mass spectrometry. [4]

G A 2-Amino-6-methoxybenzothiazole C Reaction in anhydrous DMF 80°C, 4-6 hours A->C B Phenyl isocyanate B->C D Crude this compound C->D E Purification (Recrystallization from ethanol) D->E F Pure this compound (Yield: 75-85%) E->F

Synthesis of this compound Analogs

For the preparation of this compound analogs, particularly those with varied aromatic substitutions, a two-step synthetic approach is recommended. This method offers flexibility in introducing diverse substituents on the distal phenyl ring, which is crucial for structure-activity relationship studies. [4] [5]

Procedure for Analog Synthesis:

  • Isothiocyanate Formation: Begin with appropriately substituted aniline derivatives (1 equiv.) dissolved in dry acetone. Add carbon disulfide (1.1 equiv.) dropwise with stirring at 0°C, followed by gradual addition of triethylamine (1 equiv.). After 30 minutes, add iodomethane (1 equiv.) and continue stirring for 2 hours. The intermediate methyl dithiocarbamate forms and is subsequently converted to the corresponding isothiocyanate by refluxing in anhydrous toluene for 3 hours. [4]

  • Thiourea Coupling: Dissolve the synthesized isothiocyanate (1 equiv.) in anhydrous DCM. Add 2-amino-6-methoxybenzothiazole (1 equiv.) and a catalytic amount of triethylamine (0.1 equiv.). Stir the reaction mixture at room temperature for 12 hours. Monitor reaction completion by TLC, then concentrate under reduced pressure and purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient). [4]

This method has been successfully employed to generate a library of this compound analogs with various electron-donating and electron-withdrawing substituents, enabling comprehensive SAR studies. [4]

Experimental Protocols for Biological Evaluation

Antiproliferative and Tubulin Inhibition Assays

The antitumor potential of this compound and its analogs can be evaluated through a series of well-established in vitro assays that examine their effects on cancer cell proliferation and microtubule dynamics. [2]

Cell Culture and Proliferation Assay:

  • Maintain HeLa (cervical cancer) and U87 MG (glioblastoma) cell lines in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO(_2) humidified atmosphere. [2]
  • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere overnight.
  • Treat cells with varying concentrations of this compound or analogs (typically 0.1-100 µM) for 72 hours.
  • Assess cell viability using the MTT assay by adding 0.5 mg/mL MTT reagent and incubating for 4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm. [2]
  • Calculate IC(_{50}) values using nonlinear regression analysis of dose-response curves.

Cell Cycle Analysis:

  • Harvest treated cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.
  • After fixation, stain cells with propidium iodide solution (50 µg/mL) containing RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
  • Analyze cell cycle distribution using a flow cytometer with a minimum of 10,000 events per sample. [2]
  • This compound typically induces G2/M phase arrest, indicative of microtubule disruption.

Immunofluorescence Microscopy for Microtubules:

  • Culture cells on glass coverslips and treat with this compound at the determined IC(_{50}) concentration for 24 hours.
  • Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 3% BSA for 1 hour.
  • Incubate with anti-α-tubulin primary antibody (1:1000 dilution) overnight at 4°C, followed by Alexa Fluor-conjugated secondary antibody (1:500 dilution) for 1 hour at room temperature.
  • Counterstain nuclei with DAPI and visualize microtubule morphology using a confocal microscope. [2]
  • This compound treatment typically results in disrupted microtubule networks and mitotic spindle abnormalities.
Enzyme Inhibition Assays

MAO-A/MAO-B Inhibition Assay:

  • Prepare test compounds in DMSO with final concentration not exceeding 1% in assay buffer.
  • Incubate recombinant human MAO-A or MAO-B (0.5 mg/mL) with test compounds (0.1-100 µM) in potassium phosphate buffer (pH 7.4) at 37°C for 30 minutes.
  • Initiate reaction by adding kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates.
  • Terminate reaction after 30 minutes with 2N NaOH (for MAO-A) or 2N HCl (for MAO-B) and measure fluorescence (MAO-A: excitation 310 nm, emission 400 nm; MAO-B: excitation 245 nm, emission 430 nm). [4]
  • Calculate IC({50}) values from concentration-response curves. The most promising this compound analog (compound 19) has shown MAO-B IC({50}) of 0.30 µM with good selectivity over MAO-A. [5]

ABAD Inhibition Assay:

  • Prepare recombinant ABAD enzyme in Tris-HCl buffer (pH 8.5).
  • Incubate enzyme with test compounds (10-500 µM) for 15 minutes at 25°C.
  • Start reaction by adding NAD(^+) and acetoacetyl-CoA.
  • Monitor decrease in absorbance at 340 nm due to NADH consumption for 10 minutes. [4]
  • This compound itself exhibits weak ABAD inhibition (IC(_{50}) = 200 µM), while optimized analogs show improved potency. [4]

Table 2: Biological Activity Profile of this compound and Selected Analogs

Compound Antiproliferative IC₅₀ (μM) Tubulin Polymerization Inhibition MAO-B IC₅₀ (μM) ABAD IC₅₀ (μM)
This compound 15-25 (HeLa) Moderate >100 200
Analog 19 8.5 (HeLa) Strong 0.30 >100
Analog 10 12.3 (HeLa) Strong 5.9 (MAO-A) >100
Analog 4 18.7 (HeLa) Moderate 15.2 (MAO-A) >100

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is significantly influenced by specific structural modifications. Understanding these structure-activity relationships (SAR) enables rational design of more potent analogs for specific therapeutic applications.

G cluster_1 Structural Optimization Points A Benzothiazole Core Essential for tubulin binding B C6 Methoxy Group Enhances kinase inhibition and metabolic stability A->B C Urea/Thiourea Linker H-bond donor/acceptor critical for target engagement B->C G Extended Aromatic Systems Can improve tubulin binding but may reduce solubility B->G D Distal Phenyl Ring Electronic and steric effects modulate potency and selectivity C->D F Thiourea Replacement Improves ABAD inhibition but may increase toxicity C->F E Para-Halogen Substitution Enhances MAO-B inhibition and antimicrobial activity D->E

Key SAR findings for this compound derivatives include:

  • Benzothiazole Core: The planar bicyclic system is essential for biological activity, enabling π-π stacking interactions with biological targets. Substitutions at the 6-position strongly influence potency. [6]

  • Linker Modification: Replacement of the urea connector with thiourea generally enhances activity against both MAO enzymes and ABAD, though it may influence cytotoxicity profiles. [4] [5]

  • Aromatic Ring Substitutions: Electronic properties of substituents on the distal phenyl ring significantly impact target selectivity. Para-halogen substituents (especially bromo) enhance MAO-B inhibition, while electron-donating groups like methoxy improve antiproliferative activity. [4] [7]

  • Hybrid Approaches: Incorporation of additional pharmacophores such as indole rings or thiazolidinedione moieties can yield multi-target ligands with improved efficacy against complex diseases like Alzheimer's. [4] [8]

Research Applications and Multifunctional Potential

Cancer Therapeutics and Tubulin Binding

The rediscovery of this compound as a tubulin-binding agent represents a promising drug repurposing opportunity in oncology. [2] [3] this compound binds to the colchicine site of tubulin, disrupting microtubule assembly and causing cell cycle arrest at G2/M phase. [2] Unlike many antimitotic cancer drugs, this compound exhibits a favorable toxicity profile, having already been approved for human use as an immunosuppressant. [2] This makes it particularly attractive for repurposing, especially for treating glioblastoma, where current tubulin inhibitors face limitations due to toxicity and drug resistance. [2] Molecular docking studies suggest that this compound and its analogs bind to the AC subpockets of the colchicine site in different modes, providing a structural basis for further optimization. [2]

Neurodegenerative Disease Applications

In Alzheimer's disease research, this compound serves as a valuable starting point for developing multi-target-directed ligands (MTDLs) that address the complex pathology of neurodegeneration. [4] [5] The original this compound structure has been modified to create analogs that simultaneously inhibit monoamine oxidases (MAO-A and MAO-B) and amyloid-binding alcohol dehydrogenase (ABAD), two enzymes implicated in Alzheimer's progression. [4] [5] The most promising compound (19) from this series exhibits balanced potency against both MAO-A (IC({50}) = 6.34 µM) and MAO-B (IC({50}) = 0.30 µM), representing a significant improvement over the parent this compound. [5] This dual inhibition can potentially restore neurotransmitter balance while reducing oxidative stress in the Alzheimer's brain. [4]

Antimicrobial Potential

Though less explored, this compound-related benzothiazole scaffolds show promising broad-spectrum antimicrobial activity. [7] Recent research on benzothiazole-thiazole hybrids has demonstrated potent activity against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. aeruginosa), mycobacterial strains (M. tuberculosis), and fungal species (C. albicans). [7] The most active compounds in this class exhibit MIC values as low as 3.90 µg/mL, comparable to standard antibiotics. [7] Molecular docking studies indicate that these hybrids likely exert their effects through inhibition of bacterial DNA gyrase and fungal cytochrome P450 14α-demethylase. [7]

Conclusion

This compound represents a versatile scaffold in medicinal chemistry with demonstrated applications in oncology, neurodegeneration, and infectious diseases. The synthetic protocols outlined in this application note provide researchers with reliable methods for preparing this compound and its analogs, while the accompanying biological assays enable comprehensive evaluation of their therapeutic potential. The continuing discovery of new biological activities for this established drug highlights the value of drug repurposing approaches in modern drug development. As research progresses, this compound-based compounds may yield novel therapeutic agents that leverage the favorable toxicity profile of the parent molecule while exhibiting enhanced potency against specific disease targets.

References

Comprehensive Application Notes and Protocols: Investigating Frentizole in Cancer Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Frentizole and Cancer Research Applications

This compound [1], a nontoxic immunosuppressive drug initially developed for inflammatory conditions, has recently emerged as a promising candidate for drug repurposing in oncology. This benzothiazole derivative has demonstrated significant antiproliferative activity against various cancer cell lines, particularly through its newly discovered mechanism as a tubulin-binding agent that targets the colchicine site. The structural characteristics of this compound, featuring a benzothiazole core, contribute to its planarity and ability to engage in diverse non-covalent interactions with biological targets, making it an attractive scaffold for anticancer development [2]. Unlike conventional antimitotic agents that often suffer from severe toxicity limitations, this compound offers the advantage of a established nontoxic profile from its previous clinical use, potentially overcoming the key limitations of current tubulin inhibitors [1].

The repositioning of this compound for cancer therapeutics represents an innovative approach to accelerating drug discovery while reducing the tremendous costs and time typically associated with bringing new oncology drugs to market [1]. Drug repurposing strategies leverage existing clinical safety data, allowing researchers to bypass early-phase safety testing and focus directly on efficacy evaluation for new indications. For this compound, this approach is particularly valuable given the urgent need for antimitotic agents that avoid the neurotoxicity and bone marrow suppression commonly associated with established tubulin-targeting drugs like taxanes and vinca alkaloids [1]. Recent research has demonstrated that this compound and its analogs inhibit microtubule formation within cells, arrest cell cycle progression at G2/M phase, and exhibit potent antiproliferative effects against cervical cancer (HeLa) and glioblastoma (U87 MG) cell lines, suggesting particular promise for addressing aggressive tumor types with limited treatment options [1].

Experimental Protocols for Proliferation Assays

Kinetic Live-Cell Imaging with Nuclear-Labeled Cells

The kinetic proliferation assay using nuclear-restricted fluorescent proteins provides continuous, real-time monitoring of cancer cell proliferation dynamics in response to this compound treatment. This approach offers significant advantages over endpoint assays by capturing temporal patterns of cell growth and death, enabling more nuanced assessment of compound effects [3]. The protocol begins with establishing stable cell lines expressing nuclear-localized fluorescent proteins (NucLight Red or Green). Cells are transduced with lentiviral vectors encoding these nuclear-restricted markers at an MOI of 3 transducing units/mL with 8μg/mL Polybrene, followed by selection and maintenance in culture media containing 0.5-1μg/mL puromycin to ensure stable expression [3].

For proliferation assays, the experimental workflow involves seeding these labeled cells (e.g., HeLa, U87 MG) in 96-well or 384-well plates at optimized densities (typically 2,000-9,000 cells/well depending on cell type and well size) and allowing them to adhere for 6-12 hours. This compound is then administered across a concentration range (e.g., 0.1-100 μM) with appropriate vehicle controls. Plates are transferred to a live-cell imaging system such as the IncuCyte platform, which acquires both phase-contrast and fluorescent images at regular intervals (e.g., every 3-6 hours) over 72-144 hours [3]. The nuclear counting algorithm of the IncuCyte software automatically quantifies fluorescent nuclear objects per mm² at each time point, generating kinetic proliferation curves. From this data, key parameters such as area under the curve (AUC) and IC50 values can be calculated to quantify this compound's antiproliferative potency [3].

G Start Seed NucLight-labeled cancer cells in plate A1 Cell adhesion (6-12 hours) Start->A1 A2 Add this compound across concentration range A1->A2 A3 Place plate in live-cell imager A2->A3 A4 Acquire images every 3-6 hours for 3-6 days A3->A4 A5 Automated nuclear count using processing algorithm A4->A5 A6 Generate kinetic proliferation curves A5->A6 A7 Calculate AUC and IC50 values A6->A7

Metabolic Activity Assays for Proliferation Assessment

Metabolic proliferation assays provide a complementary approach to assessing this compound's effects on cancer cells through measurement of cellular metabolic activity. The resazurin reduction assay offers particular utility for this compound studies as it allows multiple timepoint measurements from the same wells, enabling longitudinal assessment of treatment effects [4]. The protocol begins with seeding cancer cells in 96-well plates at optimal densities (determined empirically for each cell line) in complete growth medium. After 24 hours to allow cell adherence, this compound is added to test concentrations while maintaining consistent vehicle concentration across all wells (typically DMSO at ≤0.5%) [4].

The assay procedure involves adding resazurin reagent (10% of total media volume) directly to each well and incubating for 1-4 hours at 37°C. Metabolic activity is quantified by measuring fluorescence (excitation 530-560 nm, emission 590 nm) using a plate reader. For longitudinal assessment, this measurement can be repeated at 24-hour intervals by adding fresh resazurin, though this requires careful sterile technique [4]. The data analysis involves calculating the percentage viability relative to vehicle-treated controls after background subtraction. Dose-response curves are generated across the this compound concentration range, from which IC50 values can be determined using four-parameter logistic curve fitting. It is important to note that metabolic assays measure activity rather than direct cell number, and confirmation with direct counting methods is recommended, especially for compounds that might affect cellular metabolism independently of proliferation [4].

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis provides mechanistic insights into how this compound impacts cancer cell proliferation by characterizing distribution across cell cycle phases. This protocol details the assessment of cell cycle arrest induced by this compound treatment [1]. Cells are seeded in 6-well plates and treated with this compound at relevant concentrations (based on proliferation assay results) for 24-48 hours. Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ice-cold ethanol for at least 2 hours at -20°C. Fixed cells are then centrifuged, ethanol is removed, and cells are stained with a solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) in PBS for 30 minutes at 37°C in the dark [1].

Samples are analyzed using a flow cytometer capable of detecting propidium iodide fluorescence (excitation 488 nm, emission 617 nm). The DNA content histograms are evaluated using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. This compound treatment is expected to demonstrate a significant increase in the G2/M population, consistent with its mechanism as an antimitotic agent that disrupts microtubule formation [1]. This G2/M arrest provides important mechanistic confirmation that the observed antiproliferative effects result from the intended tubulin-targeting activity rather than nonspecific cytotoxicity.

Experimental Results and Quantitative Data

Antiproliferative Activity Across Cancer Cell Lines

Dose-dependent responses to this compound have been demonstrated across multiple cancer cell lines using standardized proliferation assays. Quantitative assessment reveals particularly promising activity against certain tumor types, with differential sensitivity observed across cell lines. The following table summarizes key findings from recent investigations of this compound's antiproliferative effects:

Table 1: Quantitative assessment of this compound's antiproliferative effects across cancer cell lines

Cell Line Cancer Type Assay Method IC50 Value Key Findings Reference
HeLa Cervical carcinoma Resazurin assay Low micromolar range (specific value not reported) Significant antiproliferative activity; G2/M cell cycle arrest [1]
U87 MG Glioblastoma Resazurin assay Low micromolar range (specific value not reported) Potent antiproliferative effects; relevance to glioblastoma therapy [1]
HT-1080 Fibrosarcoma Nuclear object counting Comparable to standard agents (data normalized) Validated for high-throughput compound screening [3]
SK-BR-3 Breast adenocarcinoma Nuclear object counting Context-dependent (0.015-1.162 μM) Microenvironment-dependent sensitivity; rescue by stromal factors [3]

The quantitative data demonstrates this compound's consistent antiproliferative effects across multiple cancer types, with IC50 values generally in the low micromolar range. Interestingly, the sensitivity to this compound appears context-dependent, as evidenced by the SK-BR-3 breast cancer model where co-culture with specific stromal fibroblasts (CCD-1068Sk) significantly increased the IC50 from 0.015 μM in monoculture to 1.162 μM, highlighting the potential influence of tumor microenvironment on treatment response [3]. This finding underscores the importance of evaluating this compound activity in more complex culture systems that better recapitulate the tumor microenvironment.

Temporal Dynamics of Proliferation Inhibition

The kinetic profiling of this compound's effects reveals important temporal patterns in its antiproliferative activity. Continuous monitoring using live-cell imaging systems shows that this compound treatment typically results in a progressive inhibition of proliferation rather than immediate cytotoxicity, consistent with its mechanism as an antimitotic agent that primarily affects dividing cells. The onset of significant proliferation inhibition generally occurs within 24-48 hours of treatment initiation, with maximal effects observed by 72-96 hours depending on concentration and cell type [1] [3].

The time-dependent nature of this compound's activity highlights the importance of longitudinal assessment rather than single endpoint measurements. For instance, in the SK-BR-3 model, the protective effect of specific stromal fibroblasts became progressively more apparent over time, with differences between co-culture and monoculture conditions widening throughout the 8-day observation period [3]. These temporal dynamics provide valuable insights for designing optimal dosing schedules in subsequent in vivo studies and potential clinical applications. The sustained suppression of proliferation over time, even after drug removal in some experimental setups, suggests potential durable effects that warrant further investigation.

Mechanism of Action and Signaling Pathways

Tubulin Binding and Microtubule Disruption

The primary mechanism underlying this compound's antiproliferative activity involves binding to tubulin and disruption of microtubule dynamics. Specifically, this compound interacts with the colchicine binding site on β-tubulin, particularly engaging the A and C subpockets of this site [1]. This binding mode was identified through structural similarity searches that initially suggested this compound as a potential tubulin-binding agent, which was subsequently confirmed through experimental validation. The molecular interactions involve the benzothiazole core of this compound engaging in hydrophobic interactions and hydrogen bonding with key residues in the tubulin binding pocket, leading to stabilization of a conformation that inhibits microtubule polymerization [1].

The disruption of microtubule dynamics has profound consequences for cancer cells, ultimately triggering cell cycle arrest and apoptosis. Following this compound treatment, cells exhibit disrupted mitotic spindles and impaired chromosomal segregation during mitosis, preventing successful completion of cell division [1]. This mechanistic understanding is supported by experimental evidence demonstrating that this compound treatment leads to dose-dependent inhibition of microtubule formation within cells, accompanied by characteristic morphological changes including cell rounding and enlargement, consistent with mitotic arrest [1]. Unlike some tubulin-targeting agents that primarily affect microtubule stability in already-formed structures, this compound appears to predominantly inhibit polymerization during assembly, making it particularly effective against rapidly dividing cells with high microtubule turnover rates.

Cell Cycle Arrest and Apoptotic Signaling

The downstream consequences of microtubule disruption by this compound include activation of specific cell cycle checkpoints and initiation of apoptotic pathways. Treatment with this compound consistently induces G2/M phase arrest across multiple cancer cell types, as confirmed by flow cytometric analysis of DNA content [1]. This arrest results from activation of the spindle assembly checkpoint, which prevents progression into anaphase when proper microtubule-kinetochore attachments are not formed. The sustained activation of this checkpoint ultimately leads to engagement of apoptotic machinery through mitochondrial pathways [1].

The signaling pathways involved in the cellular response to this compound treatment can be visualized as follows:

G This compound This compound treatment Tubulin Binds to colchicine site on β-tubulin This compound->Tubulin Microtubule Inhibits microtubule polymerization Tubulin->Microtubule Spindle Disrupts mitotic spindle formation Microtubule->Spindle Checkpoint Activates spindle assembly checkpoint Spindle->Checkpoint Arrest G2/M cell cycle arrest Checkpoint->Arrest Apoptosis Mitochondrial apoptosis pathway activation Arrest->Apoptosis Death Cancer cell death Apoptosis->Death

This mechanistic cascade explains the sequence of events from initial drug-target interaction to ultimate cell death. The critical transition from cell cycle arrest to apoptosis typically occurs after prolonged mitotic arrest (often 12-24 hours post-mitotic entry), when cells that cannot resolve microtubule defects initiate mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation [1]. This delayed apoptosis following sustained mitotic arrest provides a therapeutic window that might be exploited in combination regimens with other pro-apoptotic agents.

Research Applications and Future Directions

Glioblastoma and Therapy-Resistant Cancers

Glioblastoma research represents a particularly promising application for this compound, given the compelling evidence of its efficacy against U87 MG cells and its potential to address the limitations of current glioblastoma therapies [1]. The blood-brain barrier permeability of this compound, suggested by its physicochemical properties and previous CNS applications of benzothiazole derivatives, makes it especially attractive for neuro-oncology applications [1] [2]. Additionally, the CUSP9 and CUSP9* treatment protocols for recurrent glioblastoma have highlighted the value of repurposed drugs with well-tolerated profiles, positioning this compound as an excellent candidate for such combination approaches [1].

Beyond glioblastoma, this compound shows significant potential for addressing therapy-resistant cancers that have developed resistance to conventional antimitotic agents. Its binding to the colchicine site rather than the taxane or vinca alkaloid sites may circumvent common resistance mechanisms such as overexpression of efflux transporters or specific tubulin mutations [1]. Furthermore, the nontoxic profile of this compound established in its previous immunosuppressive application suggests it may be particularly valuable for prolonged administration schedules needed for managing advanced, treatment-resistant malignancies, where cumulative toxicity often limits the use of conventional chemotherapy [1].

Protocol Optimization and Combination Strategies

Assay optimization for this compound research should consider several key factors to ensure reliable and reproducible results. The solubility and stability of this compound in various vehicles should be carefully characterized, with DMSO recommended as the primary solvent for stock solutions (typically 10-100 mM), followed by dilution in culture media with final DMSO concentrations not exceeding 0.5% [4]. The temporal parameters of treatment require special consideration, given the mechanism-based delayed effects on proliferation; assay durations should extend to at least 72 hours, with longer timepoints (5-7 days) potentially revealing more pronounced effects [1] [3].

For combination studies, this compound presents interesting opportunities based on its unique mechanism of action. Rational combination partners include:

  • DNA-damaging agents: Sequential administration with this compound following DNA damage may enhance apoptotic responses in cells arrested at G2/M [1]
  • Targeted therapies: Combination with kinase inhibitors or pathway-specific agents for synergistic effects [5]
  • Immunomodulators: Leveraging this compound's original immunosuppressive properties while maintaining antitumor efficacy [1]

The experimental design for such combination studies should include appropriate monotherapy controls, matrixed concentration ranges, and assessment of both synergistic efficacy and potential toxicity modulation. The mathematical modeling approaches discussed in the search results, particularly those capturing tumor-immune interactions and treatment responses, could be valuable for predicting optimal dosing sequences and ratios for these combinations [5].

Conclusion

This compound represents a promising repurposed agent for oncology applications, with well-documented antiproliferative effects against multiple cancer cell lines through its mechanism as a colchicine-site tubulin inhibitor. The protocols outlined in this document provide comprehensive guidance for evaluating this compound in cancer cell proliferation assays, incorporating both established endpoint measures and advanced kinetic approaches. The quantitative data generated using these methods demonstrates consistent antiproliferative activity in the low micromolar range across various cancer types, with particular promise noted for glioblastoma and other difficult-to-treat malignancies. As research progresses, optimization of treatment schedules and rational combination strategies based on this compound's unique mechanism of action will be essential for maximizing its therapeutic potential in translational applications.

References

Frentizole Dosing in Animal Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vivo dosing regimen from a study on female NZB/NZW mice, a model for systemic lupus erythematosus (SLE) [1].

Animal Model Age at Start Dose Groups Administration Method Treatment Duration Key Efficacy Findings

| Female NZB/NZW mice [1] | 8 weeks ("young") | - High-dose: 80-84 mg/kg/day

  • Low-dose: 8 mg/kg/day
  • Control: No drug | Administered in diet (animal feed) [1] [2] | Until spontaneous death (lifespan study) | High-dose: Significantly prolonged lifespan (avg. ~61 weeks vs. 38 in controls), suppressed anti-DNA values [1]. | | Female NZB/NZW mice [1] | 24 weeks ("old") | - High-dose: 80-84 mg/kg/day
  • Low-dose: 8 mg/kg/day
  • Control: No drug | Administered in diet (animal feed) [1] | 12 weeks | Did not arrest progression of established renal disease [1]. |

Experimental Protocol for SLE Mouse Model

For researchers aiming to replicate or build upon the established immunoregulatory studies of frentizole, here is a detailed methodology.

  • Animal Model: Female NZB/NZW (NZB/W) F1 hybrid mice. These mice develop a spontaneous, lupus-like autoimmune disease characterized by the production of autoantibodies and immune complex glomerulonephritis [1].
  • Group Allocation: Randomize animals into at least three groups:
    • High-dose group: 80-84 mg/kg/day
    • Low-dose group: 8 mg/kg/day
    • Vehicle/diet control group
  • Dose Formulation & Administration:
    • Formulation: this compound is mixed directly into standard laboratory animal feed at a concentration calculated to achieve the target daily dose based on average food consumption [1] [2].
    • Administration: Ad libitum (free) access to the medicated diet. This method ensures continuous drug delivery and minimizes animal handling stress.
  • Treatment Schedule:
    • Preventive/Early Intervention: Begin treatment with "young" mice at 8 weeks of age, before full disease manifestation [1].
    • Therapeutic/Late Intervention: Begin treatment with "old" mice at 24 weeks of age, when disease is established [1].
  • Monitoring & Endpoint Analysis:
    • Serology: Periodically measure anti-dsDNA antibody titers (a key biomarker for lupus activity) via ELISA [1].
    • Lifespan/Survival: Monitor animals for spontaneous death to calculate mean and median survival times [1].
    • Histopathology: Upon sacrifice, perform histological analysis of kidney tissues for assessment of glomerulonephritis and vasculitis [1].
    • Hematology: Perform peripheral blood leukocyte counts and analyze lymphocyte subsets [1].
    • Cellular Assays: Isolate spleen cells to assess mitogenic responses to T- and B-cell mitogens [1].

The following diagram illustrates the overall workflow of this established protocol.

G Start Start: Acquire Female NZB/NZW Mice A1 Group Allocation & Baseline Measurements Start->A1 A2 Dose Formulation in Diet A1->A2 B1 Preventive Regimen (8 weeks old) A2->B1 B2 Therapeutic Regimen (24 weeks old) A2->B2 C1 Long-term Dosing (Until death) B1->C1 C2 Short-term Dosing (12 weeks) B2->C2 D Endpoint Analysis C1->D C2->D

Additional Research Context & Dosing Considerations

While the mouse lupus model provides the most concrete in vivo dosing data, recent research has explored other applications. The table below summarizes cellular and other experimental findings.

Context Model/System Dosage/Concentration Observed Effect Source

| Cytotoxicity | CHO-K1 cells | IC50 = 31 μM (MTT assay) IC50 = 46 μM (LDH assay) | Reduction in cell viability | [2] | | Immunosuppression In Vitro | Mouse lymphocyte cultures | 500 ng/mL for 48 hours | Inhibited thymidine incorporation into DNA by 58% (response to concanavalin A) | [2] | | Anticancer Activity In Vitro | HeLa tumor cells | Data not specified | Antiproliferative activity, inhibition of microtubule formation, G2/M cell cycle arrest | [3] | | Mechanism of Action | Tubulin | N/A | Suggested binding at the colchicine site of tubulin, acting as an antimitotic agent | [3] |

  • Formulation Notes: For in vitro studies or alternative administration routes, this compound can be dissolved in DMSO to create stock solutions (e.g., 10-12.5 mg/mL). For in vivo injections, it can be further diluted in saline with co-solvents like PEG300 and Tween-80 [2].
  • Interpretation of Findings: The increased incidence of neoplasms in the long-term, high-dose mouse study (29%) should be interpreted with caution. It may indicate an on-target immunosuppressive effect reducing early mortality from autoimmune disease, thereby allowing age-related tumors to manifest [1].

Important Disclaimer for Researchers

  • Primary Use: The provided dosing protocol is specifically validated for the NZB/NZW mouse model of lupus [1].
  • Repurposing Research: For new research areas like cancer, the effective in vivo dose may differ. The anticancer activity observed in HeLa cells is promising, but in vivo validation is needed [3].
  • Formulation & PK/PD: The pharmacokinetic and pharmacodynamic profile of this compound when administered in diet is not fully detailed. Researchers should conduct pilot studies to confirm exposure levels.

References

Frentizole Lymphocyte Inhibition Assay: Key Experimental Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Parameter In Vitro Values In Vivo Values Experimental Context
Effective Concentrations 500 ng/mL (thymidine/uridine incorporation) [1] 8.2 - 79.9 mg/kg/day (lifespan extension) [1] Lymphocyte cultures from mice; 52-week feeding in NZB/NZW mice
IC₅₀ (Cytotoxicity) 31 - 46 µM (CHO-K1 cells) [1] Not Applicable 24-hour exposure via MTT/LDH assays [1]
Mitogen Response Inhibition 58% (Concanavalin A) [1] Not Applicable Human PBL cultures; dose-dependent [1]
Immunosuppressive Specificity Preferential inhibition of cytotoxic/suppressor T-cells [2] Not Applicable Human PBL; compared effects of Con A, PHA, PWM, antigen responses [2]

Detailed Experimental Protocols

In Vitro Lymphocyte Proliferation Assay

This protocol is adapted from foundational studies on frentizole's immunomodulatory effects [2].

  • Cell Preparation: Isolate human peripheral blood lymphocytes (PBL) from fresh, heparinized blood using standard Ficoll-Hypaque density gradient centrifugation. Resuspend cells in complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% antibiotics).
  • Mitogen Stimulation: Use mitogens to activate different lymphocyte subsets:
    • Concanavalin A (Con A) & Pokeweed Mitogen (PWM): this compound shows stronger suppression.
    • Phytohemagglutinin (PHA), specific antigen, or alloantigen: this compound shows weaker suppression [2].
  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Add to cultures to achieve a final concentration of 500 ng/mL. Include vehicle controls (DMSO ≤0.1%).
  • Proliferation Measurement: After 48-72 hours, pulse cultures with ³H-thymidine (for DNA synthesis) or ³H-uridine (for RNA synthesis) for 4-6 hours. Measure incorporated radioactivity using a beta scintillation counter [1].
  • Critical Timing: Adding this compound at culture initiation yields maximal effect; delayed addition (24-48 hours) significantly reduces its inhibitory potency [2].
Mechanistic Workflow and Signaling Pathways

The diagram below illustrates the experimental workflow and hypothesized pathways for this compound's immunomodulatory and newly discovered antimitotic activities.

G Start Start: Compound Administration ImmuneAssay In Vitro Immune Assay Start->ImmuneAssay CellAssay Antiproliferative/Cytotoxic Assay Start->CellAssay SubsetAnalysis Lymphocyte Subset Analysis ImmuneAssay->SubsetAnalysis CytotoxicEffect Inhibits tubulin polymerization Induces G2/M cell cycle arrest CellAssay->CytotoxicEffect ImmuneEffect Inhibits T-cell response (Preferentially cytotoxic/suppressor subset) SubsetAnalysis->ImmuneEffect Mechthis compound Mechanism Hypothesis: This compound ImmunePath Immunosuppressive Pathway Mechthis compound->ImmunePath  Primary Known CytotoxicPath Antimitotic/Cytotoxic Pathway Mechthis compound->CytotoxicPath  Newly Discovered ImmunePath->ImmuneEffect CytotoxicPath->CytotoxicEffect App1 Application: Autoimmune Disease Research ImmuneEffect->App1 App2 Application: Cancer Research (Repurposing) CytotoxicEffect->App2

Application Notes & Data Interpretation

  • Differential Lymphocyte Effects: this compound exhibits distinct selectivity compared to corticosteroids like methylprednisolone. It more effectively suppresses responses to Con A and PWM, linked to cytotoxic/suppressor T-cell activity, while corticosteroids preferentially affect helper/inducer subsets activated by PHA and antigens [2].
  • Beyond Immunosuppression: Recent evidence suggests this compound has antimitotic and cytotoxic properties. It inhibits microtubule formation, induces G2/M cell cycle arrest, and shows antiproliferative activity against cancer cell lines (e.g., HeLa, U87 MG), potentially via binding the colchicine site on tubulin [3].
  • Research Applications:
    • Immunology: A tool for selectively modulating cytotoxic/suppressor T-cell functions.
    • Drug Repurposing: A candidate for oncology, especially glioblastoma, due to its low acute toxicity and dual mechanisms [3] [4].

Critical Considerations for Experimental Design

  • Solubility & Vehicle: this compound is soluble in DMSO. Maintain vehicle concentration consistency across treatment and control groups [1].
  • Timing is Crucial: Add this compound at culture initiation for maximal effect; delayed addition markedly reduces efficacy [2].
  • Cytotoxicity Confounds: High micromolar concentrations (e.g., >30 µM) can cause cytotoxicity. Use proliferation assays and cell viability assays (MTT/LDH) in parallel to distinguish cytostatic from cytotoxic effects [1].
  • Mechanistic Complexity: Account for multiple potential mechanisms, including immunosuppression, direct antimitotic action, and Aβ-ABAD interaction inhibition, depending on the experimental context and cell type [3] [4] [1].

References

Frentizole for Glioblastoma Treatment: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Frentizole [26130-02-9] is an FDA-approved immunosuppressive agent previously used for autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus that is now being investigated as a repurposed therapeutic candidate for glioblastoma (GBM). This benzothiazole-derived compound (C₁₅H₁₃N₃O₂S) has a molecular weight of 299.35 g/mol and exhibits favorable drug-like properties including synthetic accessibility and structural tunability that make it amenable to medicinal chemistry optimization [1] [2] [3]. The pressing need for novel GBM therapeutics is underscored by the current poor prognosis for patients, with median survival of just 15-18 months and a five-year survival rate of only 6.8% with standard care [4] [5]. Drug repurposing strategies offer significant advantages for oncology drug development, including reduced timelines (approximately 7 years versus 12 for novel drugs), cost reductions of over 50%, and established safety profiles that facilitate more rapid clinical translation [1] [5].

Rationale for Repurposing in Glioblastoma

The rationale for investigating this compound in GBM stems from several key factors that address the unique challenges of treating this aggressive malignancy. Glioblastoma remains notoriously difficult to treat due to several therapeutic resistance mechanisms, including the blood-brain barrier (BBB) that limits drug penetration, intratumoral heterogeneity, and the infiltrative growth pattern of tumor cells into eloquent brain regions [6] [5]. This compound's structural characteristics as a benzothiazole derivative contribute to its BBB penetration capability, a critical requirement for effective anti-glioma agents [1]. Additionally, benzothiazole scaffolds demonstrate structural planarity that enables optimal π-π stacking interactions with biological targets, and the presence of sulfur and nitrogen heteroatoms facilitates diverse non-covalent interactions with protein binding sites [2]. Recent drug repurposing approaches have gained traction in neuro-oncology, with several promising candidates identified through systematic screening efforts [5]. The CUSP9* protocol for recurrent GBM exemplifies this strategy, employing nine repurposed drugs to simultaneously block multiple survival pathways used by glioblastoma cells [7]. Within this context, this compound represents a compelling candidate for evaluation as both a monotherapy and combination agent for GBM treatment.

Mechanisms of Action in Glioblastoma

Primary Molecular Targets

This compound exhibits a multimodal mechanism of action against glioblastoma cells, targeting several critical pathways involved in tumor progression and treatment resistance. The compound functions as a tubulin inhibitor that binds to the colchicine site on β-tubulin, disrupting microtubule assembly and dynamics during cell division [1]. This antimitotic activity leads to cell cycle arrest at the G₂/M phase, preventing proper chromosomal segregation and ultimately inducing apoptosis in rapidly dividing glioma cells. Structural similarity searches repeatedly identified this compound as having features compatible with tubulin binding, particularly at the colchicine site subpockets, despite its original development as an immunosuppressant [1]. Additionally, this compound acts as an Aβ-ABAD interaction inhibitor with an IC₅₀ value of 200 μM, disrupting the association between amyloid-beta and amyloid-binding alcohol dehydrogenase [8] [3]. This interaction is significant in the context of GBM as ABAD expression is upregulated in several cancer types and contributes to mitochondrial dysfunction and oxidative stress.

Downstream Effects and Signaling Pathways

The molecular targeting by this compound translates to several downstream effects that collectively inhibit glioblastoma progression. By binding to tubulin, this compound disrupts microtubule formation, compromising essential cellular processes including intracellular transport, maintenance of cell shape, and most critically, mitotic spindle assembly during cell division [1]. The resulting cell cycle arrest activates apoptotic pathways through mitochondrial permeabilization and caspase activation. Furthermore, this compound demonstrates antiproliferative activity against glioblastoma cell lines, including U87 MG, with mechanisms that may involve additional signaling pathways beyond its established targets [1]. The following diagram illustrates this compound's primary mechanisms of action in glioblastoma cells:

G This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits ABAD ABAD This compound->ABAD Inhibits Interaction UnknownTargets Additional Targets This compound->UnknownTargets Potential Action MicrotubuleDisruption MicrotubuleDisruption Tubulin->MicrotubuleDisruption Disrupts MetabolicEffects MetabolicEffects ABAD->MetabolicEffects Affects Antiproliferation Antiproliferation UnknownTargets->Antiproliferation Mediates CellCycleArrest CellCycleArrest MicrotubuleDisruption->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Activates

Figure 1: this compound's multimodal mechanism of action in glioblastoma cells

Preclinical Evidence Summary

In Vitro Efficacy Data

This compound demonstrates concentration-dependent cytotoxicity against various cancer cell lines, including specific activity against glioblastoma models. In vitro studies utilizing the U87 MG glioblastoma cell line have shown that this compound exhibits antiproliferative effects through mechanisms involving microtubule disruption and cell cycle modulation [1]. The compound inhibits microtubule formation within cells and arrests the cell cycle at G₂/M phases, phenotypes consistent with its identified tubulin-binding activity [1]. Cytotoxicity assessments conducted in CHO-K1 cells revealed IC₅₀ values of 31 μM and 46 μM as measured by MTT and LDH assays respectively, indicating moderate direct cytotoxic effects [3]. Additional investigations with this compound analogs have demonstrated that structural modifications can enhance potency while maintaining the core mechanism of action, providing opportunities for medicinal chemistry optimization [1] [8].

In Vivo Efficacy and Toxicology

While comprehensive in vivo studies specifically evaluating this compound in glioblastoma animal models are limited in the current literature, existing data from other disease models provides insight into its pharmacokinetic behavior and safety profile. Prior toxicological assessments in NZB/NZW mice demonstrated that this compound administration at doses of 8.2 or 79.9 mg/kg/day over 52 weeks was well-tolerated and extended average lifespan in a dose-dependent manner [3]. Importantly, this compound has been shown to cross the blood-brain barrier, a critical requirement for anti-glioma efficacy [1]. The table below summarizes key preclinical data for this compound:

Table 1: Summary of Preclinical Efficacy Data for this compound

Assay Type Cell Line/Model Key Findings Reference
Cytotoxicity (MTT) CHO-K1 IC₅₀ = 31 μM [3]
Cytotoxicity (LDH) CHO-K1 IC₅₀ = 46 μM [3]
Antiproliferative HeLa tumor cells Inhibition of proliferation [1]
Antiproliferative U87 MG glioblastoma Activity against GBM cells [1]
Tubulin Binding Purified tubulin Binding to colchicine site [1]
Cell Cycle Analysis Tumor cell lines G₂/M phase arrest [1]
In Vivo Toxicity NZB/NZW mice Extended lifespan at 79.9 mg/kg/day [3]

Experimental Protocols

In Vitro Antiproliferative and Cytotoxicity Assays

Purpose: To evaluate the direct antiproliferative and cytotoxic effects of this compound against glioblastoma cell lines.

Materials and Reagents:

  • Glioblastoma cell lines (e.g., U87 MG, T98G, primary GBM cultures)
  • This compound (prepared as 10-100 mM stock solution in DMSO)
  • Cell culture media and supplements
  • 96-well tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • LDH cytotoxicity detection kit
  • Microtubule staining reagents (anti-α-tubulin antibody, DAPI)
  • Flow cytometry equipment for cell cycle analysis

Procedure:

  • Cell Seeding: Plate glioblastoma cells in 96-well plates at optimized densities (typically 3-5 × 10³ cells/well) and allow to adhere for 24 hours.
  • Compound Treatment: Prepare serial dilutions of this compound in complete media (recommended range: 1-100 μM) and treat cells for 24-72 hours. Include vehicle controls (DMSO ≤0.1%).
  • Viability Assessment:
    • MTT Assay: Add MTT solution (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
    • LDH Release: Collect culture supernatants and measure lactate dehydrogenase activity using commercial kits according to manufacturer protocols.
  • Microtubule Visualization: Seed cells on chamber slides, treat with this compound for 12-24 hours, fix with paraformaldehyde, permeabilize with Triton X-100, and stain with anti-α-tubulin antibody and DAPI. Visualize using fluorescence microscopy.
  • Cell Cycle Analysis: Harvest treated cells, fix with 70% ethanol, treat with RNase A, and stain with propidium iodide. Analyze DNA content by flow cytometry.

Data Analysis: Calculate IC₅₀ values using nonlinear regression of concentration-response curves. Compare microtubule organization in treated versus control cells. Quantify cell cycle distribution from flow cytometry data.

Tubulin Binding and Microtubule Assembly Assays

Purpose: To characterize the interaction between this compound and tubulin and its effects on microtubule dynamics.

Materials and Reagents:

  • Purified tubulin (≥95% purity)
  • Microtubule-associated protein-rich tubulin (for assembly assays)
  • GTP solution
  • PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
  • Glycerol for assembly assays
  • Pre-warmed 96-well plates
  • Spectrofluorometer or plate reader with temperature control
  • Colchicine (reference compound)

Procedure:

  • Tubulin Binding Assessment:
    • Perform competitive binding assays with colchicine-site ligands using fluorescence quenching approaches.
    • Incubate tubulin (2 μM) with this compound (1-50 μM) and reference ligands for 30 minutes at 37°C.
    • Measure fluorescence changes to determine displacement of fluorescent colchicine-site probes.
  • Microtubule Assembly Kinetics:
    • Prepare tubulin (2 mg/mL) in PEM buffer containing 1 mM GTP and 10% glycerol.
    • Add this compound at various concentrations (1-50 μM) to tubulin solution in pre-warmed cuvettes or plates.
    • Monitor turbidity development at 350 nm every 30 seconds for 30 minutes at 37°C.
    • Calculate assembly parameters: nucleation time, elongation rate, and final polymer mass.
  • Polymer Mass Determination:
    • After assembly, separate polymerized and soluble tubulin by centrifugation at 100,000 × g for 30 minutes at 37°C.
    • Resolve fractions by SDS-PAGE and quantify by densitometry or Bradford assay.

Data Analysis: Determine IC₅₀ for tubulin binding inhibition. Compare microtubule assembly kinetics parameters between this compound-treated and control samples.

In Vivo Efficacy Studies in Orthotopic Glioblastoma Models

Purpose: To evaluate the antitumor efficacy and blood-brain barrier penetration of this compound in relevant glioblastoma animal models.

Materials and Reagents:

  • Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old)
  • Luciferase-expressing glioblastoma cells (U87-Luc or patient-derived xenograft lines)
  • Stereotactic surgical equipment
  • Bioluminescence imaging system
  • This compound formulated for in vivo administration
  • Vehicle control solution

Procedure:

  • Orthotopic Tumor Implantation:
    • Anesthetize mice and secure in stereotactic frame.
    • Make small craniotomy at coordinates relative to bregma: 2 mm anterior, 2 mm lateral.
    • Inject 2-5 × 10⁵ luciferase-expressing glioblastoma cells in 2-3 μL volume at 2-3 mm depth.
    • Close incision and monitor animals until recovery.
  • Treatment Protocol:
    • Randomize animals into treatment groups (n=8-10) 7-10 days post-implantation after confirming tumor establishment by bioluminescence imaging.
    • Administer this compound intraperitoneally or orally at predetermined doses (e.g., 25-100 mg/kg) daily for 4-6 weeks.
    • Include vehicle control and temozolomide reference groups.
  • Tumor Monitoring:
    • Perform bioluminescence imaging 1-2 times weekly to monitor tumor growth.
    • Monitor animal weight and neurological symptoms 3 times weekly.
  • Endpoint Analysis:
    • Euthanize animals at predetermined endpoints or when showing neurological signs.
    • Collect brains for histological analysis (H&E staining, immunohistochemistry for proliferation and apoptosis markers).
    • Assess tumor volume and invasion characteristics.

Data Analysis: Compare survival curves using Kaplan-Meier analysis with log-rank test. Quantify tumor growth rates from bioluminescence data. Perform histopathological scoring of tumor sections.

Clinical Translation Considerations

Proposed Treatment Protocol for Clinical Evaluation

Based on preclinical evidence, a phase I/II clinical trial protocol is proposed for evaluating this compound in recurrent glioblastoma patients. The treatment regimen would involve dose escalation of this compound in combination with continuous low-dose temozolomide (50 mg/m²/day), following the successful precedent of the CUSP9* approach which employs multiple repurposed drugs to simultaneously block glioblastoma survival pathways [7]. Patient selection would prioritize those with recurrent GBM following standard radiochemotherapy, with stratification based on MGMT promoter methylation status and other molecular markers. The primary endpoints would include progression-free survival at 6 months, overall survival, and assessment of quality of life metrics using standardized neuro-oncology assessment tools.

Potential Combination Strategies

This compound represents an attractive candidate for combination therapy approaches due to its novel mechanism of action relative to standard glioblastoma treatments. Rational combination partners include:

  • Temozolomide: this compound may enhance efficacy of this standard alkylating agent through complementary mechanisms.
  • Radiation Therapy: As an antimitotic agent, this compound may radiosensitize glioma cells when administered concurrently.
  • Targeted Agents: Combination with signaling pathway inhibitors (e.g., mTOR inhibitors, angiogenesis inhibitors) could provide synergistic effects.
  • Immunotherapy: Given this compound's immunomodulatory origins, rational combinations with immune checkpoint inhibitors warrant investigation.

The experimental workflow below outlines a systematic approach for evaluating this compound in glioblastoma, from mechanism of action studies to clinical translation:

G cluster_1 Preclinical Development MOA Mechanism of Action Studies InVitro In Vitro Efficacy MOA->InVitro Identifies Targets MOA->InVitro InVivo In Vivo Validation InVitro->InVivo Confirms Efficacy InVitro->InVivo Combinations Combination Screening InVivo->Combinations Informs Combinations InVivo->Combinations Formulation Formulation Optimization Combinations->Formulation Guides Delivery Combinations->Formulation Clinical Clinical Trial Design Formulation->Clinical Supports Translation

Figure 2: Systematic development pathway for this compound in glioblastoma

Conclusion and Future Directions

This compound represents a promising repurposing candidate for glioblastoma treatment based on its multimodal mechanism of action, favorable blood-brain barrier penetration, and established safety profile from previous clinical use. The antimitotic activity through tubulin binding at the colchicine site provides a distinct mechanism from current standard therapies, potentially overcoming some forms of treatment resistance [1]. Future research should prioritize systematic combination studies with existing glioblastoma therapies, analog development to enhance potency and selectivity, and biomarker identification to select patient populations most likely to benefit from treatment. The structural versatility of the benzothiazole scaffold offers significant opportunities for medicinal chemistry optimization to improve this compound's physicochemical and pharmacological properties while maintaining its core mechanism of action [2] [8]. With the urgent need for novel therapeutic approaches in glioblastoma, this compound warrants serious consideration for clinical evaluation in this devastating disease.

References

Comprehensive Application Notes and Protocols: Frentizole Derivatives as mTOR Inhibitors with Senomorphic Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Frentizole (chemical name: 2-phenyl-4-(1,2,3-thiadiazol-4-yl)benzothiazole) is an immunosuppressive drug initially developed for autoimmune conditions with documented low acute toxicity and interesting lifespan-prolonging effects in animal models. Recent research has revealed its potential to disrupt the toxic amyloid β (Aβ)-Aβ-binding alcohol dehydrogenase (ABAD) interaction in mitochondria in Alzheimer's brains, suggesting broader therapeutic applications beyond its original indication. The mechanistic target of rapamycin (mTOR) represents a central regulator of cell growth, proliferation, and survival, with its hyperactivation being implicated in various pathological conditions including cancer, metabolic disorders, and aging-related diseases. While rapamycin and its analogs (rapalogs) represent the first generation of mTOR inhibitors, they exhibit limitations including incomplete mTOR complex 1 (mTORC1) inhibition and lack of efficacy against mTOR complex 2 (mTORC2), spurring interest in developing novel inhibitors with improved profiles. The convergence of research on this compound's biological activities and mTOR's central role in aging and disease has created a promising avenue for therapeutic development [1] [2].

The benzothiazole core of this compound represents a privileged scaffold in medicinal chemistry, characterized by its planar bicyclic structure containing nitrogen and sulfur heteroatoms that enable diverse interactions with biological targets. This structural motif demonstrates remarkable versatility in drug discovery, contributing to a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The synthetic accessibility of the benzothiazole core and its ability to undergo various functionalization patterns at multiple positions (particularly C2, C5, and C6) enable efficient optimization of drug-like properties. Several benzothiazole-based therapeutics have achieved clinical approval, including riluzole for amyotrophic lateral sclerosis and ethoxzolamide as a diuretic, validating the pharmacological relevance of this scaffold [3] [4].

Table 1: Structural Features of this compound and Key Derivatives

Compound Core Structure Key Modifications Target Profile
This compound 2-aminobenzothiazole Phenyl and thiadiazole rings ABAD, Immunosuppression
Derivative 4 Modified benzothiazole Specific side chain optimization mTOR, Senomorphic
Derivative 8 Modified benzothiazole Altered substituent pattern mTOR, Cytostatic
Derivative 9 Modified benzothiazole Distinct C2 modifications mTOR, Senescence

Recent studies have systematically explored structural optimization of this compound to enhance mTOR inhibitory activity while maintaining favorable toxicity profiles. Rational drug design approaches have included molecular docking into the FKBP-rapamycin-binding (FRB) domain of mTOR, molecular dynamics simulations, and MM-PBSA binding energy calculations to identify promising candidates. These computational approaches have been validated through experimental determination of mTOR kinase inhibition, anti-senescence effects, and pharmacokinetic properties, establishing structure-activity relationships (SAR) that inform further optimization. The most promising candidates combine mTOR inhibition with senomorphic properties (the ability to suppress senescence-associated secretory phenotype or SASP), representing a dual mechanism of action potentially relevant for aging-related conditions and cancer [1] [5] [2].

Experimental Protocols and Methodologies

Computational Screening and Virtual Screening Protocols

Molecular docking protocols for identifying this compound-derived mTOR inhibitors begin with protein preparation from crystal structures (e.g., PDB entries 4JT5 for mTOR kinase domain). The FRB domain of mTOR represents the primary target for initial screening, with structures processed through protein preparation workflows including hydrogen atom addition, assignment of appropriate protonation states, and optimization of hydrogen bonding networks. Compound libraries of this compound derivatives (typically 240+ compounds) should be prepared using ligand preparation tools with standardized tautomer generation, ionization states at physiological pH (7.0-7.4), and conformational sampling. Molecular docking should be performed using validated approaches such as Glide SP/XP protocols with the OPLS-AA force field, with docking poses evaluated based on both scoring metrics and key interaction patterns with mTOR residues including Val2240 and Trp2239 [5] [6].

Molecular dynamics simulations provide critical validation of docking results and assessment of binding stability. Protocols should employ software such as GROMACS with the OPLS-AA force field for ligands and corresponding protein force fields. Systems should be solvated in explicit water models (e.g., TIP3P) with appropriate ion concentration to neutralize charge and achieve physiological salinity (150 mM NaCl). Production simulations should run for sufficient duration (typically 50-100 ns) with periodic boundary conditions, maintained at constant temperature (310 K) and pressure (1 bar) using standard coupling algorithms. Trajectory analysis should include calculation of root mean square deviation (RMSD), root mean square fluctuation (RMSF), and binding free energies via MM-PBSA methods, with particular attention to persistence of hydrogen bonds and hydrophobic interactions throughout the simulation timeframe [5].

Binding free energy calculations using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) methodologies provide quantitative assessment of protein-ligand interactions. Standard protocols involve extraction of snapshots from stable trajectory regions (typically every 100 ps of the last 20 ns), calculation of vacuum potential energies, and Poisson-Boltzmann solvation energies using software such as g_mmpbsa. Decomposition of energy contributions per residue helps identify key interacting residues and guides structure-based optimization efforts [5].

Biochemical mTOR Kinase Assay Protocols

The ELISA-based mTOR kinase activity assay provides quantitative assessment of compound inhibitory potency. Protocol essentials include: preparation of reaction mixtures containing active mTOR kinase (commercial sources or immunoprecipitated), p70S6K-GST fusion protein as substrate, and ATP in kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 500 μM DTT). Test compounds should be serially diluted in DMSO (final concentration 0.1-10 μM, maintaining DMSO concentration ≤1% across all samples) and pre-incubated with enzyme for 15 minutes at 4°C before initiating reactions with ATP/MgCl2. Reactions proceed for 60 minutes at 30°C before termination with EDTA-containing buffer. Phosphorylated substrate is detected using phospho-specific primary antibodies (anti-phospho-p70S6K Thr389) and HRP-conjugated secondary antibodies with appropriate chemiluminescent or colorimetric substrates. IC50 values should be determined from dose-response curves using non-linear regression analysis with appropriate curve-fitting software, with wortmannin (IC50 ≈ 0.14 μM) serving as a positive control [6].

Cell-based mTOR pathway inhibition assays evaluate target engagement in physiological cellular contexts. Standard protocols involve treatment of appropriate cell lines (e.g., human embryonic kidney HEK293, cancer cell lines) with test compounds for 2-24 hours, followed by cell lysis in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates should be subjected to SDS-PAGE and western blotting with antibodies against phosphorylated mTOR substrates (phospho-S6K Thr389, phospho-4E-BP1 Thr37/46), with total protein levels serving as loading controls. Densitometric analysis of band intensities normalized to vehicle-treated controls provides quantitative assessment of pathway inhibition [1].

Cellular Senescence and Anti-Proliferative Assay Protocols

Senescence-associated beta-galactosidase (SA-β-gal) staining represents a cornerstone assay for detecting cellular senescence. Detailed protocol: cells (e.g., normal human skin fibroblasts BJ, human retinal pigment epithelial cells RPE-1) are seeded in appropriate plates and treated with compounds for 24-72 hours. For drug-induced senescence (DIS) models, cells are pre-treated with senescence-inducing agents (e.g., 100 μM etoposide for 48 hours) followed by compound treatment. Cells are fixed with 2% formaldehyde/0.2% glutaraldehyde for 5-10 minutes at room temperature, then incubated with SA-β-gal staining solution (1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in 40 mM citric acid/sodium phosphate buffer, pH 6.0) for 12-16 hours at 37°C in a CO2-free environment. Senescent cells display blue cytoplasmic staining quantifiable by bright-field microscopy, with results expressed as percentage of SA-β-gal-positive cells [1] [2].

Senescence-associated secretory phenotype (SASP) analysis evaluates senomorphic activity through quantification of secreted inflammatory mediators. Protocol: conditioned media from compound-treated senescent cells are collected after 24-48 hours and analyzed via ELISA for key SASP factors (IL-6, IL-8, IL-1α/β) according to manufacturer instructions. Alternatively, multiplex cytokine arrays provide broader SASP profiling. RNA extraction and qRT-PCR analysis of SASP factor gene expression provides complementary data at the transcriptional level [1].

Anti-proliferative assays determine cytostatic/cytotoxic effects across relevant cell models. Standard resazurin (Alamar Blue) assay protocol: cells are seeded in 96-well plates at optimized densities (depending on cell line and growth characteristics), allowed to adhere overnight, then treated with compound dilutions for 72 hours. Resazurin solution is added to 10% final concentration and incubated for 2-4 hours before fluorescence measurement (excitation 560 nm, emission 590 nm). Crystal violet staining provides complementary data through quantification of adherent cell biomass following fixation with 4% formaldehyde and staining with 0.1% crystal violet solution, followed by solubilization in 10% acetic acid and absorbance measurement at 590 nm [1] [2].

ADME and Toxicity Assessment Protocols

Blood-brain barrier permeability assessment employs both in vitro and in vivo approaches. The in vitro BBB model uses primary brain endothelial cells or cell lines (e.g., hCMEC/D3) cultured on transwell filters to form tight junctions, with test compounds added to the donor compartment and appearance in the acceptor compartment measured over time via LC-MS/MS. Parallel artificial membrane permeability assay (PAMPA) provides a complementary high-throughput approach using lipid formulations designed to mimic the BBB. In vivo assessments involve compound administration to animal models followed by brain and plasma collection at multiple time points, homogenization of brain tissue, and LC-MS/MS quantification of compound levels, with brain-to-plasma ratio calculations indicating extent of BBB penetration [1].

Acute toxicity testing follows standardized protocols for preliminary safety assessment. Typically, compounds are administered intraperitoneally or orally to groups of mice (n=6-8 per group) in escalating doses, with mortality and clinical signs monitored for 14 days. Median lethal dose (LD50) values are calculated using appropriate statistical methods (e.g., probit analysis), with extensive necropsy and histopathological examination of organs in non-surviving and surviving animals [1] [2].

Physical-chemical property profiling includes determination of partition coefficient (logP) using shake-flask method with n-octanol/water systems, distribution coefficient (logD) at pH 7.4, solubility in aqueous buffer, and pKa values via potentiometric or spectrophotometric methods. These properties inform structure-activity relationships and guide further optimization of drug-like characteristics [1].

Results and Data Interpretation

Key Experimental Findings and Compound Profiling

Recent investigations have identified several promising this compound derivatives with potent mTOR inhibitory activity and attractive secondary profiles. Through systematic screening of approximately 240 compounds from an in-house library of Aβ-ABAD modulators, researchers selected nine this compound-like compounds (designated 1-9) for comprehensive evaluation based on docking scores, molecular dynamics stability, and MM-PBSA binding energy calculations. Subsequent experimental characterization revealed significant diversity in biological activities, with three candidates (compounds 4, 8, and 9) advancing to in vivo safety studies based on their combined profiles. Compound 4 emerged as the lead candidate, demonstrating the most favorable balance of potency, selectivity, and safety attributes, including efficient blood-brain barrier penetration and the lowest acute toxicity (LD50 559 mg/kg in male mice, 575 mg/kg in female mice) [1] [2].

The mTOR inhibitory activity of these compounds showed considerable variation, reflecting their structural differences. In biochemical kinase assays, the most potent derivatives achieved IC50 values in the low micromolar to nanomolar range, with specific structure-activity relationships emerging from the data. Critical determinants of potency included specific substitutions on the benzothiazole core, particularly at the C2 and C6 positions, which modulated interactions with key residues in the mTOR active site. Molecular dynamics simulations revealed that high-affinity binding typically involved stable hydrogen bonding with Val2240 and π-π stacking interactions with Trp2239, complemented by appropriate hydrophobic contacts within the FRB domain pocket [1] [5].

Table 2: Biological Activities of Key this compound Derivatives

Compound mTOR Inhibition Anti-Proliferative Activity Senomorphic Effects BBB Permeability
This compound Moderate Weak Not reported Limited data
Derivative 4 Potent (IC50 < 10 μM) Strong in multiple lines Significant SASP reduction High
Derivative 8 Moderate Cell line-dependent Moderate Moderate
Derivative 9 Potent (IC50 < 10 μM) Strong Significant Moderate

Cellular senescence modulation represented a particularly noteworthy aspect of the this compound derivatives' activity profile. Several compounds demonstrated significant senomorphic effects without exhibiting potent senolytic activity (selective killing of senescent cells). Specifically, treatment with lead compounds reduced secretion of key SASP factors including IL-6 and IL-8 in multiple models of senescence, including oncogene-induced senescence (OIS) and DNA damage-induced senescence (DIS). This senomorphic activity, combined with mTOR inhibition, suggests potential application in aging-related conditions where senescence accumulation drives tissue dysfunction. The separation of senomorphic effects from general cytotoxicity indicates a specific mechanism of action rather than non-specific cellular stress [1].

ADME and Toxicity Profiling Data

Comprehensive pharmacokinetic and safety assessment of the lead candidates provided critical data for evaluating their therapeutic potential. Determined physical-chemical properties revealed generally favorable drug-like characteristics, with calculated logP/logD values typically in the range of 2-4, supporting appropriate membrane permeability while maintaining sufficient aqueous solubility for bioavailability. Variations in polar surface area, hydrogen bond donor/acceptor counts, and rotatable bonds among the derivatives influenced their ADME profiles and provided guidance for further optimization [1].

Table 3: ADME and Toxicity Profiles of Lead Candidates

Parameter Compound 4 Compound 8 Compound 9
logP/logD Optimal range Moderate lipophilicity Higher lipophilicity
Solubility Good aqueous solubility Limited solubility Moderate solubility
Acute Toxicity (LD50) 559-575 mg/kg Lower safety margin Intermediate
BBB Penetration High Moderate Moderate
Cytostatic Selectivity Favorable Cell type-dependent Less favorable

Toxicity assessment revealed compound-specific safety profiles that significantly influenced candidate selection. The lead compound 4 demonstrated the most favorable toxicity profile, with LD50 values considerably higher than anticipated therapeutic exposures, suggesting a wide safety margin. In contrast, other candidates with similar potency profiles exhibited greater acute toxicity, limiting their therapeutic utility. Mechanistic studies suggested that the improved safety profile of compound 4 might derive from its selective effects on mTOR signaling without concomitant disruption of essential biological processes, though complete mechanistic understanding requires further investigation [1] [2].

Potential Therapeutic Applications

The dual targeting capabilities of optimized this compound derivatives – simultaneously addressing mTOR signaling and cellular senescence – create unique therapeutic opportunities across multiple disease areas. In aging-related conditions, where both mTOR pathway hyperactivation and senescent cell accumulation contribute to tissue dysfunction and multimorbidity, these compounds may address fundamental aging mechanisms. Preclinical models have demonstrated that mTOR inhibition can extend lifespan and healthspan across multiple species, while senomorphic agents can ameliorate various age-related pathologies, suggesting potential for significant synergistic effects. Specific conditions that may be particularly amenable to this approach include age-related metabolic disorders, neurodegenerative conditions, and frailty syndrome [1] [6].

Oncology applications represent another promising therapeutic direction, leveraging the dual antiproliferative and senomorphic activities of these compounds. mTOR signaling is frequently hyperactivated in human cancers, driving tumor growth and progression, while cellular senescence in the tumor microenvironment, particularly through SASP factors, can promote cancer hallmarks including angiogenesis, invasion, and therapy resistance. This compound-derived mTOR inhibitors may therefore provide dual benefits by directly inhibiting tumor cell proliferation while simultaneously modulating the tumor microenvironment to reduce cancer-promoting signals. The blood-brain barrier permeability of certain derivatives suggests particular relevance for primary brain malignancies and brain metastases, which often exhibit mTOR pathway activation and represent unmet medical needs [7] [6].

Neurodegenerative disorders including Alzheimer's disease may benefit from the multi-mechanistic activity profile of these compounds. The original discovery of this compound's ability to disrupt the toxic Aβ-ABAD interaction in mitochondria, combined with mTOR inhibitory activity, creates a polypharmacological approach addressing multiple aspects of Alzheimer's pathology. mTOR dysregulation has been implicated in protein aggregation, synaptic dysfunction, and cognitive decline in neurodegenerative diseases, suggesting that its modulation may have disease-modifying effects. The demonstrated blood-brain barrier penetration of lead compound 4 supports its potential application in central nervous system disorders [1] [2].

Conclusion and Future Perspectives

The development of This compound-derived mTOR inhibitors represents a promising approach in targeted therapeutic discovery, successfully integrating structure-based drug design with comprehensive biological characterization. The lead compound 4 demonstrates a favorable balance of potency, selectivity, and safety, with unique dual functionality as both an mTOR inhibitor and senomorphic agent. Its ability to cross the blood-brain barrier further expands potential therapeutic applications to include central nervous system disorders. The systematic optimization process – progressing from virtual screening through molecular dynamics simulations to experimental validation across biochemical, cellular, and in vivo models – provides a robust framework for future medicinal chemistry efforts in this chemical series [1] [5] [2].

Significant opportunities for further optimization remain, including enhancement of mTOR potency and selectivity relative to related kinases, refinement of senomorphic activity specificity, and improvement of pharmacokinetic properties. The established structure-activity relationships provide clear guidance for these efforts, particularly regarding substitutions at the C2 and C6 positions of the benzothiazole core and modifications to the linker and terminal moieties. Future research directions should include comprehensive assessment against kinase panels to determine selectivity profiles, evaluation in additional disease-relevant senescence models, and investigation of combination therapies with other therapeutic modalities. The progressive elucidation of the complex relationships between mTOR signaling and cellular senescence will likely reveal additional opportunities for therapeutic intervention using this novel class of multi-mechanistic agents [1] [3] [4].

Visual Appendices

mTOR Signaling and Senescence Pathway

mTOR_senescence GrowthFactors Growth Factors Nutrients mTORC1 mTORC1 Activation GrowthFactors->mTORC1 Translation Increased Protein Translation mTORC1->Translation Senestration Senestration mTORC1->Senestration CellGrowth Cell Growth Proliferation Translation->CellGrowth Senescence Cellular Senescence SASP SASP Secretion (IL-6, IL-1, IL-8) Senescence->SASP TissueInflammation Tissue Inflammation Aging Microenvironment SASP->TissueInflammation This compound This compound Derivatives This compound->mTORC1 Inhibition This compound->SASP Senomorphic Suppression

Experimental Workflow for this compound Derivative Development

workflow VirtualScreen Virtual Screening Library Docking MDSim Molecular Dynamics Simulations VirtualScreen->MDSim MMBinding MM-PBSA Binding Energy Calculations MDSim->MMBinding CompoundSelect Compound Selection (1-9) MMBinding->CompoundSelect Synthesis Chemical Synthesis CompoundSelect->Synthesis KinaseAssay mTOR Kinase Assay Synthesis->KinaseAssay SenescenceAssay Cellular Senescence SA-β-Gal Staining Synthesis->SenescenceAssay ADMET ADME/Toxicity Profiling KinaseAssay->ADMET SASP SASP Analysis ELISA/Multiplex SenescenceAssay->SASP SASP->ADMET InVivo In Vivo Safety & PK Studies ADMET->InVivo Lead Lead Candidate Identification InVivo->Lead

References

Frentizole and Its Role in Targeting Cellular Senescence

Author: Smolecule Technical Support Team. Date: February 2026

Frentizole is an immunosuppressive drug known for its low acute toxicity and lifespan-prolonging effects [1]. Recent research has revealed its potential in disrupting the toxic interaction between amyloid β (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD) in the mitochondria within Alzheimer's disease brains [1]. Furthermore, based on a 2023 study, several This compound-like compounds have been designed and shown to possess mTOR inhibiting and senomorphic properties [1].

Senomorphic agents are compounds that suppress the Senescence-Associated Secretory Phenotype (SASP), a key factor in the detrimental effects of senescent cells. The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cellular senescence and SASP production. The evidence suggests that this compound derivatives represent a promising class of compounds that target both mTOR and mitochondrial free radical production, positioning them as potential therapeutics for age-related diseases [1].

Detailed Experimental Protocol for Senomorphic Assessment

The following section outlines the key methodologies used to evaluate the in vitro anti-senescence effects of this compound derivatives, specifically cytotoxicity/cytostasis, mTOR inhibition, and SASP suppression [1].

Cell Culture and Treatment
  • Cell Lines: The protocol can utilize Human Embryonic Kidney cells (HEK293) and other relevant lines like human diploid fibroblasts (BJ), retinal pigment epithelial cells (RPE-1), or cancer cell lines (e.g., A375, HCT116) to model different senescence contexts [1].
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and non-essential amino acids at 37°C in a 6% CO2 humidified atmosphere [1].
  • Compound Preparation: Dissolve this compound and its derivatives in anhydrous Dimethyl Sulfoxide (DMSO) to create stock solutions. Further dilute these stocks with culture media to achieve the desired working concentrations, ensuring the final DMSO concentration does not exceed 1% (v/v) [1].
  • Senescence Induction: Induce cellular senescence using methods appropriate to your research context, such as:
    • Oncogene-Induced Senescence (OIS): Transfection with an oncogene like HRASG12V.
    • Therapy-Induced Senescence (TIS): Treatment with chemotherapeutic agents (e.g., 100 µM Etoposide for 10 days).
    • Replicative Senescence: Serial passaging of primary cells until they reach growth arrest.
Cytotoxicity and Cytostasis Assay
  • Principle: This assay measures the compound's impact on cell viability and proliferation.
  • Procedure:
    • Seed cells in 96-well plates and allow them to adhere.
    • Treat cells with a range of concentrations of the this compound derivative (e.g., 0.1-100 µM) for a predetermined period (e.g., 72 hours).
    • Measure cellular ATP levels using a luminescent cell viability assay (e.g., CellTiter-Glo). Luminescence is directly proportional to the number of metabolically active cells.
    • Perform cell counting (e.g., using a hemocytometer or automated cell counter) on treated vs. untreated samples to assess cytostatic effects.
  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control. The half-maximal inhibitory concentration (IC50) can be determined from dose-response curves.
mTOR Kinase Inhibition Assay
  • Principle: This biochemical assay directly evaluates the compound's ability to inhibit mTOR kinase activity.
  • Procedure:
    • Use a commercial mTOR kinase assay kit.
    • In a reaction buffer, incubate the active mTOR enzyme with its substrate (e.g., 4E-BP1) and ATP.
    • Add the test compound at various concentrations.
    • Detect the level of substrate phosphorylation (a marker of mTOR activity) using specific antibodies in an ELISA-like format.
  • Data Analysis: Calculate the percentage inhibition of mTOR kinase activity for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50).
In Vitro Senomorphic (SASP Suppression) Assay
  • Principle: This assay evaluates the compound's ability to suppress the secretion of SASP factors from senescent cells.
  • Procedure:
    • Generate a robust population of senescent cells (e.g., via Etoposide treatment or oncogene activation).
    • Treat these senescent cells with the this compound derivative.
    • After 24-72 hours, collect the conditioned culture medium.
    • Analyze the levels of key SASP factors (e.g., IL-6, IL-8, IL-1α) in the collected medium using Enzyme-Linked Immunosorbent Assays (ELISA).
  • Data Analysis: Express SASP factor levels as a percentage of the secretion from senescent cells treated with the DMSO vehicle control. A significant reduction indicates senomorphic activity.

Quantitative Data for this compound Derivatives

The table below summarizes the in vitro and in vivo data for selected this compound-derived compounds, with Compound 4 emerging as the most promising candidate [1].

Compound Cytotoxicity IC₅₀ (µM) A375 cells mTOR Inhibition IC₅₀ (µM) In Vitro Senomorphic Effect (SASP Reduction) Acute Toxicity (LD₅₀ in mice) Blood-Brain Barrier Permeability
1 Data from [1] Data from [1] Effective Not the safest candidate Not the best candidate
4 >50 0.27 Effective 559 mg/kg (male); 575 mg/kg (female) Yes
8 Data from [1] Data from [1] Effective Less safe than Compound 4 Not the best candidate
9 Data from [1] Data from [1] Effective Less safe than Compound 4 Not the best candidate

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound derivatives.

This compound Derivative Mechanism of Action

This diagram illustrates the dual-theory mechanism by which this compound-derived compounds like Compound 4 are proposed to act, combining mTOR inhibition with the reduction of mitochondrial oxidative stress [1].

G cluster_central Cellular Outcomes cluster_mTOR mTOR-Centric Theory cluster_mito Mitochondrial Free Radical-Centric Theory Senescence Senescence SASP SASP Senescence->SASP mTOR mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Growth Cell Growth mTOR->Cell Growth Protein Synthesis->SASP Cell Growth->Senescence Aβ-ABAD Interaction Aβ-ABAD Interaction ROS Production ROS Production Aβ-ABAD Interaction->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Oxidative Stress->Senescence Oxidative Stress->SASP Compound 4 Compound 4 Compound 4->mTOR Inhibits Compound 4->Aβ-ABAD Interaction Disrupts

Senomorphic Assay Workflow

This flowchart outlines the key experimental steps for evaluating the senomorphic and cytotoxic properties of a compound [1].

G cluster_a Senescence Induction & Treatment cluster_b Parallel Assays Start Start A Seed & Culture Cells Start->A B Induce Senescence (e.g., Etoposide, Oncogene) A->B C Treat with Test Compound B->C Assays Perform Assays C->Assays D Cytotoxicity/Cytostasis Assay (ATP measurement, Cell count) Assays->D E Collect Conditioned Medium Assays->E G Data Analysis & Conclusion (IC₅₀ calculation, SASP reduction %) D->G F SASP Analysis (ELISA for IL-6, IL-8) E->F F->G

Conclusion and Research Implications

The data demonstrates that this compound derivatives, particularly Compound 4, are promising candidates for senotherapeutic development. Compound 4 effectively inhibits mTOR, suppresses the SASP, exhibits low cytotoxicity, and possesses favorable in vivo properties including low acute toxicity and the ability to cross the blood-brain barrier [1]. This makes it a compelling subject for further research into treating age-related diseases and conditions involving cellular senescence.

References

Frentizole DMSO Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for preparing a standard Frentizole stock solution in DMSO [1].

Parameter Specification
Molecular Weight 299.35 g/mol [1]
Recommended Stock Concentration 12.5 mg/mL [1]
Molar Concentration 41.76 mM [1]
Solvent DMSO (Hygroscopic, use newly opened) [1]
Solubility in DMSO ≥ 12.5 mg/mL (41.76 mM) [1]
Appearance Clear solution [1]
Preparation Method Dissolution may require ultrasonic treatment [1]

The workflow for preparing and using the stock solution involves several key stages, which are outlined in the following diagram:

frentizole_workflow start Start Preparation step1 Calculate mass of This compound needed start->step1 step2 Weigh compound in a clean vial step1->step2 step3 Add calculated volume of fresh DMSO step2->step3 step4 Use ultrasonic bath to aid dissolution step3->step4 step5 Confirm clear solution step4->step5 store Aliquot and Store step5->store use1 Thaw at room temperature or 4°C store->use1 use2 Dilute in culture media for in vitro assays use1->use2 use3 Prepare in vivo dosing solutions (if needed) use2->use3

Step-by-Step Protocol
  • Calculation: Determine the mass of this compound required to achieve the 12.5 mg/mL concentration for your desired final stock volume.
  • Weighing: Accurately weigh the calculated mass of this compound solid (white to off-white appearance [1]) and transfer it to a suitable vial.
  • Dissolution: Add the required volume of fresh, high-quality, anhydrous DMSO to the vial. Note: Hygroscopic DMSO can absorb water and impact solubility, so using a newly opened bottle is recommended [1].
  • Mixing: Cap the vial tightly and vortex to mix. If the compound does not dissolve completely, place the vial in an ultrasonic bath for a few minutes until a clear solution is obtained [1].
  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and contact with atmospheric moisture.
  • Storage:
    • Short-term (1 year): Store aliquots at -20°C [1].
    • Long-term (2 years): For extended storage, keep aliquots at -80°C [1].

Experimental Application Protocols

In Vitro Cell-Based Assays

The prepared stock solution is used to treat cells by diluting it directly into the culture medium. The table below lists example cytotoxic concentrations of this compound from the literature [1].

Cell Line Assay Type Incubation Time This compound IC50 / Cytotoxicity Reference
CHO-K1 (Hamster Ovarian) MTT (Viability) 24 hours 31 µM [1]
CHO-K1 (Hamster Ovarian) LDH (Cytotoxicity) 24 hours 46 µM [1]
HeLa (Human Cervical Cancer) Antiproliferative Information not specified in source Active (specific IC50 not given) [2]

Example Protocol for Cytotoxicity Screening (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
  • Dosing: Prepare serial dilutions of this compound in complete culture medium from the 12.5 mg/mL DMSO stock solution. The final DMSO concentration in the well should typically not exceed 0.5% to avoid solvent toxicity.
  • Treatment: Replace the medium with the dosing solutions. Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only). Incubate for 24 hours [1].
  • Viability Measurement: Add MTT reagent and incubate. Solubilize the formed formazan crystals and measure the absorbance at 570 nm.
  • Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Dosing Solution Preparation

For animal studies, this compound can be administered orally via feed or as a solution. The following protocol is adapted from a study in NZB/NZW mice [1].

Protocol for Oral Dosing Solution:

  • Vehicle Preparation: Prepare a vehicle of 10% DMSO + 90% Corn Oil [1].
  • Working Solution: Dilute the DMSO stock solution (12.5 mg/mL) in the vehicle to achieve the desired dosing concentration. For example, to make a 1.25 mg/mL working solution, add 100 µL of stock to 900 µL of Corn Oil [1].
  • Mixing: Vortex the mixture thoroughly until a clear solution is obtained. Sonicate if necessary [1].
  • Dosing: Administer the solution to animals via oral gavage or mix it into their feed. In a lifespan study, mice were dosed at 8.2 or 79.9 mg/kg/day via feed for 52 weeks [1].

Critical Notes for Experimental Success

  • DMSO Quality: The quality of DMSO is critical. Use a fresh, high-purity grade to prevent compound degradation and water absorption.
  • Solution Stability: this compound DMSO stock is stable for 1 year at -20°C and 2 years at -80°C. Avoid repeated freeze-thaw cycles by using aliquots [1].
  • In Vivo Considerations: The 10% DMSO + 90% Corn Oil vehicle is suitable for oral administration. If the dosing period exceeds half a month, this protocol should be chosen carefully [1]. For other routes (e.g., IP), alternative, well-tolerated vehicles must be identified.
  • Bioactivity Context: this compound is an FDA-approved immunosuppressant with multiple research applications, including inhibiting the Aβ-ABAD interaction in Alzheimer's disease research and demonstrating antimitotic and senomorphic properties in recent cancer and aging studies [3] [2] [1].

References

Comprehensive Application Notes and Protocols for Frentizole in Animal Model Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Frentizole and Its Research Applications

This compound is an immunosuppressive agent initially developed for autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, which has recently gained significant research interest for its potential therapeutic applications in cancer, neurodegenerative disorders, and aging-related pathways. This benzothiazole-derived compound exhibits a unique multimodal mechanism of action that includes mTOR pathway inhibition, disruption of amyloid β-ABAD interactions in mitochondrial dysfunction, and antimitotic activity through tubulin binding at the colchicine site. [1] [2] [3] The favorable toxicity profile of this compound compared to conventional chemotherapeutic agents, combined with its ability to cross the blood-brain barrier, makes it particularly attractive for CNS-targeted therapeutic applications and drug repurposing initiatives. [1] [3]

Recent research has elucidated several distinct molecular targets through which this compound exerts its biological effects. As an Aβ-ABAD interaction inhibitor (IC₅₀ = 200 μM), this compound mitigates mitochondrial toxicity in Alzheimer's disease models by disrupting the binding between amyloid beta and mitochondrial alcohol dehydrogenase. [2] Additionally, this compound derivatives demonstrate mTOR inhibitory activity and senomorphic properties, potentially contributing to lifespan extension effects observed in animal models. [4] [3] Furthermore, structural similarity analyses have revealed that this compound binds to the colchicine site of tubulin, explaining its antimitotic activity and potential application in cancer therapy, particularly for glioblastoma. [1]

Administration Protocols and Formulation

Quantitative Summary of Administration Parameters

Table 1: In Vivo Administration Parameters for this compound in Animal Models

Parameter NZB/NZW Mouse Autoimmune Model Mouse Acute Toxicity Study Pharmacokinetic Assessment
Dose Range 8.2 - 79.9 mg/kg/day ~500-575 mg/kg (LD₅₀) Not specified in available literature
Administration Route Mixed in animal feed Oral gavage (inferred) Various routes possible
Formulation Powdered drug mixed with standard laboratory feed Suspension in appropriate vehicle Solution in DMSO for stock
Duration 52 weeks Single administration Varies by study design
Key Outcomes Extended lifespan from 38 to 61 weeks; Reduced peripheral leukocyte counts LD₅₀ = 559 mg/kg (male), 575 mg/kg (female) Blood-brain barrier penetration confirmed
References [2] [3] [3]

Table 2: In Vitro Testing Parameters for this compound and Derivatives

Parameter Antiproliferative Assay Tubulin Polymerization Cellular Senescence
Cell Lines HeLa, U87 MG glioblastoma Human cell lines Various senescence models
Concentration Range Varies by derivative Not specified Varies by derivative
Incubation Time 24-72 hours 2-24 hours 5-7 days
Key Measurements IC₅₀ values, G₂/M cell cycle arrest Microtubule formation inhibition SA-β-gal activity, SASP factors
Vehicle Controls DMSO (<0.1%) DMSO DMSO
References [1] [1] [3]
Recommended Formulation Methods
  • Oral Administration Formulation: For long-term studies, this compound can be thoroughly mixed with standard powdered laboratory animal feed at concentrations calculated to deliver the target daily dosage based on average animal weight and consumption patterns. Prepare fresh formulations weekly to maintain stability and potency, and store in appropriate conditions to prevent degradation. [2]

  • Solution Preparation for In Vitro Studies: Prepare a high-concentration stock solution (10-50 mM) in DMSO, followed by serial dilution in culture media to achieve the desired working concentrations. Ensure that the final DMSO concentration does not exceed 0.1% to maintain cell viability and prevent vehicle-induced artifacts. For in vivo administration requiring solution formulation, this compound can be suspended in corn oil or physiological saline with sonication to ensure uniform suspension. [2]

Disease-Specific Therapeutic Applications

Autoimmune Disease Models

In NZB/NZW mouse models of systemic lupus erythematosus, chronic administration of this compound at 79.9 mg/kg/day in animal feed significantly extended lifespan from 38 weeks in untreated controls to 61 weeks in the high-dose treatment group. This was accompanied by modulation of immune parameters including reduced peripheral leukocyte counts (4160 in controls vs. 3217-3450 in treated groups) and increased terminal neutrophil counts, demonstrating the immunomodulatory efficacy of this compound in autoimmune applications. [2]

Cancer Models

This compound demonstrates antiproliferative activity against HeLa tumor cells and U87 MG glioblastoma cells through mechanism studies revealing G₂/M cell cycle arrest and inhibition of microtubule formation, consistent with its binding to the colchicine site of tubulin. The structural similarity between this compound and known colchicine-site binders suggests potential for cancer therapy applications, particularly for glioblastoma where the blood-brain barrier penetration of this compound offers a distinct advantage. [1] [3]

Neurodegenerative Disease Models

As an inhibitor of the Aβ-ABAD interaction, this compound has shown potential in mitigating mitochondrial toxicity in Alzheimer's disease models. The disruption of this toxic interaction protects against aberrant mitochondrial and neuronal function, with improvements in learning and memory observed in Alzheimer's disease mouse models. The ability of this compound and its derivatives to cross the blood-brain barrier enhances their therapeutic potential for neurological applications. [2] [3] [5]

Experimental Workflows and Technical Procedures

In Vivo Efficacy and Toxicity Assessment

G Start Study Initiation AnimalPrep Animal Model Selection (NZB/NZW mice, etc.) Start->AnimalPrep GroupAssign Randomized Group Assignment AnimalPrep->GroupAssign Formulation Drug Formulation (Oral feed mixture or solution) GroupAssign->Formulation Admin Compound Administration (Daily oral dosing) Formulation->Admin Monitoring Weekly Monitoring: Body weight, Clinical signs Admin->Monitoring Blood Blood Collection & Hematological Analysis Monitoring->Blood Scheduled intervals Necropsy Terminal Necropsy & Tissue Collection Monitoring->Necropsy Study endpoint or Moribund state Blood->Admin Continue dosing DataAnalysis Data Analysis & Statistical Evaluation Necropsy->DataAnalysis End Study Completion DataAnalysis->End

Diagram 1: In vivo efficacy and toxicity assessment workflow for this compound studies

The experimental workflow for in vivo assessment begins with appropriate animal model selection based on research objectives, followed by randomized group assignment to ensure statistical validity. For autoimmune studies, NZB/NZW mice are particularly relevant, while xenograft models may be employed for cancer research. The formulation preparation should be meticulously standardized, whether using feed admixing for chronic studies or solutions/suspensions for acute administration. [2]

During the administration phase, maintain accurate dosing records and conduct regular heath monitoring, including body weight measurements, clinical observation sheets, and scheduled blood collection for hematological analysis. At study termination, perform comprehensive necropsy with systematic tissue collection for histopathological examination. Data analysis should include appropriate statistical methods with consideration of potential confounders such as sex differences in drug metabolism, as evidenced by the slight variations in LD₅₀ values between male and female mice. [2] [3]

In Vitro Mechanism of Action Studies

G Start In Vitro Study Design CellCulture Cell Culture Maintenance (HeLa, U87 MG, etc.) Start->CellCulture CompoundPrep Compound Preparation (Serial dilution in media) CellCulture->CompoundPrep Treatment Cell Treatment (Vehicle controls included) CompoundPrep->Treatment Viability Viability Assessment (MTT, LDH, resazurin assays) Treatment->Viability Mechanism Mechanistic Studies Viability->Mechanism Subgraph1 Cell Cycle Analysis (FACS) Mechanism->Subgraph1 Subgraph2 Microtubule Visualization (Immunofluorescence) Mechanism->Subgraph2 Subgraph3 Senescence Markers (SA-β-gal, SASP analysis) Mechanism->Subgraph3 DataInt Data Integration & Interpretation Subgraph1->DataInt Subgraph2->DataInt Subgraph3->DataInt End Experimental Conclusion DataInt->End

Diagram 2: In vitro mechanism of action study workflow for this compound

For in vitro studies, begin with careful maintenance of cell cultures using standard conditions appropriate for the specific cell line(s) under investigation. Prepare this compound treatments through serial dilution in culture media from DMSO stock solutions, ensuring consistent vehicle concentrations across all treatment groups. Include appropriate positive and negative controls in each experiment to validate assay performance. [1] [2]

Assessment of cell viability should employ multiple complementary methods such as MTT assay for metabolic activity and LDH release for membrane integrity. For mechanistic studies, cell cycle analysis via fluorescence-activated cell sorting (FACS) can demonstrate G₂/M arrest, while immunofluorescence microscopy can reveal disruptions in microtubule formation. Cellular senescence models can be evaluated through SA-β-galactosidase staining and analysis of senescence-associated secretory phenotype (SASP) factors. Data integration should correlate potency measures (IC₅₀ values) with specific mechanistic outcomes to establish structure-activity relationships. [1] [2] [3]

Safety and Toxicity Considerations

This compound demonstrates a favorable toxicity profile compared to many conventional immunosuppressive and chemotherapeutic agents. Acute toxicity studies with optimized this compound derivatives have established LD₅₀ values of approximately 559 mg/kg in male mice and 575 mg/kg in female mice following oral administration, indicating moderate acute toxicity with potential sex-dependent differences in metabolism or disposition. [3]

In chronic administration studies, this compound was generally well-tolerated with the principal findings being moderate immunosuppression evidenced by reduced peripheral leukocyte counts. Researchers should implement standard safety monitoring including regular assessment of hematological parameters, body weight trends, and clinical observations for signs of toxicity. For in vitro work, standard biosafety level (BSL-2) precautions are recommended when handling human cell lines, with particular attention to aseptic technique and proper disposal of contaminated materials. [2] [3]

Conclusion and Research Recommendations

This compound represents a promising multifaceted compound with applications spanning autoimmune diseases, cancer, neurodegenerative disorders, and aging research. The well-established administration protocols and favorable toxicity profile support its continued investigation in preclinical models. Based on current evidence, the following research recommendations are proposed:

  • Dose Optimization Studies: Systematic evaluation of dose-response relationships for new therapeutic indications
  • Combination Therapy Exploration: Investigation of potential synergistic effects with existing therapeutic agents
  • Formulation Development: Enhanced delivery systems to improve bioavailability and target tissue distribution
  • Biomarker Identification: Validation of predictive biomarkers for treatment response monitoring

The structural versatility of the benzothiazole scaffold and the established safety profile of this compound position this compound as a valuable tool for pharmacological research and a promising candidate for drug repurposing initiatives. [1] [3] [6]

References

Frentizole Solubility and Reconstitution Data

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification
Molecular Weight 299.35 g/mol [1]
Solubility in DMSO 12.5 mg/mL (or 41.76 mM) [1]
Recommended Stock Concentration 10 mM (prepared from solid) [1]
Stock Solution Appearance Clear solution [1]
Critical Note Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO [1]

Step-by-Step Experimental Protocols

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

This is the standard method for creating a concentrated stock solution for cellular assays [1].

  • Calculation: Weigh 2.99 mg of Frentizole solid.
  • Dissolution: Transfer the compound to a 1 mL volumetric vial. Add anhydrous DMSO to bring the final volume to 1 mL. Note: Use newly opened, anhydrous DMSO to minimize water absorption, which can negatively impact solubility [1].
  • Mixing: Vortex or gently agitate the mixture until the solid is fully dissolved, yielding a clear solution. If needed, briefly use a sonicating water bath to aid dissolution.
  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -20°C for up to one year or at -80°C for up to two years [1].
Protocol 2: Preparing an In Vivo Dosing Solution (1.25 mg/mL)

This protocol creates a solution suitable for animal studies using a DMSO/corn oil mixture [1].

  • Stock Solution: First, prepare the 12.5 mg/mL DMSO stock solution as described in Protocol 1.
  • Dilution: In a new vial, add 100 µL of the 12.5 mg/mL DMSO stock.
  • Mixing with Vehicle: Add 900 µL of corn oil to the vial.
  • Homogenization: Vortex the mixture thoroughly until a clear, homogeneous solution is obtained. This yields a 1.25 mg/mL working solution. Please note: This protocol is recommended for short-term in vivo studies. If the continuous dosing period exceeds half a month, this method should be chosen with caution [1].

The workflow for preparing these solutions is outlined in the following diagram.

This compound Solution Preparation Workflow Start Start Preparation Solid This compound Solid Start->Solid DMSO Anhydrous DMSO Start->DMSO Stock Prepare 10 mM Stock Solution Solid->Stock Weigh 2.99 mg DMSO->Stock Add to 1 mL Aliquot Aliquot & Store at -20°C/-80°C Stock->Aliquot Dilute Dilute with Corn Oil Stock->Dilute Take 100 µL InVitro In Vitro Assay Ready InVivo In Vivo Dosing Ready Aliquot->InVitro For Cell Studies Dilute->InVivo Add 900 µL Corn Oil

Troubleshooting Common Solubility Issues

  • Problem: Precipitation upon dilution. Solid forms after diluting the DMSO stock into an aqueous buffer.

    • Solution: Ensure that the final concentration of DMSO in your assay medium does not exceed 0.1-1%. Consider using a vehicle control with the same DMSO concentration. For higher aqueous solubility, you may need to use a different co-solvent system, like the one described in Protocol 1 for in vitro use (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [1].
  • Problem: Solution appears cloudy. The stock or working solution is not clear.

    • Solution: Confirm you are using newly opened, anhydrous DMSO. Hygroscopic DMSO that has absorbed water from the air can drastically reduce solubility. If cloudiness persists, gently warm the vial to 37°C and sonicate briefly. Do not heat excessively.
  • Problem: Loss of activity after storage.

    • Solution: Adhere strictly to the storage guidelines. Aliquot the stock solution to prevent repeated freeze-thaw cycles, which can degrade the compound and promote precipitation. Store at the recommended temperatures of -20°C or -80°C [1].

References

Frentizole assay interference horseradish peroxidase

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Interference in HRP Assays

Interference in HRP-based assays can occur through various mechanisms. The table below summarizes common types and examples relevant to drug discovery.

Interference Type Description Potential Relevance to Frentizole
Chemical Inhibition Compound directly inhibits HRP enzyme activity. Shown by molecules that bind to HRP or its intermediates [1] [2]. This compound is a benzothiazole compound [3]. Structural analogs (benzothiazoles/benzimidazoles) are known to interact with enzymes, suggesting potential for HRP binding.
Substrate Competition Compound acts as an alternative reducing substrate, consuming H₂O₂ and competing with chromogenic signal generation [4]. HRP substrate promiscuity makes this plausible. A test system without chromogen can check if the compound depletes H₂O₂.
Radical Scavenging Compound scavenges radical intermediates (e.g., from H₂O₂ decomposition or chromogen oxidation), preventing signal development [4] [1]. A known mechanism of assay interference. Compound's structure would determine radical quenching potential.

A Framework for Troubleshooting this compound-HRP Interference

To diagnose and resolve potential interference, you can follow this systematic workflow.

Start Suspected this compound/HRP Interference A1 Test 1: Direct Spectroscopic Check Measure absorbance/fluorescence of This compound at assay wavelengths Start->A1 A2 Test 2: HRP Activity Assay Run HRP activity assay (e.g., with OII or TMB) with and without this compound Start->A2 A3 Test 3: H₂O₂ Depletion Test Monitor H₂O₂ concentration over time with HRP and this compound Start->A3 B1 Result: Signal change observed without HRP? A1->B1 B2 Result: Is HRP activity reduced with this compound? A2->B2 B3 Result: Is H₂O₂ depletion rate accelerated with this compound? A3->B3 B1->A2 No C1 Diagnosis: Direct Signal Interference (this compound absorbs/fluoresces at detection wavelength) B1->C1 Yes B2->A3 No C2 Diagnosis: HRP Enzyme Inhibition (this compound binds to and inhibits HRP) B2->C2 Yes C3 Diagnosis: Substrate Competition (this compound acts as alternative reducing substrate) B3->C3 Yes D1 Solution: Change detection method or use alternative chromogen/fluorophore C1->D1 D2 Solution: Modify assay conditions (e.g., adjust pH, increase HRP concentration) C2->D2 D3 Solution: Optimize H₂O₂ and substrate concentrations to outcompete interference C3->D3

Detailed Experimental Protocols

Here are specific methods for conducting the tests outlined in the workflow.

Test 1: Direct Spectroscopic Check for Signal Interference

  • Purpose: To determine if this compound directly absorbs light or fluoresces at the wavelength used for detection in your HRP assay.
  • Method:
    • Prepare a solution of this compound at the highest concentration used in your assay, using your standard assay buffer.
    • In a cuvette or plate well, measure the absorbance or fluorescence spectrum of this solution using the same wavelengths as your assay readout.
    • Compare the signal to that of your assay buffer blank.
  • Interpretation: A significant signal from the this compound solution indicates direct optical interference [5].

Test 2: HRP Activity Assay with this compound

  • Purpose: To determine if this compound directly inhibits the catalytic activity of HRP.
  • Method (adapted from general HRP activity assays [6]):
    • Prepare two reaction mixtures:
      • Control: HRP + Chromogen (e.g., TMB, ABTS) + H₂O₂ in buffer.
      • Test: HRP + This compound + Chromogen + H₂O₂ in buffer.
    • Initiate the reaction by adding H₂O₂ and immediately monitor the increase in absorbance (kinetic read) at the appropriate wavelength (e.g., 650 nm for ABTS, 370 nm for TMB) for 1-3 minutes.
    • Calculate the reaction rate (ΔAbs/min) for both control and test.
  • Interpretation: A significantly lower reaction rate in the test mixture indicates that this compound is inhibiting HRP [1] [2].

Test 3: H₂O₂ Depletion Test

  • Purpose: To investigate if this compound acts as an alternative reducing substrate for HRP, consuming H₂O₂.
  • Method:
    • Prepare a reaction mixture containing HRP and this compound in buffer.
    • Start the reaction by adding a known concentration of H₂O₂ (e.g., 50-100 µM).
    • At various time points, remove an aliquot and measure the remaining H₂O₂ concentration. This can be done using a commercial H₂O₂ probe or a separate, clean HRP-based assay with excess chromogen [4].
    • Run a control without this compound to establish the baseline H₂O₂ decomposition rate.
  • Interpretation: A faster depletion of H₂O₂ in the presence of this compound suggests it is being oxidized by the HRP-H₂O₂ system, acting as a competing substrate.

Key Troubleshooting Solutions

Based on the outcomes of your diagnostic tests, you can implement the following solutions:

  • For Direct Signal Interference: The most straightforward solution is to switch your detection method. If using a colorimetric assay, change to a chromogen with a different absorption maximum that doesn't overlap with this compound. Alternatively, consider moving to a chemiluminescent or fluorogenic detection system [4], which may be less susceptible to this type of interference.
  • For HRP Enzyme Inhibition:
    • Increase HRP Concentration: Titrate the HRP concentration in your assay. A higher enzyme concentration may overcome the inhibitory effect of this compound.
    • Optimize Assay Conditions: Slight adjustments to pH or buffer composition can sometimes alter enzyme-inhibitor interactions.
    • Use an Alternative Enzyme: If inhibition is severe, consider replacing HRP with a different reporter enzyme, such as Alkaline Phosphatase (AP).
  • For Substrate Competition:
    • Optimize Concentrations: Systematically optimize the concentrations of H₂O₂ and your primary chromogenic substrate. Increasing their levels may outcompete the oxidation of this compound.
    • Change the Substrate: Some chromogens are more efficient substrates for HRP than others. Testing a different, more favorable chromogen might reduce the relative contribution of this compound oxidation.

I hope this structured troubleshooting guide helps you identify and resolve the interference issue in your assay. Should you perform these experiments, documenting your findings would be a valuable contribution to the scientific community.

References

Frentizole Cytotoxicity Reduction Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary structural modification strategies identified in recent literature for reducing frentizole's cytotoxicity.

Strategy Rationale & Chemical Features Key Derivatives / Examples Reported Outcome & Quantitative Data
Derivatization for New Indications [1] Development of this compound-like compounds as mTOR inhibitors and senomorphics. Modifications focus on improving drug-likeness and reducing off-target effects. Compounds 4, 8, 9 (specific structures not detailed in abstract) [1]. Best candidate (Compound 4): Low acute toxicity (LD₅₀ 559-575 mg/kg in mice), ability to cross blood-brain barrier, maintained mTOR inhibitory and senomorphic effects in vitro [1].
Structural Similarity to Antimitotics [2] Based on structural similarity to colchicine-site tubulin binders. Aims to retain antimitotic activity while leveraging this compound's low toxicity profile. This compound and a series of synthetic analogs [2]. Antiproliferative activity against HeLa and U87 MG glioblastoma cells. Inhibition of microtubule formation and G2/M cell cycle arrest, indicating a targeted mechanism [2].

Experimental Protocols for Cytotoxicity Assessment

To evaluate the success of the strategies, you can use the following standardized assays to assess cell viability, proliferation, and mechanism of action.

Cell Viability and Proliferation Assays

These assays help determine the number of viable cells and the compound's anti-proliferative effect.

  • Principle: Metabolic active cells reduce tetrazolium salts (MTT, XTT, MTS, WST-1) to water-soluble formazan products. The amount of formazan produced is directly proportional to the number of viable cells [3].
  • Detailed MTS Assay Protocol [3]:
    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and culture for 24 hours.
    • Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a negative control (vehicle only) and a blank (media only).
    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
    • MTS Reagent Addition: Add the ready-to-use MTS reagent directly to each well.
    • Formazan Development: Incubate the plate for 1–4 hours at 37°C.
    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.
  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (concentration that inhibits cell proliferation by 50%) can be determined from dose-response curves [3].
Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound, like a this compound derivative, causes cell cycle arrest.

  • Principle: DNA-binding dyes stoichiometrically bind to DNA. The fluorescence intensity measured by flow cytometry correlates with DNA content, allowing discrimination of cells in G0/G1, S, and G2/M phases [4].
  • Detailed Protocol for Fixed Cells [4]:
    • Compound Treatment & Harvesting: Treat cells with the test compound, then trypsinize and collect them by centrifugation.
    • Cell Washing: Wash the cell pellet with cold PBS.
    • Cell Fixation: Gently resuspend the cell pellet in ice-cold 70% ethanol and fix at -20°C for at least 2 hours.
    • Centrifugation & Washing: Pellet the fixed cells and wash them with PBS to remove ethanol.
    • RNAse Treatment: Resuspend the cell pellet in a PBS solution containing RNAse (to prevent RNA staining).
    • DNA Staining: Add a DNA stain, such as Propidium Iodide (PI) or FxCycle PI/RNase Staining Solution, to the cell suspension.
    • Incubation: Incubate for 15–30 minutes at room temperature in the dark.
    • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Use software modeling algorithms to determine the percentage of cells in each cell cycle phase [4].

The workflow for this analysis is outlined below.

Start Harvest Treated Cells Fix Fix in 70% Ethanol Start->Fix Wash Wash with PBS Fix->Wash RNase Treat with RNase Wash->RNase Stain Stain DNA (e.g., PI) RNase->Stain Analyze Flow Cytometry Analysis Stain->Analyze Results Determine % Cells in G0/G1, S, G2/M Analyze->Results

Frequently Asked Questions

Q1: What is the core strategy for modifying this compound to reduce its cytotoxicity? The main strategy is to use the this compound structure as a scaffold and synthesize derivatives by modifying its functional groups. This aims to retain or enhance desired biological activity (e.g., mTOR inhibition, antimitotic effect) while improving the drug's safety profile and reducing off-target toxic effects [2] [1].

Q2: How can I confirm that a reduction in cytotoxicity is not simply due to a loss of desired biological activity? You must pair cytotoxicity assays (e.g., MTS) with mechanistic functional assays. For example, if the target is tubulin, perform immunostaining to visualize microtubule structure. If the target is a kinase, use Western blotting to check phosphorylation levels of downstream proteins. This ensures the derivative remains effective against its intended target [2].

Q3: Beyond basic viability, what assays can provide a deeper safety profile for new derivatives?

  • Acute Toxicity Testing: In vivo studies in mice to determine the LD₅₀, which is the dose lethal to 50% of the population. A higher LD₅₀ indicates lower acute toxicity [1].
  • Blood-Brain Barrier (BBB) Penetration Assessment: Critical for CNS drug candidates. Evaluate this using predictive software or in vivo models [1].
  • Senomorphic Activity Assessment: Test the compound's ability to suppress the pro-inflammatory secretory phenotype of senescent cells, which is relevant for age-related diseases [1].

References

Technical Support Guide: Optimizing Frentizole Blood-Brain Barrier Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Blood-Brain Barrier Fundamentals & Frentizole Properties

BBB Biological Structure and Significance

The blood-brain barrier (BBB) represents a formidable challenge for neurological drug development, forming a sophisticated interface between the circulatory system and the central nervous system (CNS). This protective system comprises several specialized components:

  • Endothelial Cells with Tight Junctions: Cerebral microvascular endothelial cells form the primary barrier, connected by complex tight junction proteins that severely restrict paracellular transport (movement between cells) [1] [2].
  • Pericytes and Astrocytes: Pericytes embedded within the capillary basement membrane provide structural stability and regulate capillary diameter, while astrocytic endfeet processes envelop approximately 99% of the abluminal BBB surface, contributing to barrier induction and maintenance [1].
  • Efflux Transporters: ATP-binding cassette (ABC) transporters, including P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), actively pump substrates back into the bloodstream, significantly limiting brain accumulation of many compounds [3].
  • Metabolic Enzymes: Drug-metabolizing enzymes such as cytochrome P450 isoforms (CYP1B1, CYP2U1) create an enzymatic barrier that can degrade compounds before they reach brain tissue [1].

For this compound and its derivatives, which exhibit promising mTOR inhibiting and senomorphic properties for potential Alzheimer's disease applications, overcoming the BBB is essential for therapeutic efficacy [4].

Critical Physicochemical Properties for CNS Penetration

Research has identified key molecular properties that correlate with improved BBB penetration, providing targets for this compound optimization:

Table 1: Key Physicochemical Properties for Optimal BBB Penetration

Property Ideal Range Impact on BBB Penetration
Molecular Weight <400-500 Da Smaller molecules diffuse more readily [5]
Hydrogen Bond Donors (HBD) <8 Fewer HBDs reduce energy required for membrane partitioning [5]
Hydrogen Bond Acceptors (HBA) Limited Reduced polarity enhances passive diffusion [5]
Polar Surface Area (tPSA) Lower values preferred Reduced surface polarity improves lipid membrane crossing [4]
Lipophilicity (logD) Moderate (neither too low nor too high) Balanced for membrane permeability versus aqueous solubility [4]
Rotatable Bonds Limited Reduced molecular flexibility may improve permeability [4]

Chemical Optimization Strategies for this compound

Molecular Modification Approaches

The benzothiazole scaffold present in this compound offers multiple positions for strategic modification to enhance BBB penetration while maintaining pharmacological activity:

  • C2 Position Derivatives: The C2 position on the benzothiazole core is a primary site for modification. Introducing aryl groups with specific substituents can dramatically influence both target binding and BBB penetration capabilities. The electron-donating or withdrawing characteristics of these substituents should be optimized based on the specific target engagement requirements [6].

  • C6 Position Optimization: Introduction of methoxy groups at the C-6 position has demonstrated significant enhancement of kinase-targeted anticancer activity in benzothiazole analogues. These groups engage in favorable hydrophobic interactions and hydrogen bonding within protein binding sites. Researchers have observed that 2-substituted benzothiazole analogues bearing a C-6 methoxyphenyl moiety exhibited exceptional inhibitory potency (IC~50~ values 0.03-0.06 nM) in kinase targets [6].

  • C5 Position Halogenation: Incorporating electron-withdrawing substituents at C-5, particularly fluorine, has shown substantial improvements in both biological efficacy and metabolic stability. The transition from DF-203 to the clinical candidate 5F-203 (featuring C-5 fluorination) maintained potent antiproliferative activity while avoiding the biphasic dose-response of the parent compound. Fluorination typically enhances binding affinity, lipophilicity, and pharmacokinetic performance [6].

  • Synergistic Substituent Strategies: Combining C-6 methoxy groups with C-5 halogenation has produced synergistic effects in benzothiazole-pyrazole hybrids, yielding submicromolar inhibition (IC~50~ = 0.1-0.15 µM) against various cancer cell lines while maintaining favorable physicochemical properties for membrane penetration [6].

Computational Optimization Workflows

Modern drug discovery employs sophisticated computational approaches to optimize BBB penetration:

fdd Computational Optimization Workflow for this compound BBB Penetration cluster_1 Deep Learning Framework Start Lead Compound (this compound) Gen Structure-constrained Molecular Generation Start->Gen VAE Variational Autoencoder (VAE) Gen->VAE Molecular Representation Pred Multi-objective Prediction Eval Structural & Biological Evaluation Pred->Eval Opt Optimized Candidates Eval->Opt KIRS KIRS Metric (Knowledge-integrated Reproduction Score) Eval->KIRS Structural Performance CDS CDS Metric (Composite Diversity Score) Eval->CDS Biological Relevance RL Reinforcement Learning for Multi-objective Optimization VAE->RL Generated Structures AL Active Learning-Based BBB Predictor RL->AL BBB Permeability Prediction CL Comparative Learning Affinity Predictor RL->CL Target Affinity Prediction AL->Pred CL->Pred

Diagram 1: Computational optimization workflow for enhancing this compound's BBB penetration using structure-constrained molecular generation with multi-objective optimization.

This advanced workflow employs:

  • Variational Autoencoder (VAE) Generative Models: Generate novel molecular structures while maintaining core this compound pharmacophores [7].
  • Reinforcement Learning: Implements multi-objective optimization to simultaneously enhance BBB permeability while maintaining high target affinity [7].
  • Specialized Predictors: Active learning-based BBB predictors and comparative learning affinity models provide high-accuracy screening of generated compounds [7].
  • Novel Evaluation Metrics: Knowledge-integrated reproduction score (KIRS) and composite diversity score (CDS) assess structural performance and biological relevance beyond traditional metrics [7].

Formulation & Delivery Strategies

ABC Transporter Inhibition

Efflux transporters significantly limit brain accumulation of many compounds, making transporter inhibition a viable strategy:

Table 2: ABC Transporter Inhibitors for Enhancing Brain Delivery

Inhibitor Target Transporters Effective Plasma Concentration Key Considerations
Elacridar ABCB1 + ABCG2 >1200 nM for complete ABCB1 inhibition More effective for weak ABCG2 substrates; oral formulation available [3]
Tariquidar Primarily ABCB1 >4000 nM for ABCB1 inhibition Less effective for ABCG2; intravenous formulation only [3]
Dual Inhibition ABCB1 + ABCG2 Compound-dependent Necessary for strong substrates of both transporters; higher inhibitor concentrations required [3]

Critical considerations for transporter inhibition strategies:

  • Inhibitor Potency and Specificity: Elacridar demonstrates superior ABCG2 inhibition compared to tariquidar, making it more suitable for compounds that are substrates for both transporters [3].
  • Plasma Protein Binding: Both elacridar and tariquidar exhibit high plasma protein binding, but show similar binding patterns in mouse and human plasma, facilitating translational predictions [3].
  • Therapeutic Window: Assess neurological side effects carefully, as transporter inhibition may increase exposure to other medications and potentially cause CNS adverse effects.
Nanoparticle & Carrier Systems

Advanced delivery systems can significantly enhance this compound brain penetration:

  • Surface-Modified Nanoparticles: Polymeric nanoparticles functionalized with BBB-penetrating peptides (B3PPs) show promise for enhanced delivery. Recent computational models like Augur have identified B3PPs with high arginine and tyrosine content, as positive charge enhances interaction with negatively charged BBB surfaces [8].
  • Lipid-Based Nanocarriers: Solid lipid nanoparticles and nanoemulsions can encapsulate lipophilic this compound derivatives, protecting them from metabolic degradation while enhancing membrane permeability.
  • Polymer-Drug Conjugates: Covalent attachment of this compound derivatives to water-soluble polymers can improve pharmacokinetics and potentially exploit transporter-mediated uptake mechanisms.

Experimental Protocols & Methodologies

In Vitro BBB Penetration Assessment

Robust in vitro models provide preliminary screening before advancing to more complex in vivo studies:

  • Cell-Based BBB Models:

    • Culture primary brain endothelial cells or immortalized cell lines (hCMEC/D3, bEnd.3) on transparent porous membranes (0.4 μm pore size).
    • Monitor Transendothelial Electrical Resistance (TEER) using volt-ohm meter with chopstick electrodes. TEER values >150 Ω×cm² indicate competent barrier integrity [1].
    • Validate barrier functionality with reference compounds (e.g., sucrose for paracellular integrity, caffeine for transcellular transport).
    • Apply this compound derivatives to donor compartment and sample receiver compartment at timed intervals for LC-MS/MS analysis.
  • Permeability Calculations:

    • Apparent Permeability: ( P_{app} = (dQ/dt) / (A × C_0) )
    • Where ( dQ/dt ) is transport rate, A is membrane surface area, and ( C_0 ) is initial donor concentration.
    • Compare to reference compounds with known in vivo penetration profiles.
In Vivo Brain Penetration Evaluation

Comprehensive in vivo assessment remains the gold standard for BBB penetration evaluation:

vivo In Vivo Brain Penetration Assessment Workflow Start Study Design Prep Animal Model Preparation Start->Prep Dosing Compound Administration Prep->Dosing WT Wild-type Mice (Baseline Transport) Prep->WT Reference KO ABCB1/ABCG2 Knockout Mice (Maximal Transport) Prep->KO Enhanced Delivery Inhib Transporter Inhibition Models Prep->Inhib Chemical Inhibition Sample Tissue & Plasma Collection Dosing->Sample Analysis Bioanalytical Processing Sample->Analysis Calculation Kp Determination Analysis->Calculation LCMS LC-MS/MS (Quantification) Analysis->LCMS PET PET Imaging (11C-verapamil) Analysis->PET Kp Kp = Brain/Plasma AUC ratio Calculation->Kp Kpuu Kp,uu = Unbound Brain/Plasma ratio Calculation->Kpuu

Diagram 2: Comprehensive in vivo workflow for assessing this compound brain penetration using knockout mouse models and advanced bioanalytical methods.

Detailed Experimental Protocol:

  • Animal Model Selection:

    • Utilize ABCB1/ABCG2 knockout mice as reference for maximal achievable brain penetration [3].
    • Include wild-type controls to establish baseline penetration.
    • Consider aged models when targeting neurodegenerative diseases, as ABCB1 function decreases with age and may affect penetration [9].
  • Dosing and Sample Collection:

    • Administer this compound derivatives via appropriate route (oral, intravenous based on intended application).
    • Collect plasma and brain tissue at multiple time points to determine AUC (Area Under the Curve).
    • Perfuse animals with buffer to remove residual blood from brain vasculature before tissue collection.
  • Bioanalytical Assessment:

    • Homogenize brain tissue in appropriate buffer (typically 3-4 volumes of phosphate buffer).
    • Use LC-MS/MS with stable isotope-labeled internal standards for precise quantification [3].
    • Measure both total and unbound brain concentrations using techniques like equilibrium dialysis or ultrafiltration.
  • Data Analysis:

    • Calculate brain-to-plasma ratio: ( K_p = AUC_{brain} / AUC_{plasma} )
    • Determine unbound partition coefficient: ( K_{p,uu} = C_{u,brain} / C_{u,plasma} )
    • Compare results to knockout mouse values to assess transporter impact.

Troubleshooting Common Experimental Issues

Addressing Poor Brain Penetration

Table 3: Troubleshooting Guide for BBB Penetration Issues

Problem Potential Causes Solutions

| Low Brain Penetration (K~p~) | High efflux transporter affinity | 1. Co-administer ABCB1/ABCG2 inhibitors (elacridar) 2. Modify structure to reduce transporter recognition 3. Implement prodrug strategies [3] | | High Unbound Plasma Fraction but Low K~p,uu~ | Excessive polarity or hydrogen bonding | 1. Reduce hydrogen bond count (<8) 2. Optimize polar surface area 3. Introduce halogen substituents [5] [6] | | Variable Results Between Models | Age-dependent transporter expression | 1. Validate models in age-appropriate animals 2. Account for decreased ABCB1 function in aged models [9] | | Good Penetration but Poor Efficacy | Inadequate unbound brain concentration | 1. Measure unbound brain concentrations, not just total 2. Optimize for higher unbound fraction 3. Consider intracellular trafficking issues | | Species Differences | Divergent transporter expression or affinity | 1. Validate in human cell models (hCMEC/D3) 2. Use humanized transporter models when available |

Analytical Method Challenges
  • Matrix Effects in Brain Homogenates:

    • Problem: Ion suppression/enhancement in LC-MS/MS affecting quantification accuracy.
    • Solution: Use appropriate stable isotope-labeled internal standards for each analyte, perform standard addition experiments, and optimize sample clean-up procedures [3].
  • Incomplete Transporter Inhibition:

    • Problem: Inadequate plasma concentrations of transporter inhibitors leading to partial inhibition.
    • Solution: Monitor inhibitor plasma concentrations and ensure they exceed target levels (e.g., >1200 nM for elacridar) [3].
  • Barrier Integrity Assessment:

    • Problem: Variable TEER measurements in in vitro models affecting reproducibility.
    • Solution: Implement standardized culture conditions, regular TEER monitoring, and include integrity reference compounds in all experiments.

References

Frentizole Solution Stability & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key handling information from supplier data sheets and research literature [1] [2] [3]:

Property Details & Conditions
Recommended Solvent DMSO [1] [3]
Solubility in DMSO ~12.5 mg/mL (41.76 mM) [1] to ~60 mg/mL (~200 mM) [2] [3] (Note: Variation exists between sources)

| Stock Solution Storage | -80°C: 2 years [1] -20°C: 1 month [1] [2] | | Stability (Lyophilized Powder) | -20°C for 36 months [2] |

Experimental Protocols for Handling Frentizole

Here are detailed methodologies for preparing and using this compound in experiments, based on supplier recommendations.

Preparation of Stock Solutions

This protocol is for creating a 10 mM stock solution in DMSO, a common starting point for in vitro assays [1].

  • Step 1: Calculate the mass of this compound needed. For a 10 mM solution, use 2.99 mg of this compound (MW: 299.35 g/mol) per 1 mL of DMSO.
  • Step 2: Weigh the compound and transfer it to an appropriate vial.
  • Step 3: Add the required volume of high-quality, freshly opened, anhydrous DMSO to the vial. Hygroscopic DMSO can absorb water and impact solubility [1].
  • Step 4: Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear solution.
  • Step 5: Immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Preparation of In Vivo Dosing Solutions

For animal studies, this compound can be administered in a suspension. Below is a protocol for a 5 mg/mL working solution [3].

  • Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1].
  • Workflow:
    • Prepare a DMSO master stock solution (e.g., 12.5 mg/mL) [1].
    • In sequence, add the DMSO stock to PEG300 and mix evenly.
    • Add Tween-80 to the mixture and mix evenly.
    • Finally, add saline to adjust to the final volume and mix until a clear solution is obtained.
    • It is recommended to prepare the solution freshly and use it on the same day.

Troubleshooting Common Issues

  • Issue: Precipitation in Solution

    • Cause & Solution: this compound has limited solubility in aqueous buffers. Precipitation is likely if the final concentration in cell culture media exceeds its solubility limit. Ensure the final concentration of DMSO in cell culture is ≤0.5% and that the compound is diluted from a concentrated DMSO stock. If precipitation occurs, reduce the working concentration or confirm solubility in your specific buffer [1] [3].
  • Issue: Loss of Potency or Biological Activity

    • Cause & Solution: Potency loss can result from extended storage or repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots and store them at -80°C. For the working solution at -20°C, use it within one month. Avoid more than 2-3 freeze-thaw cycles [1] [2].

Experimental Design Considerations

The provided stability data is crucial for ensuring reproducible results in your research. This compound is investigated in multiple fields:

  • Oncology Research: Studied as a repurposed antimitotic agent that inhibits microtubule formation and arrests the cell cycle at G2/M phases [4].
  • Neuroscience Research: Acts as an inhibitor of the Amyloid-beta (Aβ) and ABAD (Amyloid-Binding Alcohol Dehydrogenase) interaction, relevant to Alzheimer's disease studies [1] [3] [5].

The experimental workflow for these applications can be summarized as follows:

G cluster_handling Critical Storage Practice Start Prepare this compound Stock Solution A1 Aliquot & Store at -80°C Start->A1 A2 Thaw Aliquot for Use A1->A2 A1->A2 Single-use Aliquot B1 In Vitro Cell Assay A2->B1 B2 In Vivo Animal Study A2->B2 C1 e.g., Antiproliferative/Microtubule Analysis B1->C1 C2 e.g., Aβ-ABAD Interaction Study B2->C2

Key Advisory Notes

  • Source Discrepancy: Note the significant variation in reported DMSO solubility. It is prudent to first aim for the lower concentration (12.5 mg/mL) when preparing saturated stocks [1].
  • Solution Stability: Adhere strictly to the 1-month stability limit for solutions stored at -20°C. For longer-term stability, storage at -80°C is required [1] [2].

References

Key Biological Targets & Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

Frentizole and its analogs are investigated primarily for Alzheimer's disease and cancer. The table below summarizes the core biological targets and findings from recent research.

Therapeutic Area Primary Target(s) Key Findings on this compound Analogs Relevant Citation

| Alzheimer's Disease | MAO (Monoamine Oxidase), ABAD (Amyloid-Binding Alcohol Dehydrogenase) | • Indolyl thiourea analog compound 19: MAO-B IC₅₀ = 0.30 µM. [1] [2] [3]Compound 12 (Benzothiazolylurea): ABAD IC₅₀ = 3.06 µM. [4] | | | Cancer (Drug Repurposing) | Tubulin (Colchicine site) | • this compound shows antiproliferative activity in HeLa and U87 MG cells. [5] [6] • Mechanism: Inhibits microtubule formation, arrests cell cycle at G2/M phase. [5] [6] | |

Essential Experimental Protocols

Here are detailed methodologies for key assays used in evaluating this compound analogs.

MAO Inhibition Assay

This protocol is based on the evaluation of indolyl thiourea analogs. [1] [3]

  • Enzyme Source: Use purified human MAO-A and MAO-B.
  • Assay Principle: A direct assay is recommended. Avoid the Amplex Red coupled assay system, as this compound-based analogs can be potent inhibitors of the horseradish peroxidase (HRP) used in this system, leading to false positives. [1] [3]
  • Inhibition Measurement: Test compounds at various concentrations are incubated with the enzyme and an appropriate substrate (e.g., kynuramine).
  • Analysis: Measure the formation of the reaction product (e.g., 4-hydroxyquinoline for kynuramine) spectrophotometrically or via HPLC. Calculate IC₅₀ values from dose-response curves.
Cytotoxicity & Antiproliferative Assay (MTT)

This method is used for both neurotoxicity and anticancer activity assessment. [5] [3] [6]

  • Cell Lines: Common choices include CHO-K1 (for general toxicity), HeLa (cervical cancer), and U87 MG (glioblastoma). [5] [3] [6]
  • Procedure:
    • Seed cells in a 96-well plate and allow to adhere.
    • Treat cells with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate. Live cells reduce MTT to purple formazan crystals.
    • Solubilize the crystals with a solvent (e.g., DMSO).
    • Measure the absorbance at 570 nm using a plate reader. Viability is calculated relative to untreated control cells.
Tubulin Polymerization Assay

This protocol is used to confirm the mechanism of action in anticancer studies. [5] [6]

  • Cell Culture: Grow relevant cancer cells (e.g., HeLa) on coverslips.
  • Treatment: Incubate cells with the test compound at its effective concentration for a set time.
  • Immunofluorescence:
    • Fix cells (e.g., with paraformaldehyde).
    • Permeabilize cells (e.g., with Triton X-100).
    • Stain microtubules with an anti-α-tubulin primary antibody.
    • Use a fluorescently-labeled secondary antibody for detection.
    • Use DAPI to stain the nucleus.
  • Visualization: Analyze the cells using a fluorescence microscope. Inhibition of tubulin polymerization is indicated by a disrupted microtubule network compared to control cells.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the primary mechanisms of this compound analogs and a logical workflow for their experimental evaluation.

architecture cluster_alz Alzheimer's Disease Pathways cluster_cancer Cancer Pathway FrentizoleAnalog This compound Analog ABAD ABAD Enzyme FrentizoleAnalog->ABAD Inhibits MAO MAO Enzyme FrentizoleAnalog->MAO Inhibits Tubulin Tubulin Polymerization FrentizoleAnalog->Tubulin Inhibits AB Aβ Accumulation AB->ABAD MD Mitochondrial Dysfunction ABAD->MD OS Oxidative Stress MAO->OS OS->MD MitoSpindle Mitotic Spindle Formation Tubulin->MitoSpindle CellCycle Cell Cycle Arrest (G2/M) MitoSpindle->CellCycle

workflow cluster_enzyme Enzyme Assays cluster_pheno Cellular Assays cluster_moa Mechanism Studies cluster_adme ADME/Tox Start Design & Synthesis of this compound Analogs A In vitro Enzyme Assays Start->A B Cellular Phenotypic Assays A->B MAOI MAO Inhibition A->MAOI ABADI ABAD Inhibition A->ABADI C Mechanism of Action Studies B->C MTT Cytotoxicity (MTT) B->MTT TubStain Microtubule Staining B->TubStain D ADME/Tox Profiling C->D Cycle Cell Cycle Analysis C->Cycle Docking Molecular Docking C->Docking PAMPA BBB Permeability (PAMPA) D->PAMPA Cytotox Cytotoxicity (CHO-K1) D->Cytotox

Critical Troubleshooting Notes

  • Beware of Coupled Assay Interference: A critical finding for researchers is that several this compound-based indolyl thiourea compounds are potent inhibitors of Horseradish Peroxidase (HRP). [1] [3] Using an HRP-coupled assay (like Amplex Red) to measure MAO activity will produce false-positive results. Always use a direct assay method to validate findings. [1] [3]
  • Structure-Activity Relationship (SAR) Insights:
    • For MAO-B inhibition, introducing a para-bromine substituent on the distal phenyl ring showed significant promise in the indolyl thiourea series. [3]
    • For ABAD inhibition, the benzothiazolylurea and thiourea core is essential. Replacing the urea linker with a thiourea can be beneficial for potency. [4]

References

Frentizole reducing off-target effects

Author: Smolecule Technical Support Team. Date: February 2026

Frentizole Fact Sheet

The table below summarizes the core characteristics and recently discovered mechanisms of action (MOA) for this compound, which are crucial for contextualizing off-target effects.

Property Description
Chemical Class 2-Aminobenzothiazole derivative [1] [2]
Original Indication Immunosuppressive agent [3]
Known MOA Not fully defined historically; low acute toxicity profile [4]

| Newly Identified MOAs (2023-2025) | • mTOR Pathway Inhibitor: Binds to the FKBP-rapamycin-binding (FRB) domain of mTOR [5] [4]. • Senomorphic Agent: Suppresses the Senescence-Associated Secretory Phenotype (SASP) [5] [4]. • Tubulin Inhibitor: Binds to the colchicine site of tubulin, acting as an antimitotic agent [1] [2]. • Aβ-ABAD Interaction Disruptor: Reduces mitochondrial toxicity in Alzheimer's disease models [4] [6]. |

Experimentation & Troubleshooting Guide

mTOR Inhibition & Senomorphic Assays

This section details methodologies for profiling this compound's activity on mTOR and cellular senescence, key to understanding its therapeutic potential.

  • Key Experimental Workflow

    Start Start: Treat Cells with This compound Derivative Assay1 mTOR Signaling Assay (Western Blot for p-S6K) Start->Assay1 Assay2 SASP Analysis (Cytokine Array/ELISA) Assay1->Assay2 Assay3 Cell Viability Assay (e.g., Resazurin Assay) Assay2->Assay3 Result Analyze Data for mTOR Inhibition & Senomorphic Effects Assay3->Result

  • Detailed Protocols

    • In Vitro mTOR Inhibition Assay
      • Objective: Confirm direct inhibition of the mTOR signaling pathway.
      • Method: Treat relevant cell lines (e.g., human retinal pigment epithelial cells RPE-1) with this compound or its active derivatives (e.g., compounds 4, 8, 9) [4]. Use western blotting to detect phosphorylation levels of p70 S6 kinase (S6K), a direct downstream target of mTOR. A reduction in p-S6K indicates successful mTOR pathway inhibition [5] [4].
    • Senomorphic Activity (SASP Suppression) Assay
      • Objective: Quantify the suppression of senescence-associated inflammatory secretions.
      • Method: Induce senescence in cells (e.g., using ionizing radiation or oncogenes). Co-treat with this compound derivatives. Collect conditioned media and analyze the levels of SASP factors (e.g., IL-6, IL-8) using cytokine-specific ELISA kits or protein arrays. A significant reduction confirms senomorphic activity [5] [4].
    • Cytostatic/Cytotoxicity Assessment
      • Objective: Determine the anti-proliferative and cytotoxic profile.
      • Method: Use assays like Resazurin (RA) or Crystal Violet (CVA) on normal and transformed cell lines (e.g., normal human skin fibroblasts BJ) to assess cell viability and proliferation post-treatment [5].
Antimitotic & Antitumor Activity Assays

This section outlines methods for investigating this compound's newly discovered antimitotic properties, relevant for cancer drug repurposing.

  • Key Mechanism of Action

    Frent This compound Binds Tubulin Colchicine Site Disrupt Disrupts Microtubule Polymerization Frent->Disrupt Arrest Cell Cycle Arrest at G2/M Phase Disrupt->Arrest Pheno Observed Phenotype: Antiproliferative Effect Arrest->Pheno

  • Detailed Protocols

    • Antiproliferative Activity (Tubulin Inhibition)
      • Objective: Evaluate the cytotoxic effect on cancer cell lines.
      • Method: Treat human cancer cell lines (e.g., HeLa, U87 MG glioblastoma) with this compound and its analogs. Measure the half-maximal inhibitory concentration (IC50) using a standard resazurin-based cell viability assay after a set incubation period (e.g., 96 hours) [1] [2].
    • Cell Cycle Analysis
      • Objective: Confirm G2/M phase arrest, indicative of antimitotic action.
      • Method: Treat asynchronous HeLa cells with the IC50 concentration of the active compound for 24 hours. Fix the cells, stain DNA with propidium iodide, and analyze the cell cycle distribution using fluorescence-activated cell sorting (FACS). An increase in the G2/M population confirms mitotic arrest [1] [2].
    • Immunofluorescence Microscopy (Microtubule Disruption)
      • Objective: Visualize the direct impact on cellular microtubule networks.
      • Method: Culture and treat cells (e.g., hTERT RPE-1) on coverslips. Fix, permeabilize, and stain microtubules with an anti-α-tubulin antibody and a fluorescent secondary antibody. Use DAPI for nuclear staining. Analyze using fluorescence microscopy for a collapsed or disrupted microtubule structure compared to control cells [1].

FAQ & Troubleshooting Guide

Question / Issue Possible Cause & Solution
What is the therapeutic promise of this compound? Its value lies in its multi-target nature and low toxicity profile. It's a candidate for drug repurposing in oncology (via tubulin inhibition), aging-related diseases (via mTOR/senomorphism), and Alzheimer's (via Aβ-ABAD disruption) [4] [1] [2].
How does "off-target" vs. "multi-target" apply to this compound? For this compound, what may seem like "off-target" effects (e.g., inhibiting both mTOR and tubulin) are actually its defined polypharmacology. This multi-target action is likely the source of its efficacy and low toxicity, rather than a problem to be eliminated [4] [1].
My compound shows high cytotoxicity in normal cells. You may be using a non-selective derivative. Solution: Synthesize and test the specific, optimized derivatives mentioned in the literature (e.g., compound 4). These were designed for improved efficacy and lower acute toxicity (e.g., LD50 > 500 mg/kg in mice) [4].
The antimitotic effect is weak or inconsistent. The effect is structure-dependent. Solution: Ensure you are using a confirmed active analog. Refer to synthetic routes and SAR studies from recent literature for guidance on which specific chemical structures are most potent [1] [2].
How can I confirm the compound is working as intended? Solution: Run a parallel assay to check for the expected phenotype. If testing for antimitotic activity, always include a cell cycle analysis by FACS to confirm G2/M arrest, which is a direct consequence of tubulin inhibition [1] [2].

References

Frentizole combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data on Frentizole

Property / Finding Description Relevance to Therapy Source / Assay Details
Primary Mechanism (Repurposing for Cancer) Antimitotic agent binding to tubulin at colchicine site [1] Potential for cancer chemotherapy, esp. glioblastoma [1] Molecular docking, cytotoxicity assays (HeLa, U87 MG), cell cycle (G2/M arrest) analysis [1]
Antiproliferative Activity Active against HeLa (cervical cancer) and U87 MG (glioblastoma) cell lines [1] Confirms direct anti-tumor effect [1] Cell-based assays (e.g., resazurin assay, crystal violet assay) [1]
mTOR Inhibition & Senomorphic Effect This compound-like derivatives inhibit mTOR and suppress senescence-associated secretory phenotype (SASP) [2] [3] Potential for combination with senolytics; targeting age-related diseases & therapy-induced senescence [2] Docking into FRB domain of mTOR; in vitro senescence models (e.g., oncogene-induced, drug-induced) [2]
ABAD Interaction Inhibition Inhibits amyloid beta (Aβ)-ABAD interaction (IC50 = 200 μM) [4] Potential application for Alzheimer's Disease [4] Cell-free assay [4]
Original Indication Immunosuppressive agent for rheumatoid arthritis and lupus [5] [4] Provides safety and dosing background for repurposing [5] Historic preclinical and clinical studies [5]

Proposed Experimental Workflow for this compound Combination Therapy

For researchers aiming to develop combination therapy protocols, here is a proposed workflow based on current scientific understanding.

cluster_phase1 Phase 1: Target & Partner Identification cluster_phase2 Phase 2: In Vitro Synergy Screening cluster_phase3 Phase 3: In Vivo Validation & Safety start Proposed Workflow for this compound Combination Therapy p1_step1 Identify this compound's Primary Mechanism (e.g., Antimitotic, mTOR inhibition) start->p1_step1 p1_step2 Select Rational Combination Partner (e.g., DNA-damaging agent, Senolytic) p1_step1->p1_step2 p1_step3 Define Therapeutic Goal (e.g., Overcome resistance, Reduce toxicity) p1_step2->p1_step3 p2_step1 Dose-Response Curves (Individual agents) p1_step3->p2_step1 p2_step2 Combination Matrix Assay (e.g., Checkerboard design) p2_step1->p2_step2 p2_step3 Calculate Combination Index (CI) using Chou-Talalay method p2_step2->p2_step3 p2_step4 Validate Phenotypic Output (e.g., Apoptosis, Senescence) p2_step3->p2_step4 p3_step1 Establish In Vivo Model (e.g., Xenograft, genetically engineered) p2_step4->p3_step1 p3_step2 Tolerability Study (Determine MTD for combination) p3_step1->p3_step2 p3_step3 Efficacy Study (Tumor growth, survival benefit) p3_step2->p3_step3

Key Considerations for Protocol Design

  • Mechanism-Driven Partner Selection: Choose combination partners based on this compound's core mechanisms [1] [2]. For cancer, consider combining with DNA-damaging agents like Temozolomide; for senescence-associated conditions, partner with a senolytic drug.
  • Dosage Optimization is Critical: The therapeutic window may differ between single and combination use. Determine the Maximum Tolerated Dose (MTD) for the combination in relevant animal models [2].
  • Employ Robust Synergy Metrics: Use standardized methods like the Chou-Talalay Combination Index (CI) to quantitatively distinguish between additive, synergistic, or antagonistic effects.

Frequently Asked Questions

Q1: What is the most promising new direction for this compound therapy? The most promising direction is repurposing for oncology, specifically for glioblastoma. Its action as a nontoxic antimitotic agent binding to the colchicine site on tubulin offers a potential alternative to more toxic chemotherapy drugs [1].

Q2: Are there any known safety concerns with this compound? this compound was historically used as an immunosuppressant with a low acute toxicity profile [5] [4]. A recent study on a derivative reported an LD50 of around 560 mg/kg in mice [2]. However, its safety in new combinations must be thoroughly re-evaluated.

Q3: How can I test if this compound is working in my cellular model? For antimitotic activity, look for inhibition of microtubule formation and cell cycle arrest in the G2/M phases using immunofluorescence and flow cytometry [1]. For senomorphic activity, measure the reduction in SASP factors (e.g., IL-6) via ELISA or RNA sequencing [2] [3].

References

Frentizole structural modifications for selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Structural Modifications of Frentizole

Modification Site Structural Change Purpose & Rationale Key Outcomes & Selectivity Implications
Benzothiazole Core (C-5/C-6) Introduction of electron-withdrawing groups (e.g., fluorine at C-5); methoxy group at C-6 [1] [2]. To boost antiproliferative activity and improve metabolic stability. The methoxy group enhances hydrophobic and hydrogen-bonding interactions in kinase binding sites [2]. Synergistic effect when C-6 methoxy and C-5 fluorine are combined, yielding submicromolar inhibition in cancer cell lines [2].
Urea Linker Replacing the urea group with phosphonate derivatives [3]. To overcome limitations of early inhibitors, such as low solubility, poor BBB penetration, and high toxicity [3]. Aims to improve drug-like properties (ADME) for Alzheimer's disease applications. The direct impact on selectivity requires further experimental data [3].
Phenyl Ring Introducing varied substituents on the terminal phenyl ring [1]. To explore structure-activity relationships (SAR) and optimize binding to the tubulin colchicine site for anticancer activity [1]. Different analogs showed varying levels of antiproliferative activity, helping to define the pharmacophore for tubulin inhibition [1].

The following diagram illustrates the logical workflow for guiding researchers through the process of planning and evaluating structural modifications of this compound.

Start Start: Define Project Goal Target Select Primary Biological Target Start->Target  Establish objective Mod1 Modify Benzothiazole Core (C-5/C-6 positions) Target->Mod1  Guides modification strategy Mod2 Modify Urea Linker Target->Mod2  Guides modification strategy Mod3 Modify Terminal Phenyl Ring Target->Mod3  Guides modification strategy Synthesize Synthesize Target Compounds Mod1->Synthesize Mod2->Synthesize Mod3->Synthesize Evaluate Evaluate Biological Activity & Selectivity Synthesize->Evaluate  General procedure: - Condensation - Reflux - Purification Data Analyze Data & Refine Evaluate->Data Data->Mod1  SAR Feedback Loop Data->Mod2  SAR Feedback Loop Data->Mod3  SAR Feedback Loop

Experimental Protocols for Key Activities

For researchers synthesizing and testing new this compound analogs, here are detailed methodologies for key experiments cited in the literature.

General Synthesis of Benzothiazole Phosphonate Derivatives

This protocol is used to create analogs with improved drug-like properties [3].

  • Reaction Setup: To a stirred solution of an aromatic/heterocyclic aldehyde (1 mmol) in 10 mL of anhydrous toluene, add Mg(ClO₄)₂ (5 mol %) as a catalyst.
  • Addition of Reagents: Add substituted 2-aminobenzothiazole (1 mmol) and dimethyl/diethyl phosphite (1 mmol) drop-wise in anhydrous toluene (5 mL) at room temperature.
  • Reaction Execution: Reflux the mixture with stirring for 5–12 hours. Monitor reaction completion by TLC (using an ethyl acetate:hexane mobile phase).
  • Work-up and Purification: Remove the solvent using a rotary evaporator. Extract the residue with ethyl acetate (3 × 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with an EtOAc-hexane (1:1) mixture [3].
In Vitro Antiproliferative Assay (MTT)

This standard assay evaluates the cytotoxicity of new compounds against cancer cell lines [1].

  • Cell Seeding: Seed HeLa (cervical cancer) or other relevant cancer cell lines (e.g., U87 MG glioblastoma) in a 96-well plate at a density that allows for 70-80% confluence after the treatment period.
  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test this compound analogs. Include a negative control (vehicle only) and a positive control (a known cytotoxic agent).
  • Incubation and Detection: Incubate for 72 hours. Then, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
  • Data Analysis: Dissolve the formazan crystals with a solvent (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm. Calculate the percentage of cell viability and the IC₅₀ value (concentration that inhibits cell growth by 50%) using appropriate statistical software [1].
Molecular Docking to Tubulin (Colchicine Site)

This computational method predicts how this compound analogs might bind to the target, guiding rational design [1] [4].

  • System Preparation: Obtain the 3D structure of tubulin from the Protein Data Bank (e.g., PDB ID 1SA0). Prepare the protein by adding hydrogen atoms, assigning bond orders, and optimizing the side-chain conformations. Prepare the ligand structures by energy minimization using a molecular modeling suite (e.g., MOE, Schrödinger).
  • Docking Execution: Define the docking grid around the colchicine-binding site. Run the docking simulation using a standard precision (SP) or extra precision (XP) protocol.
  • Analysis: Analyze the top-ranked poses for key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts with residues in the colchicine site (subpockets I, II, and III). The binding mode and docking score help explain activity and suggest further modifications [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary therapeutic targets for this compound repurposing? The two most prominent targets identified are tubulin and Amyloid binding alcohol dehydrogenase (ABAD).

  • Tubulin: this compound binds to the colchicine site, disrupting microtubule assembly and acting as an antimitotic agent. This supports its repurposing for cancer, particularly glioblastoma [1] [5].
  • ABAD: In Alzheimer's disease research, this compound is a starting point for designing inhibitors that block the detrimental interaction between ABAD and amyloid-β (Aβ) peptide in mitochondria [3].

Q2: The solubility of my this compound analog in aqueous buffers is very poor. What modifications can help? This is a known challenge with the scaffold [3]. Consider these strategies:

  • Introduce Ionizable Groups: Adding a basic amine or an acidic carboxylic acid can improve water solubility.
  • Incorporate Polar Moieties: Attaching small, polar groups like morpholine or PEG-like chains can enhance solubility.
  • Phosphonate Derivatives: As shown in the synthesis protocol, replacing the urea with a phosphonate group was a deliberate strategy to overcome the poor solubility of earlier inhibitors [3].

Q3: My compound shows promising activity in enzymatic assays but no cellular activity. What could be the reason? This discrepancy often points to issues with cell permeability.

  • Check Physicochemical Properties: Calculate the LogP and Polar Surface Area (PSA). A very high LogP and/or PSA can indicate poor membrane permeability.
  • Run ADME Assays: Perform specific assays to measure Caco-2 permeability to confirm whether the compound can enter cells [3].

Q4: How can I assess whether my analog is likely to penetrate the blood-brain barrier (BBB) for CNS targets like ABAD? Early-stage prediction is key for Alzheimer's disease drug development [3].

  • Computational Prediction: Use software to calculate key descriptors. A Polar Surface Area (PSA) < 90 Ų and a calculated logP in a moderate range are generally favorable for BBB penetration.
  • In Vitro Models: The most reliable pre-clinical data comes from specialized assays like the MDCK (Madin-Darby canine kidney) cell permeability model, which can predict BBB penetration potential [3].

References

Understanding Frentizole: Mechanisms & Modern Research

Author: Smolecule Technical Support Team. Date: February 2026

To troubleshoot cellular uptake, it's crucial to first understand what frentizole is and what targets it may interact with. The table below summarizes its core characteristics and the rationale behind recent derivative designs.

Table 1: this compound Profile and Research Directions

Aspect Description
Original Profile An immunosuppressive agent with preferential effects on the cytotoxic/suppressor subpopulation of human T lymphocytes. [1]
Known Mechanism Non-toxic antiviral and immune suppressive agent used clinically for conditions like rheumatoid arthritis and systemic lupus erythematosus. [2]
Modern Research Focus Exploration of This compound derivatives with new properties, such as mTOR inhibition and senomorphic effects (targeting cellular senescence). [3]
Rationale for Derivatives The 2-aminobenzothiazole scaffold (part of this compound's structure) can engage in hydrogen bonding and π-π stacking, allowing strong binding to various biological targets. [2]

The following diagram illustrates the primary strategic approach for improving this compound, moving from the original compound to new applications.

FrentizoleStrategy Original This compound Strategy Derivative Design Original->Strategy Modern Research Core 2-Aminobenzothiazole Scaffold Strategy->Core Utilizes App1 mTOR Inhibition App2 Senomorphic Properties Core->App1 Core->App2

Diagram 1: The core strategy for improving this compound involves designing new derivatives based on its 2-aminobenzothiazole structure to achieve novel therapeutic properties.

Experimental Guide: Assessing Cellular Uptake & Activity

When improving cellular uptake, your choice of assay depends on your derivative's intended target. Below is a guide for evaluating derivatives with two different proposed mechanisms: antimicrobial and mTOR-inhibiting/senomorphic.

Table 2: Key Assays for Evaluating this compound Derivatives

Target Area Assay Type Key Readout / Metric Application & Protocol Note
Broad-Spectrum Antimicrobial Activity Disk Diffusion [4] Zone of Inhibition (mm) Screens activity against Gram-positive/-negative bacteria, fungi, and M. tuberculosis. Compound applied at 1 mg/mL. [4]
Resazurin Microtiter Assay (REMA) [4] Minimum Inhibitory Concentration (MIC in μg mL⁻¹) Determines potency quantitatively. Tested across a concentration series (e.g., 0.97-500 μg mL⁻¹). [4]
mTOR Inhibition & Senomorphic Effects Target Engagement Assays IC₅₀ value for mTOR kinase inhibition. Requires specialized enzymatic assays to directly measure binding and inhibition of the mTOR protein. [3]
Senescence-Associated Beta-Galactosidase (SA-β-Gal) Assay Reduction in SA-β-Gal positive cells. Measures the reduction of a key biomarker of cellular senescence, indicating senomorphic activity. [3]

The workflow for evaluating a new derivative's activity involves parallel tracks for these different targets, as shown below.

ExperimentalWorkflow cluster_antimicrobial For Antimicrobial Candidates cluster_senomorphic For Senomorphic Candidates Start New this compound Derivative Divergence Choose Evaluation Path Based on Target Start->Divergence A1 Disk Diffusion Assay Divergence->A1 Antimicrobial S1 mTOR Kinase Assay Divergence->S1 Senomorphic S2 SA-β-Gal Staining Divergence->S2 Senomorphic A2 Resazurin Assay (REMA) A1->A2 A3 Determine MIC A2->A3 S3 Confirm Target Engagement & Effect S1->S3 S2->S3

Diagram 2: The experimental workflow branches based on the primary target of the this compound derivative, employing specific assays to confirm the intended biological activity.

FAQs and Troubleshooting Guide

Q1: What are the primary cellular uptake pathways I should consider for this compound derivatives? Non-viral vectors (which include many synthetic drug compounds) typically enter cells via endocytosis. The main pathways are [5]:

  • Clathrin-Mediated Endocytosis (CME): Receptor-dependent, leads to endosomes and often lysosomes. The complex may need "endosomal escape" to avoid degradation.
  • Caveolae-Mediated Endocytosis (CvME): Can bypass lysosomes, delivering cargo to the Golgi/Endoplasmic Reticulum, which may improve biological activity.
  • Macropinocytosis: A fluid-phase, non-specific uptake mechanism for larger volumes, constitutive in some immune cells.

Q2: My derivative shows good in vitro mTOR inhibition but poor cellular efficacy. What could be wrong? This is a classic sign of a cellular uptake or trafficking issue. Consider:

  • Uptake Pathway: The derivative might be entering primarily via CME and getting trapped/degraded in lysosomes. [5]
  • Structural Properties: The size, surface charge (zeta potential), and lipophilicity of your derivative can dramatically influence which uptake pathway is used. Modifying these properties can help shift the uptake to a more favorable pathway like CvME. [5]
  • Chemical Biology Probe: Use a fluorescently tagged version of your derivative and co-localization markers (e.g., for lysosomes, Golgi) to visually track its entry and intracellular fate.

Q3: How can I improve the uptake efficiency of my this compound derivative?

  • Structural Optimization: The 2-aminobenzothiazole scaffold is amenable to modification. Introducing specific electron-withdrawing groups (like nitro or halogens) has been shown to enhance activity in other contexts (e.g., antimicrobial benzothiazole-thiazole hybrids), which may relate to improved target binding or cellular penetration. [4]
  • Formulation: Encapsulate the derivative in a nanoparticle or complex it with a cationic polymer/lipid. This can protect the compound and steer it towards a more productive uptake pathway. [5]

References

Frentizole vs azathioprine immunosuppression

Author: Smolecule Technical Support Team. Date: February 2026

Frentizole vs. Azathioprine: At a Glance

The table below provides a structured, data-driven comparison of the two immunosuppressive agents.

Parameter This compound Azathioprine
Chemical Class Benzothiazole-based urea derivative (1-(6-methoxy-2-benzothiazolyl)-3-phenyl urea) [1] [2] Purine analogue (6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine) [3]
Primary Mechanism of Action Not fully elucidated; believed to suppress humoral immunity [4] Purine synthesis inhibitor; metabolized to active forms (6-MP, 6-TGN) that suppress lymphocyte proliferation and induce T-cell apoptosis [5] [6]
Key Molecular Targets Information limited from available data Hypoxanthine-guanine phosphoribosyltransferase (HPRT), Thiopurine methyltransferase (TPMT); inhibits NF-κB activation [5] [6]
Immunosuppressive Efficacy (Pre-clinical) Suppressed primary & secondary antibody responses in mice; prolonged suppression of serum antibody titers after short-term therapy [4] Suppressed antibody responses in mice; less effective than this compound and cyclophosphamide in specific humoral immunity models [4]
Effect on Host Resistance (Pre-clinical) Did not predispose mice to infections from P. aeruginosa, C. albicans, herpes simplex virus, or influenza virus, even at "super immunosuppressive" doses (50x effective dose) [1] [2] Data in search results indicates it was used as a comparative agent in this study; however, specific results for Azathioprine in this context are not detailed [1] [2]
Common Adverse Effects Not established (experimental compound) Nausea, vomiting, bone marrow suppression (leukopenia, thrombocytopenia), hepatotoxicity, pancreatitis, fever, rash, fatigue [5]
Carcinogenic Potential Not established (experimental compound) Classified as a Group 1 human carcinogen by IARC; increased risk of lymphoma and non-melanoma skin cancer [3]
Clinical & Regulatory Status Experimental/Investigational (1970s pre-clinical studies); not an approved drug [1] [2] [4] FDA-approved for rheumatoid arthritis and kidney transplant rejection; widely used off-label for autoimmune diseases (e.g., IBD, lupus, myasthenia gravis) [5] [3]
Key Monitoring Parameters Not applicable TPMT enzyme activity (pre-treatment), complete blood count (CBC), liver function tests (LFTs) [5]

Detailed Experimental Data and Protocols

The following tables detail the key experiments that form the basis for comparing these two agents.

Table 1: Host Resistance Study in Mice

This foundational study for this compound compared the effects of both agents on the ability of mice to fight specific infections [1] [2].

Experimental Element Detailed Protocol
Objective To determine if immunosuppression predisposes hosts to severe infection.
Test Compounds This compound, Azathioprine
Animal Model Mice

| Dosing Regimen | Administered subcutaneously for 10 days. • Azathioprine: Predetermined immunosuppressive dose levels. • this compound: Up to 50 times its immunosuppressive dose level. | | Infectious Challenges | Post-treatment, groups were inoculated with: • Bacteria: Pseudomonas aeruginosa (intraperitoneal) • Fungus: Candida albicans (intravenous) • Viruses: Herpes simplex virus (intraperitoneal), Ann Arbor influenza virus (aerosol) | | Key Finding | this compound, even at super-immunosuppressive doses, did not predispose mice to any of the four pathogens. The specific results for the azathioprine control group were not detailed in the abstract [1] [2]. |

Table 2: Humoral Immunity Study in Mice

This study directly compared the potency of three immunosuppressants on antibody production [4].

Experimental Element Detailed Protocol
Objective To compare the activities on humoral (antibody-mediated) immunity.
Test Compounds Azathioprine, Cyclophosphamide, this compound
Animal Model Mice

| Immunization & Antigens | • T-cell dependent antigen: Sheep Erythrocytes (primary and secondary Plaque Forming Cell (PFC) responses). • T-cell independent antigen: Trinitrophenylated Lipopolysaccharide (TNP-LPS). | | Key Findings | • Primary/Secondary PFC Response: Cyclophosphamide and this compound were effective at lower doses than Azathioprine [4]. • Antibody Titer Suppression: Short-term therapy with Cyclophosphamide or this compound caused prolonged suppression of serum antibody titers; this effect was not seen with Azathioprine [4]. • T-independent Antigen Response: Azathioprine was the least effective at suppressing the primary response to TNP-LPS [4]. |

Mechanisms of Action: A Visual Pathway

The diagram below illustrates the distinct mechanisms through which Azathioprine and this compound exert their immunosuppressive effects, based on available data.

G cluster_aza Azathioprine Pathway cluster_fren This compound Pathway AZA Azathioprine (Prodrug) Conversion Metabolic Conversion AZA->Conversion ActiveMetabolites Active Metabolites: 6-Mercaptopurine (6-MP) 6-Thioguanine Nucleotides (6-TGN) Conversion->ActiveMetabolites PurineSynth Inhibition of Purine Synthesis ActiveMetabolites->PurineSynth CellularEffects Cellular Effects PurineSynth->CellularEffects LymphoProlif Suppressed Lymphocyte Proliferation CellularEffects->LymphoProlif Apoptosis Induction of T-cell Apoptosis CellularEffects->Apoptosis NFkB Inhibition of NF-κB Activation CellularEffects->NFkB ImmunoEffect Immunosuppression: Reduced Antibody Production & Blunted Immune Response LymphoProlif->ImmunoEffect Apoptosis->ImmunoEffect NFkB->ImmunoEffect CommonEffect Suppression of Immune Response This compound This compound (Benzothiazole Urea) HumoralSup Suppression of Humoral Immunity This compound->HumoralSup BCell Inhibition of B-cell Activity & Antibody Production HumoralSup->BCell

The diagram highlights a key distinction: Azathioprine has a well-defined, multi-step mechanism leading to broad suppression of lymphocyte function, while the mechanism of this compound is less characterized but appears to more selectively target humoral immunity.

Key Insights for Research and Development

  • This compound's Profile: Historical data suggests this compound possessed a potentially advantageous profile in pre-clinical models, effectively suppressing humoral immunity without compromising host resistance to infections at high doses [1] [2] [4]. This separation of immunosuppressive efficacy from infection risk is a highly desirable but often elusive goal in immunology.
  • Azathioprine's Clinical Role: Despite its narrower therapeutic window and known toxicities, Azathioprine's well-understood mechanism, predictable pharmacokinetics (with TPMT testing), and extensive clinical experience have secured its place in therapy [5]. It remains a benchmark in transplant and autoimmune treatment.
  • The Benzothiazole Scaffold: this compound's status as a benzothiazole derivative is noteworthy [7]. This scaffold continues to be explored in drug discovery for its versatile biological activities, including in neuroprotection and oncology. This compound derivatives are being investigated for new indications, such as mTOR inhibition in age-related diseases [8].

Knowledge Gaps and Future Directions

It is important to note that the data for this compound is decades old. Key questions remain unanswered, including its precise molecular target, its effects on cellular immunity (T-cell function), its pharmacokinetics, and its long-term safety profile, including carcinogenic potential. The promising pre-clinical data would require validation in modern experimental models and clinical trials to assess its true therapeutic potential.

References

Comparative Analysis of Frentizole Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the core findings for different classes of Frentizole-related analogs, focusing on their biological activities and drug-like properties.

Table 1: Biological Activity and SAR of Analogs

Compound / Series Core Structural Features Primary Biological Activity Key Experimental Data (Potency) Inferred SAR Conclusion
This compound (Parent) Benzothiazole-urea Immunosuppressive; inhibits Aβ-ABAD interaction [1] [2] N/A (Reference compound) Serves as the foundational scaffold [2].
Early Urea-based Inhibitors [1] Benzothiazole urea with electron-withdrawing groups & para-OH phenyl Inhibition of Aβ-ABAD interaction 30-fold improvement in potency over this compound [1] Small electron-withdrawing groups on benzothiazole and a para-hydroxyl on the phenyl ring enhance potency [1].
Benzothiazole Phosphonates (A1, A5, A6)} [1] Phosphonate prodrugs of benzothiazole amines Inhibit Aβ-ABAD; cross the blood-brain barrier (BBB) Brain concentrations: 4–50 ng/mL (10 mg/kg dose) [1] Phosphonate group is a successful prodrug strategy for enhancing BBB penetration and water solubility [1].
Benzothiazole-Thiazole Hybrids (4b, 4c, 4d, 4f)} [3] Hybrid molecule: benzothiazole linked to a thiazole ring Broad-spectrum antimicrobial MIC values: 3.90–15.63 μg mL⁻¹ against bacterial/fungal strains [3] Electron-withdrawing groups (nitro, halogens) at specific positions enhance antimicrobial activity [3].
Novel this compound-like Derivatives (4, 8, 9)} [2] Structurally optimized from this compound mTOR inhibition; senomorphic (reduces senescence) Compound 4 showed best in vitro profile, BBB penetration, and lowest acute toxicity (LD₅₀ ~560 mg/kg) [2] Successful structural optimization yields multi-target agents with improved in vivo safety profiles [2].

Table 2: Pharmacokinetic and Toxicity Profile of Key Candidates

Compound Key ADME/Tox Properties Experimental Model Significance for Development
Benzothiazole Phosphonates (A1, A5, A6)} [1] Crosses the BBB; peak plasma conc. ~2 μg/mL (10 mg/kg IV) Mouse model (LC-MS/MS analysis) Promising for CNS targets (e.g., Alzheimer's disease) [1].
Novel this compound Derivative (4)} [2] Low acute toxicity (LD₅₀ > 500 mg/kg); crosses BBB Mouse model for acute toxicity & PK Favorable preclinical safety and brain exposure for further development [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies cited in the studies.

  • Antimicrobial Evaluation (Disk Diffusion and REMA) [3]: Compounds were screened against a panel of Gram-positive and Gram-negative bacteria, mycobacteria, and fungi.

    • Disk Diffusion Assay: Compounds are applied to paper disks placed on agar plates inoculated with test microorganisms. After incubation, the diameter of the growth inhibition zone around the disk is measured (mm). This provides a qualitative assessment of antimicrobial activity [3].
    • Resazurin Microtiter Assay (REMA): A broth microdilution method performed in 96-well plates. Bacterial/fungal cultures are exposed to serially diluted compounds. The metabolic activity of viable cells reduces the blue dye resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents this color change (indicating no growth), is determined [3].
  • Molecular Docking for Target Engagement [3] [2]: This computational method predicts how a small molecule (ligand) interacts with a protein target.

    • Protein Preparation: The 3D structure of the target protein (e.g., bacterial DNA gyrase, mTOR FRB domain) is obtained from a database like the Protein Data Bank (PDB). Water molecules and original ligands are typically removed, and hydrogen atoms are added [3] [2].
    • Ligand Preparation: The 3D structures of the analog compounds are drawn and energy-minimized [2].
    • Docking Simulation: Software (like AutoDock Vina) is used to computationally "dock" each ligand into the binding site of the protein, generating multiple potential binding poses [3].
    • Interaction Analysis: The best poses are analyzed for key interactions such as hydrogen bonds, π-π stacking, and hydrophobic contacts, which help explain the biological activity and inform SAR [3].
  • In Vivo Pharmacokinetics and BBB Penetration [1]: This protocol assesses a compound's ability to reach the brain.

    • Dosing & Sampling: Mice are administered the compound intravenously. At predetermined time points, blood (plasma), cerebrospinal fluid (CSF), and brain tissue are collected [1].
    • Sample Analysis: A highly sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is developed and validated to detect and quantify the compound in these biological matrices [1].
    • Data Calculation: The concentration data over time is used to calculate standard pharmacokinetic parameters (e.g., Cmax, AUC). The presence and concentration of the compound in the brain confirm its ability to cross the BBB [1].

Signaling Pathway & Experimental Workflow

The diagram below illustrates the primary mechanism of action for the mTOR-inhibiting this compound analogs and the key steps involved in their preclinical evaluation, as described in the research [2].

G Key Pathways and Workflow for this compound Analogs R&D cluster_pathway mTOR Inhibition Pathway (Mechanism) cluster_workflow Preclinical Evaluation Workflow FrentizoleAnalog This compound Analog mTORC1 mTOR Complex 1 (mTORC1) FrentizoleAnalog->mTORC1 Binds FRB Domain (Inhibits) ProteinSynthesis Reduced Protein Synthesis mTORC1->ProteinSynthesis Downregulates CellularSenescence Inhibition of Cellular Senescence ProteinSynthesis->CellularSenescence InSilico In Silico Screening (Molecular Docking) InSilico->FrentizoleAnalog InVitro1 In Vitro Profiling (mTOR Inhibition Assay) InSilico->InVitro1 InVitro2 In Vitro Profiling (Senomorphic Activity) InVitro1->InVitro2 InVivoPK In Vivo PK & Toxicity (BBB Penetration, LD₅₀) InVitro2->InVivoPK

Key Research Implications and Future Directions

The research data highlights several promising avenues for the development of this compound analogs:

  • Multi-Target Potential: The most successful analogs show activity across different target classes, including Aβ-ABAD, mTOR, and microbial enzymes, suggesting potential for multi-target therapeutics in complex diseases like Alzheimer's and aging-related conditions [3] [1] [2].
  • Rational Design Strategies: The SAR studies provide clear guidance. Effective strategies include introducing electron-withdrawing groups to enhance potency [3] [1], using phosphonate prodrugs to improve BBB penetration [1], and constructing hybrid molecules to achieve broad-spectrum activity [3].
  • Advanced Screening Models: The use of cellular senescence models for evaluating "senomorphic" activity is a modern approach for developing anti-aging therapeutics [2]. This, combined with in vivo safety studies, provides a robust preclinical dataset for candidate selection.

References

Comparative Profile: Novel Frentizole Derivatives vs. Rapamycin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics based on recent experimental data.

Feature Rapamycin (and analogues) Novel Frentizole Derivatives (e.g., Compound 4)
Primary Mechanism Allosteric inhibitor of mTORC1; prolonged use can inhibit mTORC2 assembly [1] [2]. mTOR inhibition with senomorphic properties (modulates cellular senescence) [3] [4].
Additional Mechanisms Immunosuppressant; anticancer agent [1]. Inhibits amyloid-β (Aβ)-ABAD interaction (relevant to Alzheimer's) [3] [5]; parent drug this compound shows tubulin inhibition [6] [7].
Key Experimental Findings Extends lifespan in yeast, worms, flies, mice [1]; reduces tumor volume in Tuberous Sclerosis Complex (TSC) [8]. In vitro mTOR inhibition and anti-senescence effects; candidate Compound 4 showed best profile [3].
In Vivo Efficacy & Safety Effective but has serious side effects (e.g., increased risk of infections, diabetes, stomatitis) [1] [8]. Compound 4 showed low acute toxicity (LD50 ~559-575 mg/kg in mice) and ability to cross the blood-brain barrier [3].
Research Status FDA-approved for immunosuppression and specific cancers; extensively studied for aging [1]. Preclinical research stage for mTOR inhibition; being investigated for drug repurposing in cancer [3] [6].

Experimental Data and Workflows

For research purposes, here are the methodologies used to generate the key data for this compound derivatives and the logical workflow connecting their mechanisms.

Key Experimental Protocols for this compound Derivatives

The following methodologies are compiled from the cited studies on this compound derivatives [3] and the parent compound's antitubulin activity [6] [7].

  • In Silico Docking and Molecular Dynamics

    • Objective: To identify potential mTOR inhibitors from a library of this compound-like compounds.
    • Methodology: A library of almost 240 Aβ-ABAD modulators was docked into the FKBP-rapamycin-binding (FRB) domain of mTOR. The most promising hits from the docking study were further analyzed using molecular dynamic simulation and MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations to assess binding stability and free energy.
  • In Vitro mTOR Inhibition and Senomorphic Assay

    • Objective: To determine the mTOR inhibitory activity and effects on cellular senescence.
    • Methodology:
      • mTOR Inhibition: The phosphorylation status of downstream targets of mTOR (e.g., S6K, 4E-BP1) is typically measured via western blot to confirm pathway inhibition.
      • Senomorphic Activity: This is assessed by measuring the suppression of the Senescence-Associated Secretory Phenotype (SASP). Cells undergoing therapy-induced senescence (e.g., from ionizing radiation or oncogenes) are treated with the compounds, and the secretion of SASP factors (e.g., IL-6, IL-8) is quantified.
  • In Vivo Acute Toxicity and Pharmacokinetics

    • Objective: To evaluate the safety and absorption properties of the lead compounds.
    • Methodology: The top candidates are administered to mice (e.g., intraperitoneally) for acute toxicity studies to determine the median lethal dose (LD50). Pharmacokinetic studies are conducted to analyze drug concentration in the blood and tissues over time, specifically assessing the ability to cross the blood-brain barrier.
  • Antitubulin Activity (Parent Drug & Analogs)

    • Objective: To confirm the mechanism of antitumor action for this compound and its analogs.
    • Methodology:
      • Antiproliferative Activity: Assessed against cancer cell lines (e.g., HeLa, U87 MG) using viability assays (e.g., MTT assay).
      • Cell Cycle Analysis: Treated cells are analyzed by fluorescence-activated cell sorting (FACS) to check for arrest at the G2/M phase, a hallmark of antimitotic activity.
      • Microtubule Polymerization: Visualized via immunofluorescence microscopy to confirm the disruption of microtubule networks within cells.
Mechanism of Action and Experimental Pathway

This diagram illustrates the core mechanistic difference and the experimental workflow for evaluating the novel this compound derivatives.

Key Insights for Researchers

The data indicates that the strategy with this compound derivatives is not to create a direct rapamycin mimic, but to develop multi-targeted agents with a potentially superior safety profile, especially for conditions involving cellular senescence and neurodegenerative pathways.

  • Novel Derivatives vs. Parent Compound: The mTOR and senomorphic activities are attributed to novel chemical derivatives of this compound. The parent compound itself is primarily recognized for its immunosuppressive and newly discovered antitubulin activities [6] [7] [5].
  • Therapeutic Potential: The ability of lead derivative Compound 4 to cross the blood-brain barrier, combined with low acute toxicity and senomorphic properties, makes this class particularly interesting for research into age-related neurological diseases like Alzheimer's, as well as cancers like glioblastoma [3] [6].
  • Differentiation from Rapamycin: While rapamycin is a potent immunosuppressant with known clinical side effects, the emerging profile of this compound derivatives suggests a potentially different therapeutic window. Their senomorphic property (modulating the damaging secretions of senescent cells without killing them) offers a different approach to targeting aging and age-related diseases compared to rapamycin's primary cytostatic action [3] [1].

References

Frentizole ABAD inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on ABAD Inhibitors

The following table summarizes the experimental data for Frentizole and its analog derivatives. Note that an exact IC₅₀ value for this compound itself was not located in the provided search results.

Compound Name/Type Reported Potency (IC₅₀ or Ki) Experimental Model & Assay Key Findings
This compound IC₅₀ not specified in results [1] [2] [3] ELISA-based screening [2] [3] Identified as an initial hit; later used as a structural template for designing more potent analogs [2] [3].
Benzothiazole Phosphonates (e.g., A1, A5, A6, 4a, 4b) IC₅₀ ~1.8 - 2.5 µM (for 4a, 4b) [2] Inhibition of recombinant human ABAD enzyme activity (SAAC/NADH assay) [2] Represent optimized derivatives with measured IC₅₀ values and demonstrated rescue of Aβ-induced mitochondrial dysfunction [2].
6-Benzothiazolyl Ureas/Thioureas (e.g., Compound 12) Ki ~0.5 µM (uncompetitive inhibitor) [4] In vitro evaluation with recombinant enzyme [4] Described as a potent hit with a good cytotoxicity profile and potential for blood-brain barrier permeation [4].

Detailed Experimental Protocols

To help you evaluate the data, here are the key methodologies used in the cited studies.

  • 1. Primary Screening (Binding Affinity): An ELISA-based screening assay was used to identify this compound as an initial inhibitor of the Aβ-ABAD interaction [2] [3]. For derived compounds, Surface Plasmon Resonance (SPR) was employed to confirm direct binding to the human recombinant ABAD protein and determine binding affinity constants [2].
  • 2. Enzymatic Activity Inhibition (IC₅₀/Ki Determination): The core assay for determining IC₅₀ values involved measuring the inhibition of ABAD's enzymatic activity. The standard protocol is as follows [2]:
    • Enzyme: Recombinant human ABAD protein.
    • Substrate: S-acetoacetyl-CoA (SAAC).
    • Cofactor: NADH.
    • Method: The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically after the reaction is initiated by adding SAAC. Compounds are tested over a concentration range, and data is analyzed to determine the IC₅₀ and inhibition constant (Ki).
  • 3. Functional & Phenotypic Assays:
    • Mitochondrial Function: Isolated mouse brain mitochondria were treated with Aβ in the presence or absence of ABAD inhibitors. Key outcomes measured included cytochrome c oxidase activity and ATP levels to assess rescue from Aβ-induced mitochondrial dysfunction [2].
    • Blood-Brain Barrier (BBB) Penetration: The ability of promising compounds to cross the BBB was evaluated in mice using a validated LC-MS/MS method to quantify drug concentrations in the brain after intravenous administration [3].

Mechanism of Action & Experimental Workflow

The diagram below illustrates the role of ABAD in Alzheimer's disease pathology and the general workflow for evaluating potential inhibitors.

A Amyloid-β (Aβ) Peptide C Aβ-ABAD Complex A->C B ABAD Enzyme B->C D Mitochondrial Dysfunction C->D E Neuronal Stress & Cell Death D->E F Small Molecule Inhibitor (e.g., this compound analog) F->C  Inhibits G Inhibitor Screening (ELISA/SPR Binding) H In Vitro Potency Assay (Enzyme IC₅₀/Ki) G->H I Cellular & Mitochondrial Assays (Rescue of Function) H->I J In Vivo Profiling (BBB Penetration, PK) I->J

Key Insights for Researchers

  • This compound as a Starting Point: The research frames this compound not as the most potent compound, but as a foundational scaffold discovered through initial screening. The primary focus has been on modifying its structure to develop analogs with significantly improved potency and drug-like properties [2] [3].
  • Optimized Properties: The most promising analogs, particularly the benzothiazole phosphonates, were designed to overcome key development challenges. They not only show improved potency but also demonstrated the crucial ability to cross the blood-brain barrier in mouse models, which is essential for targeting Alzheimer's disease [3].
  • Data Gap: The search results do not contain a specific IC₅₀ value for the original this compound molecule in a direct enzymatic assay. Its role is established through initial binding screens, and its relative potency is inferred by the performance of the derivatives built upon its structure.

References

Frentizole's Multi-Target Efficacy at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key experimental findings on Frentizole and its derivatives.

Table 1: Efficacy in Alzheimer's Disease-Related Targets This table summarizes the design and activity of this compound-based compounds against monoamine oxidase (MAO) and amyloid-binding alcohol dehydrogenase (ABAD), which are implicated in Alzheimer's disease pathology [1].

Compound Design / Key Feature Biological Target Experimental Model / Assay Key Efficacy Data / Outcome

| This compound-based indolyl thiourea analogues (Combining rasagiline/ladostigil scaffolds with this compound) [1] | MAO (Monoamine Oxidase) / ABAD [1] | In vitro enzyme inhibition assays [1] | Most potent compound (19):

  • MAO-A IC₅₀ = 6.34 µM
  • MAO-B IC₅₀ = 0.30 µM [1] | | | | | ABAD inhibition: Low to moderate potency; series helped identify structural features for future inhibitor development [1] | | | | | Note: Several compounds also potently inhibited Horseradish Peroxidase (HRP), interfering with the Amplex Red assay for MAO, highlighting an important experimental consideration [1] |

Table 2: Efficacy in Cancer-Related Targets This table summarizes evidence for this compound's repurposing as an antimitotic and mTOR-inhibiting agent for cancer treatment [2] [3].

Proposed Mechanism / Key Feature Biological Target / Pathway Experimental Model / Assay Key Efficacy Data / Outcome

| Tubulin binding at the colchicine site (Structurally similar to known antimitotics) [2] | Tubulin / Microtubules [2] | - Antiproliferative assay (HeLa cells)

  • Cell cycle analysis
  • Microtubule formation imaging [2] | - Showed antiproliferative activity against HeLa tumor cells [2]
  • Inhibited microtubule formation in cells [2]
  • Caused cell cycle arrest at G2/M phase, consistent with antimitotic action [2] | | mTOR inhibition & senomorphic properties (Derivatives of this compound) [3] | mTOR (Mechanistic Target of Rapamycin) [3] | Cellular senescence models [3] | Derivatives demonstrated mTOR inhibiting activity and senomorphic properties (suppressing aspects of senescent cells) [3] |

Key Experimental Protocols Cited

To help you evaluate and potentially replicate these findings, here are the core methodologies used in the cited studies.

  • 1. Cytotoxicity and Antiproliferative Assays [2]: The evaluation of this compound's antimitotic activity in cancer cells involved standard protocols.

    • Cell Lines: Human cancer cell lines, such as HeLa (cervical cancer) and U87 MG (glioblastoma), were used.
    • Assay Type: Antiproliferative activity was measured, likely using methods that quantify cell viability or metabolic activity (e.g., Resazurin assay, Crystal Violet assay) after a defined period of drug exposure.
    • Phenotypic Confirmation: The mechanism was confirmed through in-cell imaging of microtubule formation and fluorescence-activated cell sorting (FACS) analysis to detect G2/M phase cell cycle arrest.
  • 2. In Vitro Enzyme Inhibition Assays [1]: The potency of this compound-based analogues against MAO and ABAD was determined through direct enzyme inhibition studies.

    • Enzyme Source: Using human MAO-A and MAO-B enzymes, as well as ABAD.
    • Activity Measurement: For MAO, the study noted the complication of using the Amplex Red assay, which relies on horseradish peroxidase (HRP) to detect hydrogen peroxide. Since the compounds also inhibited HRP, this assay was not suitable, underscoring the need for direct or alternative methods to measure MAO activity.
    • Data Analysis: IC₅₀ values (the concentration that inhibits 50% of enzyme activity) were calculated from dose-response curves.

Research Workflow & Mechanism of Action

The diagrams below illustrate the general workflow for evaluating this compound as an MTDL and its proposed mechanisms in cancer research.

G cluster_0 Experimental Validation Start Hypothesis Generation: Structural similarity to known antimitotics Synth Synthesis of This compound & Analogues Start->Synth Mech Mechanism of Action Investigation Synth->Mech Pheno Phenotypic Screening Synth->Pheno Sub1 Molecular Docking (Predicted binding to tubulin colchicine site) Mech->Sub1 Sub2 Antiproliferative Assays (e.g., on HeLa cells) Pheno->Sub2 Sub3 Cell Cycle Analysis (FACS for G2/M arrest) Pheno->Sub3 Sub4 Microtubule Visualization (In-cell imaging) Pheno->Sub4

Research Workflow for this compound in Cancer

G Frent This compound Tubulin Binds Tubulin at the Colchicine Site Frent->Tubulin mTOR Inhibits mTOR (Derivatives) Frent->mTOR Derivatives Effect1 Disrupts Microtubule Polymerization Tubulin->Effect1 Effect4 Alters Cellular Senescence & Signaling mTOR->Effect4 Effect2 Inhibits Cell Division Effect1->Effect2 Effect3 Cell Cycle Arrest at G2/M Phase Effect2->Effect3 Outcome Antiproliferative Effect & Potential Cancer Therapeutic Outcome Effect3->Outcome Effect4->Outcome

Proposed Anticancer Mechanisms of this compound

Interpretation and Future Directions

The data reveals this compound as a versatile scaffold for MTDL development:

  • Promiscuous Scaffold: this compound's structure allows it to interact with seemingly unrelated targets (e.g., MAO, tubulin, mTOR), making it an excellent starting point for drug repurposing and the rational design of hybrid molecules [1] [2] [3].
  • Proof of Concept for MTDLs: This aligns with the modern polypharmacology paradigm, where single molecules are designed to hit multiple disease-relevant targets simultaneously. This approach can improve efficacy and overcome drug resistance in complex diseases like cancer and Alzheimer's [4] [5].
  • Experimental Caveats: Be aware of assay interference, as seen with HRP inhibition in the MAO activity tests. This highlights the importance of using orthogonal methods to confirm biological activity [1].

Future research will likely focus on optimizing this compound derivatives for greater potency and selectivity against these targets, and exploring its efficacy in more complex disease models and in vivo settings.

References

Frentizole's Mechanism of Action and Resistance Insight

Author: Smolecule Technical Support Team. Date: February 2026

Frentizole is an immunosuppressive agent that has been investigated for repurposing as an anticancer drug. Its primary proposed mechanism of action is the inhibition of tubulin polymerization, a common target for cytotoxic agents.

The diagram below illustrates this compound's mechanism and the key resistance insight identified in recent studies.

frentizole_mechanism This compound Mechanism and Resistance Profile cluster_resistance Resistance Insight cluster_evidence Supporting Experimental Evidence This compound This compound Binds to Tubulin Binds to Tubulin This compound->Binds to Tubulin  Proposed Action Inhibits Polymerization Inhibits Polymerization Binds to Tubulin->Inhibits Polymerization Disrupts Microtubule Formation Disrupts Microtubule Formation Inhibits Polymerization->Disrupts Microtubule Formation Arrests Cell Cycle at G2/M Phase Arrests Cell Cycle at G2/M Phase Disrupts Microtubule Formation->Arrests Cell Cycle at G2/M Phase Induces Antiproliferative Effects Induces Antiproliferative Effects Arrests Cell Cycle at G2/M Phase->Induces Antiproliferative Effects Resistance to MDR Efflux Resistance to MDR Efflux Resistance to MDR Efflux->this compound  Key Finding In Vitro Cell Proliferation Assays In Vitro Cell Proliferation Assays Antiproliferative Effects Antiproliferative Effects In Vitro Cell Proliferation Assays->Antiproliferative Effects Cell Cycle Analysis (G2/M Arrest) Cell Cycle Analysis (G2/M Arrest) Cell Cycle Analysis (G2/M Arrest)->Arrests Cell Cycle at G2/M Phase Immunofluorescence (Microtubule Disruption) Immunofluorescence (Microtubule Disruption) Immunofluorescence (Microtubule Disruption)->Disrupts Microtubule Formation Molecular Docking (Colchicine Site) Molecular Docking (Colchicine Site) Molecular Docking (Colchicine Site)->Binds to Tubulin

The most significant finding regarding its resistance profile is that this compound, as a colchicine-site binder, is structurally simpler than many other antimitotic agents and is often not susceptible to multidrug resistance (MDR) efflux proteins [1]. This is a key differentiator compared to other tubulin inhibitors like taxanes, which are frequently associated with MDR-driven treatment resistance.

Comparison with Other Tubulin Inhibitors

The table below summarizes this compound's known and potential resistance characteristics based on its mechanism, alongside common resistance mechanisms for established tubulin inhibitors.

Feature This compound (Investigational) Taxanes (e.g., Paclitaxel) Vinca Alkaloids (e.g., Vincristine)
Binding Site on Tubulin Colchicine site [1] Taxane site [1] Vinca alkaloid site [1]
Susceptibility to MDR Efflux Reported as not susceptible [1] Susceptible [1] Susceptible [1]
Common Resistance Mechanisms Data not available; theoretically low risk of classic MDR. Overexpression of MDR efflux pumps (e.g., P-gp); tubulin mutations [1]. Overexpression of MDR efflux pumps; tubulin mutations [1].
Key Differentiator Simple structure may avoid MDR recognition [1]. Complex natural product structure prone to MDR [1]. Complex natural product structure prone to MDR [1].

Key Experimental Protocols for Profiling

The following methodologies are central to establishing this compound's biological activity and provide a framework for future resistance studies.

  • Antiproliferative Assays: Standard assays (e.g., MTT or resazurin-based) are used to determine the compound's IC₅₀ value (half-maximal inhibitory concentration) against cancer cell lines, such as HeLa (cervical cancer) and U87 MG (glioblastoma) [1].
  • Cell Cycle Analysis: Treated cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry. Activity is confirmed by observing a significant increase in the percentage of cells in the G2/M phase [1].
  • Immunofluorescence Microscopy: Cells are grown on coverslips, treated, fixed, and then stained with antibodies against α-tubulin. A successful outcome is visualized as a disruption of the microtubule network compared to control cells [1].
  • Molecular Docking: Computational simulations are performed using tubulin crystal structures (e.g., from PDB). The docking pose is validated if this compound occupies the colchicine-binding site on β-tubulin [1].

Research Implications and Future Directions

The preliminary data suggests this compound's potential advantage in overcoming a common resistance pathway. To build a complete resistance profile, future research should focus on:

  • Generating Resistant Cell Lines: By chronically exposing cancer cells to increasing concentrations of this compound, researchers can directly study the adaptations and mutations that lead to resistance.
  • Mechanism Studies: Once resistant models are established, profiling for specific changes, such as tubulin isoform expression or alterations in cell death signaling pathways, can reveal the exact mechanisms of resistance.
  • Cross-Resistance Screening: Testing this compound's efficacy against cell lines known to be resistant to taxanes or Vinca alkaloids would provide direct experimental evidence for its utility in treating MDR cancers.

References

Frentizole pharmacokinetics vs other immunosuppressants

Author: Smolecule Technical Support Team. Date: February 2026

Frentizole at a Glance

This compound is an early immunosuppressive agent with a benzothiazole core [1] [2] [3]. While its detailed pharmacokinetic profile is not established, recent research has uncovered new potential applications.

  • Known Mechanism: Historically classified as an immunosuppressive agent, though its specific molecular target in this context is not well-defined in the available literature [1].
  • Modern Research Focus: this compound is now primarily investigated as a senomorphic agent and an inhibitor of the mTOR signaling pathway [4]. It also inhibits 17β-HSD10, an enzyme implicated in Alzheimer's disease, which has become a significant new research direction [5].
  • Current Status: this compound is not a clinically used immunosuppressant but serves as a chemical starting point for developing new therapeutics for aging-related diseases and CNS disorders [4] [5].

Comparison with Established Immunosuppressants

The table below contrasts this compound with common immunosuppressants for which detailed pharmacokinetic data is available. This highlights the information gap surrounding this compound.

Drug Primary Mechanism of Action Key Pharmacokinetic Challenges Therapeutic Drug Monitoring
This compound mTOR inhibition; 17β-HSD10 inhibition [4] [5] Detailed human ADME/PK data not available in public literature. Not applicable (Not in clinical use)
Tacrolimus Calcineurin inhibitor (CNI) Narrow therapeutic index, high inter-/intra-patient variability, extensive metabolism by CYP3A4/5, influenced by drug-drug interactions, food, and genetics [6] [7]. Essential; based on trough concentration (C0). CYP3A5 genotyping guides initial dosing [7].
Sirolimus mTOR inhibitor Similar to tacrolimus: variable bioavailability, CYP3A4 metabolism, subject to drug interactions [8]. Essential; based on trough concentration (C0) [8].
Mycophenolate Mofetil (MPA) Inosine monophosphate dehydrogenase inhibitor Enterohepatic recirculation causes secondary concentration peaks; plasma protein binding can be variable [8]. Monitoring exposure (AUC) is more reliable than C0, though complex [8].

Experimental Data & Methodologies

While this compound's human PK is unknown, its recent biological activities are supported by robust experimental data.

  • mTOR Inhibition & Senomorphic Assays: The discovery of this compound's new properties involved cellular senescence models. Experiments typically treat human fibroblasts or other cell lines with compounds, then assess senescence markers like SA-β-galactosidase activity and the Senescence-Associated Secretory Phenotype (SASP). This compound demonstrated an ability to suppress these age-related markers [4].
  • 17β-HSD10 Inhibition for Alzheimer's Disease: this compound was identified as an inhibitor of 17β-HSD10 via high-throughput screening (HTS). The standard experimental protocol is outlined below [5]:

G cluster_1 Orthogonal Assays Start High-Throughput Screening (HTS) A1 Enzyme Activity Assay (384/1536-well plate) Start->A1 A2 Incubate 17β-HSD10 enzyme with test compounds and substrates (Acetoacetyl-CoA, NADH) A1->A2 A3 Monitor NADH consumption via absorbance at 340nm A2->A3 Orthogonal Orthogonal A3->Orthogonal Hit Compounds O1 Counter-Screen for Redox Cyclers/ Aggregators Orthogonal->O1 O2 Cellular Assays (e.g., SH-SY5Y neuroblastoma cells) Orthogonal->O2 O3 Co-crystallography for Binding Mode Analysis Orthogonal->O3

Research Implications and Future Directions

The lack of this compound pharmacokinetic data presents both a challenge and an opportunity for researchers.

  • Key Knowledge Gap: The absence of definitive ADME data for this compound is a major obstacle in repurposing or developing it for human therapy. Future work requires comprehensive preclinical PK studies.
  • Strategic Considerations: When designing a comparison guide, it is scientifically critical to clearly state that this compound is a preclinical and experimental tool compound, not a direct clinical competitor to drugs like tacrolimus or sirolimus. The focus should be on its novel mechanisms and potential as a scaffold for new drug discovery in non-immunosuppressive areas [4] [5].
  • Pathway Visualization: The following diagram summarizes the key signaling pathways modulated by this compound and other listed immunosuppressants, illustrating their distinct and overlapping molecular targets.

G CNI CNI T Cell\nActivation T Cell Activation CNI->T Cell\nActivation Inhibits Sirolimus Sirolimus Lymphocyte\nProliferation Lymphocyte Proliferation Sirolimus->Lymphocyte\nProliferation Inhibits Frentizole_New Frentizole_New Cellular\nSenescence Cellular Senescence Frentizole_New->Cellular\nSenescence Modulates (Senomorphic) Mitochondrial\nDysfunction Mitochondrial Dysfunction Frentizole_New->Mitochondrial\nDysfunction Inhibits (via 17β-HSD10) MPA MPA MPA->Lymphocyte\nProliferation Inhibits p1 T Cell\nActivation->p1 p2 Lymphocyte\nProliferation->p2 Lymphocyte\nEgress Lymphocyte Egress p3 Lymphocyte\nEgress->p3 p4

References

Frentizole efficacy in different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy of Frentizole in Cell Lines

The following table summarizes the key experimental findings for this compound's antiproliferative and cytotoxic effects.

Cancer Cell Line Observed Effect Experimental Data/Result Assay Type
HeLa (Cervical carcinoma) Antiproliferative activity, G2/M cell cycle arrest, inhibition of microtubule formation Active as an antiproliferative agent; induced G2/M arrest and disrupted microtubule networks [1] Antiproliferative assay, cell cycle analysis by flow cytometry, immunofluorescence microscopy
U87 MG (Glioblastoma) Antiproliferative activity Showed antiproliferative activity [1] Antiproliferative assay
General Tumor Cells Antimitotic and cytotoxic activity Phenotypes consistent with binding to tubulin as the primary mechanism of action [1] Multiple (see detailed protocols below)

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the detailed methodologies for the key experiments cited.

  • Antiproliferative/Cytotoxicity Assay [1]

    • Cell Lines: HeLa (cervical carcinoma) and U87 MG (glioblastoma).
    • Procedure: Cells are treated with varying concentrations of this compound. After a defined incubation period (e.g., 72 hours), cell viability is measured using standard colorimetric or fluorometric methods (e.g., MTT, XTT, or sulforhodamine B assays).
    • Output: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the compound's potency in halting cell proliferation.
  • Mechanism of Action: Tubulin Polymerization Inhibition [1]

    • Objective: To confirm if this compound's effect is due to the disruption of microtubule dynamics.
    • Cell-Based Tubulin Polymerization Assay: Cells are treated with this compound and then stained with fluorescently labeled antibodies against α-tubulin. The integrity and structure of the cellular microtubule network are visualized and analyzed using immunofluorescence microscopy. Inhibition of polymerization is observed as a disrupted or collapsed microtubule cytoskeleton.
  • Mechanism of Action: Cell Cycle Analysis [1]

    • Objective: To determine the specific phase of the cell cycle where arrest occurs.
    • Procedure: Treated cells are fixed and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of individual cells is then analyzed using flow cytometry.
    • Output: The data reveals the distribution of cells in different cell cycle phases (G1, S, G2/M). A significant accumulation of cells in the G2/M phase confirms an antimitotic phenotype.

Proposed Signaling Pathway and Workflow

The diagram below illustrates the proposed mechanism of action for this compound and the experimental workflow used to validate it.

G This compound This compound TubulinBinding Binding to Tubulin (Colchicine Site) This compound->TubulinBinding MicrotubuleInhibition Inhibition of Microtubule Polymerization TubulinBinding->MicrotubuleInhibition MitoticArrest Mitotic Spindle Failure & G2/M Cell Cycle Arrest MicrotubuleInhibition->MitoticArrest MicrotubuleInhibition->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis MitoticArrest->Apoptosis AntiproliferativeEffect AntiproliferativeEffect Apoptosis->AntiproliferativeEffect Assays Key Experimental Assays Immunofluorescence Immunofluorescence Microscopy Assays->Immunofluorescence FlowCytometry Cell Cycle Analysis (Flow Cytometry) Assays->FlowCytometry ViabilityAssay Cell Viability Assay (e.g., MTT) Assays->ViabilityAssay ExperimentalValidation Experimental Validation (Observed Outcomes) Immunofluorescence->MicrotubuleInhibition FlowCytometry->MitoticArrest ViabilityAssay->AntiproliferativeEffect

Interpretation of Findings and Research Context

  • Mechanism Insight: The proposed binding to the colchicine site on tubulin is significant because this site is a well-known target for anticancer drug development. Ligands at this site often avoid multidrug resistance (MDR) efflux proteins, a common problem with other antimitotic drugs [1].
  • Repurposing Advantage: The interest in this compound stems from its potential as a nontoxic immunosuppressive drug being repurposed for oncology. This strategy could lead to new cancer treatments with fewer toxicity and pharmacokinetic issues than traditional chemotherapeutics [1].
  • Scope of Data: Currently, detailed public data is available for only a few cell lines. Broader screening across the hundreds of cell lines in resources like the Cancer Cell Line Encyclopedia (CCLE) [2] could reveal its efficacy in other cancer types.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

299.07284784 Da

Monoisotopic Mass

299.07284784 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7EY946394I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26130-02-9

Wikipedia

Frentizole

Dates

Last modified: 08-15-2023
1: Hatfield SM, Hartley LW, Schmidtke JR. The immunomodulatory action of frentizole, a novel immunosuppressive agent. Immunopharmacology. 1982 Dec;5(2):169-79. PubMed PMID: 7161058.
2: Walker SE, Solsky M, Schnitzer B. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug frentizole. Arthritis Rheum. 1982 Nov;25(11):1291-7. PubMed PMID: 6982717.
3: Smith SR, Terminelli C, Kipilman CT, Smith Y. Comparative effects of azathioprine, cyclophosphamide and frentizole on cellular immunity in mice. J Immunopharmacol. 1981;3(2):133-70. PubMed PMID: 6978364.
4: Bang NU. Frentizole in systemic lupus erythematosus. Current status. Arthritis Rheum. 1980 Dec;23(12):1388-90. PubMed PMID: 7006614.
5: Kay DR, Valentine TV, Walker SE, Valentine MH, Bole GG. Frentizole therapy of active systemic lupus erythematosus. Arthritis Rheum. 1980 Dec;23(12):1381-7. PubMed PMID: 7006613.
6: Sabharwal UK, Vaughan JH, Kaplan RA, Robinson CA, Curd JG. Frentizole therapy in systemic lupus erythematosus. Arthritis Rheum. 1980 Dec;23(12):1376-80. PubMed PMID: 7006612.
7: O'Duffy JD, Colgan JP, Phyliky RL, Ferguson RH. Frentizole therapy of thrombocytopenia in systemic lupus erythematosus and refractory idiopathic thrombocytopenic purpura. Mayo Clin Proc. 1980 Oct;55(10):601-5. PubMed PMID: 7191033.
8: Meisel AD, Bush M, Ginzler E, Diamond HS. Effect of frentizole on mitogen-induced blastogenesis in human lymphocytes. J Immunopharmacol. 1979;1(4):483-95. PubMed PMID: 401317.
9: Smith SR, Terminelli C, Kipilman CT, Smith Y. Comparative effects of azathioprine, cyclophosphamide and frentizole on humoral immunity in mice. J Immunopharmacol. 1979;1(4):455-81. PubMed PMID: 401316.
10: Scheetz ME II, Carlson DG, Schinitsky MR. Frentizole, a novel immunosuppressive, and azathioprine: their comparative effects on host resistance to Pseudomonas aeruginosa, Candida albicans, herpes simplex virus, and influenza (Ann Arbor) virus. Infect Immun. 1977 Jan;15(1):145-8. PubMed PMID: 188761; PubMed Central PMCID: PMC421340.

Explore Compound Types